Vitamin A2
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYDHJOKKGVHC-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018959 | |
| Record name | Vitamin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-80-1 | |
| Record name | 3,4-Didehydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroretinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEHYDRORETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and History of 3,4-didehydroretinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-didehydroretinol, also known as Vitamin A2, is a fascinating retinoid with a rich history intertwined with the fundamental discoveries of vision biochemistry. While often overshadowed by its more ubiquitous counterpart, retinol (B82714) (Vitamin A1), 3,4-didehydroretinol possesses unique chemical and biological properties that continue to be of interest to researchers in various fields, from marine biology to dermatology and drug development. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and biological significance of 3,4-didehydroretinol, complete with detailed experimental protocols and pathway visualizations.
Discovery and Early History
The journey to identifying 3,4-didehydroretinol began in the late 1920s with the application of the antimony trichloride (B1173362) colorimetric test to fish liver oils.
The Antimony Trichloride Reaction: An Unexpected Observation
In the late 1920s, while using the Carr-Price test, which utilizes antimony trichloride (SbCl₃) to produce a characteristic blue color with Vitamin A (retinol), researchers noticed an anomalous absorption band. In addition to the expected maximum at 620 nm for retinol, a second, longer-wavelength band appeared at approximately 693 nm in extracts from freshwater fish liver oils. Initially, this was often dismissed as an artifact. However, by 1937, independent research by Edisbury and colleagues, as well as Lederer and Rosanova, confirmed that this 693 nm chromogen was a distinct substance, particularly abundant in freshwater fish.
Elucidation of the Structure and Naming
It wasn't until 1952 that the definitive chemical structure of this new compound was elucidated by Farrar and colleagues. Through a combination of spectroscopic analysis and chemical synthesis, they determined that this "this compound" was structurally identical to retinol except for an additional double bond in the β-ionone ring, specifically at the 3,4-position. This led to its systematic name: 3,4-didehydroretinol .
Physicochemical and Biological Properties
The presence of the additional double bond in 3,4-didehydroretinol confers distinct physicochemical and biological properties compared to retinol.
| Property | 3,4-didehydroretinol (this compound) | Retinol (Vitamin A1) | Reference |
| Molecular Formula | C₂₀H₂₈O | C₂₀H₃₀O | [1] |
| Molar Mass | 284.44 g/mol | 286.45 g/mol | [1] |
| UV Absorption Max (in ethanol) | 351 nm | 325 nm | [2] |
| Carr-Price Reaction λmax | ~693 nm | ~620 nm | [2] |
| Biological Activity (relative to retinol) | 40% - 130% | 100% | [3][4] |
Key Experimental Protocols
The discovery and characterization of 3,4-didehydroretinol were reliant on several key experimental techniques. Below are detailed protocols for some of these fundamental methods.
Antimony Trichloride (Carr-Price) Test for 3,4-didehydroretinol
This colorimetric assay was instrumental in the initial detection of this compound.
Objective: To qualitatively and quantitatively determine the presence of retinoids in a sample based on the color change upon reaction with antimony trichloride.
Materials:
-
Sample (e.g., fish liver oil)
-
Chloroform (B151607) (anhydrous, ethanol-free)
-
Antimony trichloride (SbCl₃)
-
Spectrophotometer or colorimeter
Protocol:
-
Reagent Preparation: Prepare a saturated solution of antimony trichloride in chloroform (Carr-Price reagent). This should be done in a fume hood with appropriate personal protective equipment, as both chemicals are hazardous.
-
Sample Preparation: Dissolve a known amount of the oil or extract in a precise volume of chloroform.
-
Reaction: To a cuvette containing the sample solution, rapidly add an excess of the Carr-Price reagent.
-
Measurement: Immediately measure the absorbance at both 620 nm (for retinol) and 693 nm (for 3,4-didehydroretinol) using a spectrophotometer. The blue color is transient and fades quickly, so rapid measurement is crucial.
-
Quantification: The concentration can be estimated by comparing the absorbance to a standard curve prepared with known concentrations of purified retinol and 3,4-didehydroretinol.
Isolation and Purification of 3,4-didehydroretinol from Freshwater Fish Liver
Objective: To extract and purify 3,4-didehydroretinol from its natural source.
Materials:
-
Freshwater fish livers
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hexane (B92381) or diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Chromatography column (e.g., alumina (B75360) or silica (B1680970) gel)
-
HPLC system
Protocol:
-
Saponification: Homogenize the fish livers and add a solution of potassium hydroxide in ethanol. Heat the mixture under reflux to saponify the fats and esters. An optimized condition for whole fish is heating to 80°C for 43 minutes[5].
-
Extraction: After cooling, extract the non-saponifiable lipids (containing the retinoids) into an organic solvent like hexane or diethyl ether.
-
Washing and Drying: Wash the organic phase with water to remove the soap and other water-soluble components. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator under reduced pressure and dim light to prevent degradation of the retinoids.
-
Chromatographic Purification: The crude extract can be further purified using column chromatography on alumina or silica gel to separate different retinoids.
-
HPLC Analysis: The final purification and quantification are typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 351 nm.
HPLC Quantification of 3,4-didehydroretinol in Human Skin
Objective: To quantify the amount of 3,4-didehydroretinol in human skin samples.
Materials:
-
Skin biopsy sample
-
Homogenizer
-
Organic solvents (e.g., hexane, ethanol)
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with a C18 reverse-phase column and UV detector
Protocol:
-
Sample Homogenization: Homogenize the skin biopsy sample in an appropriate buffer.
-
Extraction: Extract the lipids and retinoids from the homogenate using a mixture of organic solvents, such as hexane and ethanol, after adding a known amount of an internal standard.
-
Centrifugation and Evaporation: Centrifuge the mixture to separate the phases and collect the organic layer. Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Use a mobile phase, for example, of methanol/water to separate the retinoids. Detect 3,4-didehydroretinol at its absorption maximum of 351 nm.
-
Quantification: Calculate the concentration of 3,4-didehydroretinol based on the peak area relative to the internal standard and a calibration curve generated with pure standards. In healthy human back skin epidermis, the concentration of dehydroretinol is approximately 0.4 ± 0.2 µg/g protein[6].
Signaling Pathways and Biological Roles
The Porphyropsin Visual Cycle in Freshwater Fish
The most well-characterized role of 3,4-didehydroretinol is in the visual system of freshwater and some amphibious and marine fish. In these species, 3,4-didehydroretinal (the aldehyde form) serves as the chromophore for a class of visual pigments called porphyropsins. This is in contrast to the rhodopsin system found in most terrestrial vertebrates and marine fish, which utilizes 11-cis-retinal. The porphyropsin system is an adaptation to the red-shifted light environment of freshwater habitats.
The following diagram illustrates the key steps in the porphyropsin visual cycle.
Biosynthesis in Human Skin
Interestingly, 3,4-didehydroretinol is also found in human skin, where it is synthesized from retinol by keratinocytes[7][8]. The enzyme responsible for this conversion is thought to be a cytochrome P450 enzyme. The biological significance of 3,4-didehydroretinol in the skin is not fully understood, but it may play a role in regulating keratinocyte proliferation and differentiation.
The following diagram illustrates the experimental workflow for demonstrating the biosynthesis of 3,4-didehydroretinol in cultured human keratinocytes.
Conclusion
From its serendipitous discovery in the early 20th century to its characterization as a key player in the visual systems of many aquatic species and its unexpected presence in human skin, 3,4-didehydroretinol has proven to be a molecule of significant scientific interest. The experimental techniques developed for its study have paved the way for a deeper understanding of retinoid metabolism and function. As research continues, the unique properties of 3,4-didehydroretinol may yet reveal new biological roles and potential therapeutic applications, making it a worthy subject of continued investigation for researchers, scientists, and drug development professionals.
References
- 1. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. THE PORPHYROPSIN VISUAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological relevance of 3,4-didehydroretinol (this compound) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP27C1 in Dehydroretinol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 family 27 subfamily C member 1 (CYP27C1) is a mitochondrial enzyme that has been identified as the key catalyst in the conversion of vitamin A1 (all-trans-retinol) to vitamin A2 (all-trans-3,4-dehydroretinol). This technical guide provides a comprehensive overview of the biochemical function, enzymatic activity, physiological significance, and regulatory pathways associated with CYP27C1. It includes a compilation of quantitative data, detailed experimental protocols for its study, and graphical representations of relevant biochemical and signaling pathways to serve as a resource for researchers in retinoid biology and drug development.
Introduction
CYP27C1 is a member of the cytochrome P450 superfamily of monooxygenases.[1] Initially considered an "orphan" enzyme with no known function, its role as an all-trans-retinol 3,4-desaturase was discovered in 2016.[1] This enzyme is crucial for generating dehydroretinol (this compound), a retinoid with distinct physiological roles, particularly in the visual systems of lower vertebrates and as a significant component of the retinoid pool in human skin.[1][2] As a mitochondrial P450 enzyme, its activity depends on an electron transport chain involving adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (AdR).[3] Understanding the function and regulation of CYP27C1 is critical for elucidating the full scope of retinoid metabolism and its implications in health and disease.
Biochemical Function and Enzymatic Activity
The Desaturation Reaction
The primary function of CYP27C1 is to catalyze the 3,4-desaturation of the β-ionone ring of retinoids. The canonical reaction is the conversion of all-trans-retinol (vitamin A1) to all-trans-3,4-didehydroretinol (this compound).[1]
The overall balanced chemical equation is: all-trans-retinol + 2 reduced adrenodoxin + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O[1]
While desaturation is the predominant activity, human CYP27C1 also produces minor hydroxylation products, specifically 4-hydroxy-retinol and 3-hydroxy-retinol.[3][4] The ratio of the primary desaturation product to these hydroxylation byproducts is approximately 100:3:2.[3][4]
Catalytic Mechanism and Electron Transport
As a mitochondrial P450, CYP27C1 receives electrons from NADPH via a short transport chain consisting of a flavoprotein, NADPH-adrenodoxin reductase (AdR), and an iron-sulfur protein, adrenodoxin (Adx).[3] The catalytic mechanism is thought to begin with the abstraction of a hydrogen atom from the C-4 position of the retinol molecule, initiating the desaturation pathway.[3] Both adrenodoxin reduction and C-H bond abstraction contribute to the rate-limiting steps of the reaction.[3][4]
Quantitative Data
Substrate Specificity and Kinetic Parameters
CYP27C1 can desaturate several retinoid forms, but it shows the highest catalytic efficiency with all-trans-retinol.
Table 1: Steady-State Kinetic Parameters of Human CYP27C1
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹ min⁻¹) | Reference |
|---|---|---|---|---|
| all-trans-retinol | 4.1 ± 0.2 | 1.1 ± 0.2 | 3.7 ± 0.7 | [3] |
Data derived from in vitro reconstitution assays with purified human P450 27C1.[3]
Tissue Expression and Distribution
CYP27C1 expression varies significantly across species and tissues. In humans, it is most prominently found in the skin.
Table 2: CYP27C1 Expression Profile in Humans
| Tissue | Expression Level (mRNA) | Protein Localization | Reference |
|---|---|---|---|
| Skin | High | Epidermis | [1][3][5] |
| Cervix (Ectocervix) | Medium | - | [5] |
| Pancreas | Low | - | [6] |
| Liver | Low | - | [6] |
| Kidney | Low | - | [6] |
mRNA expression levels are relative and compiled from various databases and literature.[5][6]
Table 3: Retinoid Concentrations in Human Epidermis
| Compound | Mean Concentration (µg/g protein) | Standard Deviation | Reference |
|---|---|---|---|
| β-carotene | 13 | ± 5 | [7] |
| Retinol | 1.7 | ± 0.4 | [7] |
| Dehydroretinol | 0.4 | ± 0.2 | [7] |
Data from healthy human back skin epidermis.[7]
Physiological Role
In Aquatic Vertebrates: Vision
In many fish, amphibians, and reptiles, CYP27C1 plays a vital role in visual adaptation.[1] It is highly expressed in the retinal pigment epithelium (RPE) where it converts vitamin A1 to A2.[1] this compound-based chromophores (11-cis-3,4-didehydroretinal) create visual pigments called porphyropsins, which have a light absorption spectrum that is red-shifted compared to the vitamin A1-based rhodopsins.[1] This shift enhances vision in murky, freshwater environments where longer-wavelength light predominates.[1]
In Humans: Skin Biology
In humans, CYP27C1 is localized to the skin epidermis, where dehydroretinol constitutes a significant portion (around 25%) of the total retinoid pool.[8] The precise physiological function of this this compound pathway in the skin is not fully understood. It has been proposed that dehydroretinoids may offer enhanced stability against UV light, thereby protecting the skin from photodegradation and maintaining a functional retinoid reservoir.[8]
Signaling and Regulation
Regulation by Thyroid Hormone
CYP27C1 expression is regulated by thyroid hormones (TH). In zebrafish, TH signaling via thyroid hormone receptors (THRs) induces the expression of cyp27c1.[2] All three TH receptors (thraa, thrab, and thrb) appear to contribute to this induction, providing a mechanism for organisms to adapt their visual systems to environmental changes that are often linked to thyroid status, such as metamorphosis or migration.[2]
Role in Cancer: The IGF-1R/Akt/p53 Pathway
Recent studies have implicated CYP27C1 in cancer biology. In lung cancer cell lines, the expression level of CYP27C1 appears to influence tumorigenicity and sensitivity to anticancer agents.[9] Knockdown of CYP27C1 was associated with increased cell proliferation and tumor burden.[1] This effect is potentially mediated through the regulation of the IGF-1R/Akt/p53 signaling pathway, where CYP27C1 may act as a negative regulator of lung cancer cell proliferation.[10] The tumor suppressor p53 is known to negatively regulate the IGF-1/AKT pathway, and CYP27C1 appears to participate in this regulatory network, though the direct mechanism of interaction is still under investigation.[10][11][12][13]
Experimental Protocols
Heterologous Expression and Purification of Human CYP27C1
This protocol is adapted from methods for expressing modified human P450s in E. coli.[6][14][15]
-
Gene Synthesis and Cloning: Synthesize the human CYP27C1 cDNA with codons optimized for E. coli expression. Introduce an N-terminal modification (e.g., deletion of residues 3-60) to enhance expression and facilitate correct membrane insertion.[6] Clone the modified sequence into a suitable expression vector (e.g., pCW).
-
Expression: Transform the expression vector into an appropriate E. coli strain (e.g., DH5α). Grow cultures in Terrific Broth at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and supplement the medium with δ-aminolevulinic acid (e.g., 0.5 mM). Continue incubation at a reduced temperature (e.g., 28°C) with vigorous shaking for 48-72 hours.
-
Cell Lysis and Membrane Preparation: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-acetate pH 7.6, 500 mM sucrose, 0.5 mM EDTA) with lysozyme (B549824) and protease inhibitors. Lyse cells using sonication or a high-pressure homogenizer.
-
Purification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and ultracentrifuge to pellet the membrane fraction. Solubilize the membrane pellet with a buffer containing a detergent (e.g., sodium cholate).
-
Chromatography: Purify the solubilized protein using a combination of chromatography techniques, such as ion-exchange chromatography (e.g., DEAE-Sepharose) followed by hydroxyapatite (B223615) chromatography. Monitor the purification process by CO-difference spectroscopy to identify P450-containing fractions.
-
Verification: Confirm the identity and purity of the protein using SDS-PAGE and mass spectrometry.
In Vitro CYP27C1 Activity Assay
This protocol describes a cell-free reconstituted system to measure enzyme kinetics.[3][16]
-
Reaction Mixture Preparation: In an amber vial, prepare a reaction mixture (final volume e.g., 0.5 mL) in 50 mM potassium phosphate (B84403) buffer (pH 7.4). The mixture should contain:
-
Purified recombinant CYP27C1 (e.g., 0.02 µM)
-
Bovine adrenodoxin (Adx) (e.g., 5 µM)
-
Bovine NADPH-adrenodoxin reductase (AdR) (e.g., 0.2 µM)
-
A lipid/detergent for membrane protein reconstitution (e.g., 30 µM L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Varying concentrations of all-trans-retinol substrate (e.g., 0.1 to 10 µM), added from a stock solution in ethanol.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiation: Start the reaction by adding an NADPH-generating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for a fixed time (e.g., 2 minutes for steady-state kinetics), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding 2 volumes of an organic solvent, such as tert-butyl methyl ether or hexane, containing an antioxidant (e.g., 20 µM butylated hydroxytoluene, BHT) and an internal standard.[3][17]
-
Extraction: Vortex vigorously to extract the retinoids into the organic phase. Centrifuge to separate the phases.
-
Analysis: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for HPLC analysis.
Quantification of Dehydroretinol by HPLC
This protocol outlines the analysis of retinoids from the activity assay.[18][19][20][21][22]
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase might be a mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile, water, and methanol.[21][22]
-
Detection: Monitor the eluent using a UV detector at a wavelength appropriate for retinoids, typically around 325-350 nm. Dehydroretinol has a characteristic absorption maximum distinct from retinol, allowing for their separation and quantification.
-
Quantification: Identify and quantify the dehydroretinol and other retinoid peaks by comparing their retention times and peak areas to those of authentic standards. Normalize the results using the internal standard to correct for extraction efficiency.
-
Kinetic Analysis: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax (or kcat) values.
Conclusion and Future Directions
CYP27C1 is now firmly established as the enzyme responsible for dehydroretinol synthesis in vertebrates. Its role in tuning the visual system of aquatic animals is well-characterized, but its function in human skin remains an active area of investigation. The link between CYP27C1 and the IGF-1R/Akt/p53 signaling pathway opens new avenues for exploring its role in cancer biology and as a potential therapeutic target. Future research should focus on elucidating the precise physiological functions of the this compound pathway in human tissues, identifying the endogenous factors that regulate CYP27C1 expression in mammals, and exploring the potential for modulating its activity for therapeutic benefit in dermatology and oncology.
References
- 1. CYP27C1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Heterologous expression, purification, and properties of human cytochrome P450 27C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The IGF-1R/AKT pathway determines cell fate in response to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities [mdpi.com]
- 13. Frontiers | Insulin-like Growth Factor 1 Signaling Axis Meets p53 Genome Protection Pathways [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 19. mdpi.com [mdpi.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
The Role of Dehydroretinol in Vertebrate Vision: A Technical Guide
Abstract
Vertebrate vision relies on a class of light-sensitive molecules called visual pigments, each comprising an opsin protein and a bound chromophore. The chromophore is typically 11-cis-retinal (B22103), a derivative of vitamin A1. However, a significant portion of vertebrates, particularly aquatic species, utilize an alternative chromophore, 11-cis-3,4-didehydroretinal, which is derived from 3,4-dehydroretinol (vitamin A2). The enzymatic conversion of vitamin A1 to this compound by the cytochrome P450 enzyme, CYP27C1, provides a powerful mechanism for sensory adaptation. The incorporation of the A2 chromophore into visual pigments induces a bathochromic, or red-shift, in their maximal absorbance, tuning the visual system to longer-wavelength light environments, such as those found in turbid freshwater habitats. This adaptation, however, comes with functional trade-offs, including reduced photosensitivity and increased thermal noise. This guide provides an in-depth examination of the biochemical pathways, physiological functions, and experimental methodologies related to the dehydroretinol-based visual system.
The Vitamin A1 to this compound Biochemical Pathway
The foundation of the A2-based visual system is the enzymatic conversion of vitamin A1 (all-trans-retinol) to this compound (all-trans-3,4-dehydroretinol). This critical step is catalyzed by the mitochondrial enzyme CYP27C1, a member of the cytochrome P450 superfamily.[1][2][3]
1.1 The Role of CYP27C1
CYP27C1 functions as a retinoid 3,4-desaturase.[2] The enzyme is primarily located in the retinal pigment epithelium (RPE) in species that utilize the A2 chromophore for vision.[3][4] It catalyzes the introduction of a double bond into the β-ionone ring of all-trans-retinol.[3] This reaction is an unusual desaturation for a mammalian P450 enzyme, with hydroxylation representing only a minor pathway.[1][2] The catalytic efficiency of CYP27C1 is highest for all-trans-retinol, indicating this is its primary physiological substrate for conversion to this compound.[1]
The basic reaction is as follows: all-trans-retinol + 2 reduced adrenodoxin (B1173346) + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O[1]
1.2 The A2 Visual Cycle
Once synthesized, all-trans-3,4-dehydroretinol enters the visual cycle, a series of enzymatic reactions analogous to the canonical vitamin A1 cycle. The goal is to produce the light-sensitive chromophore, 11-cis-3,4-didehydroretinal. This molecule is then transported to the photoreceptor outer segments, where it binds to an opsin protein to form a functional A2-based visual pigment, known as porphyropsin.[5] The absorption of a photon causes the 11-cis isomer to convert to the all-trans form, initiating the phototransduction cascade that leads to vision.[6][7]
Functional Role in Spectral Tuning and Sensory Plasticity
The primary function of dehydroretinol in vision is to serve as the precursor for a chromophore that shifts the spectral sensitivity of visual pigments to longer wavelengths.[3][4] This phenomenon, known as spectral tuning, is a key mechanism for sensory adaptation.
2.1 Red-Shifting of λmax
The only structural difference between the A1 and A2 chromophores is an additional carbon-carbon double bond in the β-ionone ring of A2.[3] This extension of the conjugated π-electron system reduces the energy required for photoexcitation, resulting in the absorption of lower-energy, longer-wavelength light.[8] Consequently, replacing 11-cis-retinal with 11-cis-3,4-didehydroretinal causes a significant red-shift in the wavelength of maximal absorption (λmax) of the visual pigment.[3][4]
The magnitude of this shift is not constant; it is greater for pigments that are already sensitive to longer wavelengths.[3] For example, a long-wavelength-sensitive (LWS) cone pigment with an A1-based λmax of 575 nm might shift by 45 nm, whereas a short-wavelength-sensitive (SWS2) pigment with an A1-based λmax of 432 nm might only shift by 6 nm.[3]
2.2 Ecological Significance and Functional Trade-Offs
The use of A2-based pigments is strongly correlated with life in turbid aquatic environments, such as rivers and ponds, where particulate matter and dissolved organic compounds scatter and absorb shorter wavelengths, resulting in a red-shifted ambient light spectrum.[3][4] By tuning their photoreceptors to better match the available light, these animals can enhance visual sensitivity and contrast detection. It is estimated that as many as a quarter of all vertebrate species utilize this compound at some point in their life cycle.[3][4]
However, this adaptation involves critical trade-offs:
-
Decreased Photosensitivity: A2-based pigments are less sensitive to light than their A1 counterparts.[3][4]
-
Increased Thermal Noise: The lower energy barrier for isomerization means that A2 pigments have a higher rate of spontaneous activation by thermal energy, increasing the "noise" in the visual system.[3][4]
-
Broader Absorption Bandwidth: Porphyropsins exhibit a broader absorption spectrum compared to rhodopsins, which could affect wavelength discrimination.[3][4]
2.3 A Mechanism for Sensory Plasticity
Many species do not rely exclusively on A1 or A2 but instead use a mixture of both, dynamically adjusting the A1/A2 ratio in response to environmental cues.[4] This allows for continuous tuning of λmax on a physiological timescale, representing a remarkable form of sensory plasticity.[4] For instance, salmonids increase the proportion of A2 in their retinas as they migrate from clear oceanic waters to inland freshwater spawning grounds.[5] This dynamic regulation is controlled by the expression level of the cyp27c1 gene.[5]
Quantitative Data Summary
| Table 1: CYP27C1 Enzyme Kinetics and Product Ratios | |
| Parameter | Value |
| Primary Substrate | all-trans-retinol (Vitamin A1)[1] |
| Primary Product | all-trans-3,4-dehydroretinol (this compound)[1] |
| Catalytic Efficiency (kcat/Km) for all-trans-retinol | 1.9 ± 0.5 × 10⁶ M⁻¹s⁻¹ |
| Product Molar Ratio (at 7 μM substrate) | 100 (3,4-dehydroretinol) : 3 (4-OH retinol) : 2 (3-OH retinol)[2] |
| Table 2: Wavelength of Maximal Absorption (λmax) Shift with A1 to A2 Exchange | | | :--- | :--- | :--- | :--- | | Pigment Type | λmax with A1 (nm) | λmax with A2 (nm) | Red-Shift (nm) | | LWS (Leopard Frog) | 575 | 620 | 45[3] | | RH1 (Leopard Frog) | 502 | 527 | 25[3] | | SWS2 (Leopard Frog) | 432 | 438 | 6[3] |
| Table 3: Distribution and Environment of this compound Usage | |
| Vertebrate Groups | Predominantly freshwater and euryhaline fishes, amphibians.[9] |
| Habitat Correlation | Strongly associated with turbid, red-shifted aquatic environments.[3][4] |
| Absent In | Generally absent in mammals, birds, and fully terrestrial reptiles (with rare exceptions).[3] |
Experimental Protocols and Methodologies
The study of the dehydroretinol visual system requires specialized techniques for the extraction, separation, and quantification of labile, light-sensitive retinoid compounds, as well as methods to assess enzyme activity and photoreceptor function.
4.1 Protocol: Analysis of Retinoids in Ocular Tissue
This protocol outlines the standard method for identifying and quantifying retinoids, including retinol and dehydroretinol, from eye tissue extracts using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Tissue Homogenization: Dissected eye cups are homogenized in a suitable buffer (e.g., HEPES) in dim red light to prevent isomerization.
-
Extraction: Proteins are denatured (e.g., with SDS or methanol), and retinoids are extracted into an organic solvent, typically hexane. The extraction is often repeated to ensure complete recovery.[10]
-
Drying and Reconstitution: The combined organic extracts are dried under a stream of inert gas (nitrogen or argon) and reconstituted in a small volume of the mobile phase (e.g., hexane).[10]
-
HPLC Separation: The extract is injected onto a normal-phase silica (B1680970) column. Normal-phase chromatography provides superior resolution for separating geometric isomers of retinoids.[11] A gradient of a polar solvent (e.g., dioxane or ethyl acetate (B1210297) in hexane) is used as the mobile phase to elute the different retinoid species.[10][11]
-
Detection and Quantification:
-
UV/Vis Photodiode Array (PDA) Detection: Retinoids are identified by their characteristic absorption spectra and retention times compared to authentic standards. Quantification is based on the peak area at the λmax. This method can detect retinoids in the low picomole range.[11][12]
-
Mass Spectrometry (LC-MS): For higher sensitivity and definitive molecular identification, the HPLC system is coupled to a mass spectrometer. LC-MS can quantify retinoids in the low femtomole range and is crucial for samples with low chromophore content.[11][12]
-
4.2 Protocol: In Vitro Assay for CYP27C1 Desaturase Activity
This protocol describes a reconstituted in vitro system to measure the enzymatic activity of CYP27C1.
Methodology:
-
Component Preparation: Purified, recombinant human CYP27C1 enzyme is used. The necessary electron transfer partners, adrenodoxin (Adx) and adrenodoxin reductase (ADR), are also required, along with the cofactor NADPH.[2]
-
Reaction Mixture: The components are combined in a reaction buffer. The reaction is initiated by adding the substrate, all-trans-retinol.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Quenching: The reaction is stopped by adding a solvent like methanol (B129727) or ethanol (B145695) to precipitate the proteins.
-
Product Analysis: The reaction mixture is extracted, and the products (dehydroretinol and hydroxylated retinols) are analyzed and quantified using the HPLC method described in Protocol 4.1.[2]
4.3 Protocol: Measurement of Photoreceptor Spectral Sensitivity
Microspectrophotometry (MSP) is a key technique used to measure the absorption spectra of visual pigments directly within individual photoreceptor outer segments.
Methodology:
-
Sample Preparation: A small piece of retina is isolated and gently dissociated to separate individual photoreceptor cells. The preparation is mounted on a microscope slide in a suitable buffer.
-
Measurement: A dual-beam spectrophotometer built into a microscope is used. One narrow beam of monochromatic light is passed through the outer segment of a single rod or cone, while a reference beam passes through an adjacent empty area.
-
Data Acquisition: The absorbance is measured at a series of wavelengths across the visible spectrum to generate an absorption spectrum.
-
Data Analysis: The resulting spectrum is plotted, and the λmax is determined. To study the effect of A2, measurements can be taken from native A2-dominant retinas or from A1 retinas that have been bleached and regenerated with 11-cis-3,4-didehydroretinal.[3]
Implications for Research and Drug Development
Understanding the dehydroretinol pathway is crucial for several fields. For vision researchers, it provides a model system for studying sensory adaptation and the molecular basis of spectral tuning. For evolutionary biologists, the distribution of the A1/A2 system offers insights into the selective pressures that drive sensory system evolution.[5]
In the context of drug development, while direct manipulation of the A1/A2 ratio in humans is not a current therapeutic strategy (as CYP27C1 is not typically expressed in the human RPE), the study of retinoid metabolism remains vital.[2] The enzymes of the visual cycle are targets for therapies aimed at slowing retinal degeneration in diseases where the clearance of toxic retinoid byproducts is impaired.[7][13] A deeper understanding of all pathways of retinoid modification, including desaturation, contributes to a more complete picture of retinoid homeostasis and its role in ocular health and disease.
References
- 1. CYP27C1 - Wikipedia [en.wikipedia.org]
- 2. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corbolab.wustl.edu [corbolab.wustl.edu]
- 5. Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin A - Wikipedia [en.wikipedia.org]
- 7. Vitamin A and Vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor [mdpi.com]
- 9. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Supplementation with vitamin a derivatives to rescue vision in animal models of degenerative retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Vitamin A2 in Freshwater Fish: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2, or 3,4-didehydroretinol, is a critical retinoid for many freshwater fish species, playing a pivotal role in visual adaptation to aquatic environments. Unlike terrestrial vertebrates and marine fish that primarily rely on Vitamin A1 (retinol), freshwater fish have evolved a unique metabolic pathway to either synthesize or utilize this compound. This guide provides a comprehensive overview of the this compound metabolic pathway, detailing the core biochemical steps, key enzymatic players, quantitative data, and relevant experimental protocols. This document is intended to serve as a technical resource for researchers in physiology, biochemistry, and pharmacology.
The Core Metabolic Pathway of this compound
The metabolic journey of this compound in freshwater fish begins with the uptake of Vitamin A1 precursors and culminates in the formation of its biologically active forms. The central and defining step in this pathway is the conversion of Vitamin A1 to this compound, a reaction catalyzed by the cytochrome P450 enzyme, Cyp27c1.[1][2][3][4][5] The overall pathway can be summarized as follows:
-
Dietary Uptake and Initial Metabolism: Freshwater fish obtain vitamin A primarily as retinol (B82714) (Vitamin A1) or provitamin A carotenoids, such as beta-carotene, from their diet.[6] In the intestine, retinyl esters are hydrolyzed to retinol, which is then absorbed by the enterocytes. Carotenoids are cleaved to form retinal, which is subsequently reduced to retinol.
-
Conversion of Vitamin A1 to this compound: The key enzymatic conversion of all-trans-retinol (Vitamin A1) to all-trans-3,4-didehydroretinol (this compound) is catalyzed by the cytochrome P450 enzyme, Cyp27c1.[1][2][3][4][5][7] This desaturation reaction introduces a double bond in the β-ionone ring of the retinol molecule.[7][8][9] This enzyme is predominantly expressed in the retinal pigment epithelium (RPE) of the eye.[1][7][10][11]
-
Activation to 3,4-didehydroretinal: 3,4-didehydroretinol is then oxidized to 3,4-didehydroretinal. This reversible reaction is catalyzed by retinol dehydrogenases (RDHs). While the specific RDHs involved in the this compound pathway in freshwater fish are not fully characterized, it is known that various RDHs can act on different retinol isomers.[12][13]
-
Role in Vision: In the photoreceptor cells of the retina, 11-cis-3,4-didehydroretinal serves as the chromophore for the visual pigment porphyropsin.[14][15] The replacement of rhodopsin (using 11-cis-retinal) with porphyropsin shifts the spectral sensitivity of the fish's vision towards longer wavelengths (red-shift), which is an adaptation to the light conditions in turbid freshwater environments.[1][2][4][5]
-
Oxidation to 3,4-didehydroretinoic Acid: 3,4-didehydroretinal can be irreversibly oxidized to 3,4-didehydroretinoic acid, the presumed biologically active form for gene regulation. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs).[16] Like RDHs, the specific RALDHs for the this compound pathway in these species require further investigation.
-
Storage and Transport: this compound is stored in the liver and other tissues as 3,4-didehydroretinyl esters.[17] For transport in the blood, 3,4-didehydroretinol binds to retinol-binding proteins (RBPs).
Quantitative Data
The following tables summarize the available quantitative data on the this compound metabolic pathway in freshwater fish.
Table 1: Enzyme Kinetics of Cyp27c1 from Zebrafish (Danio rerio) [1][2]
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| all-trans-retinol | 3.8 | 2.0 | 1.9 x 10⁶ |
| all-trans-retinal | - | - | 1.2 x 10⁶ |
| all-trans-retinoic acid | - | - | 0.8 x 10⁶ |
Table 2: Vitamin A1 and A2 Concentrations in Tissues of Various Freshwater Fish Species [18]
| Fish Species | Tissue | Retinol (µ g/100g ) | 3,4-didehydroretinol (µ g/100g ) | Total Vitamin A (µg RE/100g) |
| Henicorhynchus siamensis | Whole body | 422.8 | 262.3 | 737.5 |
| Parambassis siamensis | Whole body | 9.6 | 0.0 | 9.6 |
| Puntius brevis | Whole body | 15.4 | 0.0 | 15.4 |
| Rasbora urophthalma | Whole body | 25.1 | 15.8 | 44.1 |
| Cyclocheilichthys apogon | Whole body | 33.6 | 0.0 | 33.6 |
| Anabas testudineus | Whole body | 45.2 | 28.1 | 79.8 |
| Channa striata | Muscle | 12.3 | 0.0 | 12.3 |
| Clarias batrachus | Muscle | 10.1 | 0.0 | 10.1 |
| Pangasius larnaudii | Muscle | 11.2 | 0.0 | 11.2 |
| Barbonymus gonionotus | Muscle | 13.5 | 0.0 | 13.5 |
Experimental Protocols
In Vitro Cyp27c1 Enzyme Activity Assay
This protocol is adapted from studies on zebrafish Cyp27c1.[1][2]
a. Reagents and Buffers:
-
Purified zebrafish Cyp27c1 enzyme
-
Bovine adrenodoxin (B1173346) (Adx)
-
NADPH-adrenodoxin reductase (ADR)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
all-trans-retinol (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
b. Assay Procedure:
-
Prepare a reaction mixture containing purified Cyp27c1, bovine adrenodoxin, and NADPH-adrenodoxin reductase in potassium phosphate buffer.
-
Add the substrate, all-trans-retinol, at various concentrations (e.g., 0.1 to 10 µM).
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the product, 3,4-didehydroretinol, using High-Performance Liquid Chromatography (HPLC).
c. Data Analysis:
-
Quantify the amount of product formed using a standard curve.
-
Calculate the initial reaction velocity at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
HPLC Analysis of Vitamin A1 and A2 in Fish Tissues
This protocol provides a general framework for the quantification of retinol and 3,4-didehydroretinol in fish tissues.[18][19][20]
a. Sample Preparation (Saponification and Extraction):
-
Homogenize a known weight of fish tissue (e.g., liver, muscle, or whole fish).
-
Add an ethanolic potassium hydroxide (B78521) solution to the homogenate for saponification.
-
Incubate the mixture at an elevated temperature (e.g., 80°C for 43 minutes for whole fish) to hydrolyze retinyl esters.[18][19]
-
After cooling, extract the retinoids using an organic solvent (e.g., n-hexane or petroleum ether).
-
Wash the organic phase with water to remove the alkali.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol or mobile phase).
b. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient starting from 50:50 methanol:water to 70:30 over 20 minutes.[20]
-
Flow Rate: Typically 1 mL/min.[20]
-
Detection: UV detection at a wavelength of 325 nm for retinol and 350 nm for 3,4-didehydroretinol.
-
Quantification: Use external or internal standards of authentic retinol and 3,4-didehydroretinol to create calibration curves for quantification.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: The metabolic pathway of this compound in freshwater fish.
Experimental Workflows
Caption: Experimental workflow for this compound analysis in fish tissue.
References
- 1. escholarship.org [escholarship.org]
- 2. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2 [escholarship.org]
- 6. "A Comparison of Vitamin A1 & A2 Levels & the Role of Beta-Carotene & L" by Benjamin Del Tito Jr. [digitalcommons.wku.edu]
- 7. CYP27C1 - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. CYP27C1 cytochrome P450 family 27 subfamily C member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. econtent.hogrefe.com [econtent.hogrefe.com]
- 19. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
Biochemical Properties of 3,4-Dehydroretinal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of 3,4-dehydroretinal, a critical chromophore in the visual systems of many vertebrate species. The document details its chemical structure, spectroscopic properties, and role in the vitamin A2 visual cycle. Special emphasis is placed on the 11-cis isomer, the functional chromophore of the visual pigment porphyropsin. This guide also includes detailed experimental protocols for the extraction, analysis, and regeneration of porphyropsin, as well as a general methodology for the synthesis of 3,4-dehydroretinal isomers. The information is intended to serve as a valuable resource for researchers in vision science, pharmacology, and drug development.
Introduction
3,4-Dehydroretinal, also known as this compound aldehyde, is a derivative of retinal (vitamin A1 aldehyde) distinguished by an additional double bond in the β-ionone ring.[1][2] This structural modification results in a red-shift of the absorption spectrum of the visual pigments that utilize it as a chromophore.[3] These pigments, known as porphyropsins, are prevalent in freshwater and migratory fish, as well as some amphibians, adapting their vision to longer-wavelength light environments.[4][5]
The active form of 3,4-dehydroretinal in the visual cycle is the 11-cis isomer, which binds to a protein called opsin to form porphyropsin.[6][7] The absorption of a photon of light by 11-cis-3,4-dehydroretinal triggers its isomerization to the all-trans form, initiating the phototransduction cascade that leads to vision.[8] This guide delves into the core biochemical properties of 3,4-dehydroretinal, providing quantitative data, experimental methodologies, and visual representations of the key processes involved.
Chemical and Physical Properties
3,4-Dehydroretinal is a polyene aldehyde with the chemical formula C₂₀H₂₆O and a molar mass of 282.42 g/mol .[1] The presence of a conjugated system of double bonds is responsible for its ability to absorb light in the visible spectrum.
Structure
The systematic IUPAC name for all-trans-3,4-dehydroretinal is (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal.[1] Like retinal, 3,4-dehydroretinal can exist in several geometric isomers, with the all-trans, 11-cis, 9-cis, and 13-cis forms being the most relevant in biological systems.
Spectroscopic Properties
Table 1: Spectroscopic Properties of Porphyropsin and Related Compounds
| Compound | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Environment |
| Porphyropsin | 11-cis-3,4-dehydroretinal | 520 | 30,000 | Rod Outer Segments |
| Isoporphyropsin | 9-cis-3,4-dehydroretinal | 505 | Not Reported | Rod Outer Segments |
| 11-cis-Retinal (B22103) | 11-cis | ~380 | 24,900 | Organic Solvents |
Note: The extinction coefficient for porphyropsin was reported by Brown et al. (1963) as cited in Tsin et al. (1985)[8]. The λmax values for porphyropsin and isoporphyropsin are from regeneration experiments with bleached rod outer segments[6][8]. The data for 11-cis-retinal is provided for comparison[1].
The this compound Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the 11-cis isomer of the chromophore after its photoisomerization to the all-trans form. The this compound cycle, involving 3,4-dehydroretinal, is analogous to the vitamin A1 cycle.
The key steps in the this compound visual cycle are:
-
Photoisomerization: Absorption of a photon by 11-cis-3,4-dehydroretinal in porphyropsin triggers its conversion to all-trans-3,4-dehydroretinal, leading to a conformational change in the opsin protein and initiation of the phototransduction cascade.
-
Release and Reduction: All-trans-3,4-dehydroretinal is released from the opsin and reduced to all-trans-3,4-dehydroretinol by retinol (B82714) dehydrogenases (RDHs) in the photoreceptor outer segments.
-
Transport and Esterification: All-trans-3,4-dehydroretinol is transported to the retinal pigment epithelium (RPE), where it is esterified by lecithin-retinol acyltransferase (LRAT).
-
Isomerization: The all-trans-3,4-dehydroretinyl esters are the substrate for the isomerohydrolase RPE65, which converts them to 11-cis-3,4-dehydroretinol.
-
Oxidation and Transport: 11-cis-3,4-dehydroretinol is oxidized back to 11-cis-3,4-dehydroretinal by 11-cis-retinol (B117599) dehydrogenases and transported back to the photoreceptor outer segments to regenerate porphyropsin.
The conversion of vitamin A1 (retinol) to this compound (3,4-dehydroretinol) is catalyzed by the enzyme cytochrome P450 27C1 (Cyp27c1).
Isomerization of 3,4-Dehydroretinal
The conversion between different isomers of 3,4-dehydroretinal is a key aspect of its function.
Photoisomerization
Thermal Isomerization
The cis isomers of retinoids are thermodynamically less stable than the all-trans isomer and can undergo thermal isomerization. The rate of this process is generally slow in the dark at physiological temperatures, ensuring the stability of the 11-cis chromophore in the dark-adapted state. Specific kinetic data for the thermal isomerization of 3,4-dehydroretinal isomers are not well-documented in recent literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of 3,4-dehydroretinal.
Extraction and Analysis of 3,4-Dehydroretinal from Fish Retina
This protocol describes a method for extracting the chromophore from porphyropsin in a way that minimizes isomerization, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Rod Outer Segments (ROS):
-
Dark-adapt goldfish overnight.
-
Dissect retinas and homogenize in a sucrose solution.
-
Perform sucrose density gradient ultracentrifugation to isolate the ROS layer.
-
Wash the isolated ROS to remove sucrose.
-
-
Extraction of 3,4-Dehydroretinyl Oximes:
-
Resuspend the washed ROS in water.
-
Add 1 M hydroxylamine (pH 7.0) to convert the retinal to its oxime derivative, which is more stable.
-
Add methanol, followed by methylene chloride and n-hexane.
-
Vortex and centrifuge to separate the phases. The upper hexane layer contains the 3,4-dehydroretinyl oximes.
-
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Redissolve the residue in the HPLC mobile phase (e.g., 12% diethyl ether in n-hexane).
-
Inject the sample onto a normal-phase silica (B1680970) HPLC column.
-
Detect the eluting oxime isomers using a UV detector at approximately 360 nm.
-
Identify and quantify the isomers by comparing their retention times and peak areas to those of authentic standards.
-
In Vitro Regeneration of Porphyropsin
This protocol describes the regeneration of porphyropsin from bleached rod outer segments and different isomers of 3,4-dehydroretinal.
Protocol:
-
Preparation of Bleached ROS:
-
Isolate ROS as described in Protocol 5.1.
-
Expose the ROS suspension to bright light to completely bleach the native porphyropsin, yielding opsin.
-
-
Regeneration:
-
To the bleached ROS suspension, add a molar excess of a specific isomer of 3,4-dehydroretinal (e.g., 11-cis, 9-cis, or all-trans) dissolved in a small amount of ethanol.
-
Incubate the mixture in the dark at room temperature for a sufficient time (e.g., 2 hours) to allow for pigment regeneration.
-
-
Analysis:
-
Stop the regeneration reaction by adding hydroxylamine.
-
Centrifuge the mixture and extract the regenerated visual pigment from the pellet using a suitable detergent (e.g., 1% octyl glucoside).
-
Record the absorbance spectrum of the extract before and after bleaching to obtain the difference spectrum and determine the λmax of the regenerated pigment. Only the 11-cis and 9-cis isomers are expected to regenerate a visual pigment.[6][8]
-
General Strategy for the Synthesis of 11-cis-3,4-Dehydroretinal
General Steps:
-
Synthesis of the C15-Phosphonate: Prepare a C15-phosphonate reagent that will form the aldehyde end of the molecule.
-
Synthesis of the C5-β-ionone-derived component: Start with 3,4-dehydro-β-ionone and extend the side chain to a C5 aldehyde or ketone.
-
Horner-Wadsworth-Emmons Reaction: React the C15-phosphonate with the C5-β-ionone-derived component to form the full C20 carbon skeleton of 3,4-dehydroretinal. The stereochemistry of the newly formed double bond is typically trans (E).
-
Isomerization: The resulting all-trans-3,4-dehydroretinal can be photoisomerized to a mixture of isomers, including the desired 11-cis form.
-
Purification: The 11-cis-3,4-dehydroretinal is then purified from the isomeric mixture using preparative HPLC on a silica column.
Conclusion
3,4-Dehydroretinal is a fascinating and vital molecule in the visual systems of many animals, enabling them to perceive longer wavelengths of light. Its biochemical properties, particularly the photoisomerization of the 11-cis isomer, are central to the process of vision. While much is known about its qualitative role, this guide highlights the need for more comprehensive quantitative data on the spectroscopic and kinetic properties of its various isomers. The provided experimental protocols offer a solid foundation for researchers to further investigate the intricacies of the this compound visual cycle and the unique properties of porphyropsins. Continued research in this area will undoubtedly contribute to a deeper understanding of visual adaptation and may inform the development of novel therapeutic strategies for visual disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Isomerization Rates in Retinal Analogues using Ab-Initio Molecular Dynamics [arxiv.org]
- 3. Photic generation of 11-cis-retinal in bovine retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012155796A1 - Stereospecific synthesis process for tretinoin compounds - Google Patents [patents.google.com]
- 5. 11-Cis-3,4-didehydro retinal | 41470-05-7 | RBA47005 [biosynth.com]
- 6. Wavelength dependent cis-trans isomerization in vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Non-Visual Roles of Vitamin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2, or dehydroretinol, has long been known for its role in the visual cycle of freshwater fish. However, its significance in non-visual biological processes in other vertebrates, including mammals, is an emerging area of research. This technical guide provides an in-depth exploration of the non-visual functions of this compound and its active metabolite, 3,4-didehydroretinoic acid (DDRA). We will delve into its molecular mechanisms, including receptor binding and transcriptional activation, and its influence on cellular processes such as differentiation and proliferation. This document synthesizes current quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this promising field.
Metabolism of this compound
This compound (3,4-didehydroretinol) is a naturally occurring analog of Vitamin A1 (retinol). In human tissues, particularly the skin, retinol (B82714) can be converted to dehydroretinol.[1] The biological effects of this compound are primarily mediated by its active metabolite, all-trans-3,4-didehydroretinoic acid (DDRA), which is formed through a two-step oxidation process.
References
Dehydroretinol in Human Skin: A Technical Guide to its Localization, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are crucial for maintaining healthy skin. Among these, dehydroretinol (also known as vitamin A2) has been identified as a significant endogenous retinoid in human skin. This technical guide provides a comprehensive overview of the current understanding of dehydroretinol's localization, biosynthesis, and potential functional significance in human cutaneous biology. This document details the quantitative distribution of dehydroretinol, outlines the experimental protocols for its analysis, and illustrates the key metabolic pathways.
Data Presentation: Quantitative Localization of Retinoids in Human Skin
Dehydroretinol is predominantly found in the epidermis, with significantly lower concentrations in the dermis.[1] The following table summarizes the quantitative data on the concentration of dehydroretinol and related retinoids in healthy human skin, providing a comparative view of their distribution.
| Retinoid | Skin Layer | Mean Concentration (± SD) (μg/g protein) | Reference |
| Dehydroretinol | Epidermis (Back) | 0.4 ± 0.2 | [1] |
| Retinol (B82714) | Epidermis (Back) | 1.7 ± 0.4 | [1] |
| β-Carotene | Epidermis (Back) | 13 ± 5 | [1] |
| Dehydroretinol | Upper Dermis | Lower than Epidermis | [1] |
| Retinol | Upper Dermis | Lower than Epidermis | [1] |
Biosynthesis and Metabolism of Dehydroretinol in Human Skin
Dehydroretinol is not obtained directly from the diet but is synthesized in the skin from its precursor, retinol (vitamin A1).
Primary Site of Synthesis
Studies have unequivocally demonstrated that keratinocytes are the principal cell type responsible for the conversion of retinol to dehydroretinol in human skin.[2] This 3,4-dehydrogenation pathway is not significantly active in other skin cells like melanocytes or dermal fibroblasts.[2]
The Retinol to Dehydroretinol Pathway
The biosynthesis of dehydroretinol from all-trans-retinol is a key metabolic process in the epidermis.[3] Research indicates that this conversion is an enzymatic process, though the specific enzymes responsible for the 3,4-desaturation of retinol in human keratinocytes are still under full investigation. Once synthesized, a significant portion of dehydroretinol is esterified for storage within the keratinocytes.[2]
Interplay with other Retinoid Metabolic Pathways
Topical application of retinol on skin leads to the formation of another significant metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR) , which has been identified as a major polar metabolite of retinol.[4] This suggests that keratinocytes possess the enzymatic machinery to convert retinol into 14-HRR.[5] While the exact relationship and potential competition between the dehydroretinol and 14-HRR synthesis pathways are not fully elucidated, their shared precursor suggests a complex regulatory network for retinol metabolism in the skin. 14-HRR is recognized as an intracellular messenger molecule involved in growth control.[6][7][8]
Experimental Protocols
Accurate quantification and localization of dehydroretinol in skin tissue require specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Sample Preparation from Human Skin Biopsies
A standardized protocol for the extraction of retinoids from skin biopsies is crucial for reliable quantification.
-
Homogenization: Obtain full-thickness skin biopsies (10-30 mg). Homogenize the tissue specimens.
-
Saponification: To deconjugate retinyl esters, completely hydrolyze the homogenate in a solution of KOH in ethanol (B145695). This step is essential for the accurate quantification of total retinol and dehydroretinol.
-
Extraction: Partition the saponified mixture repeatedly between a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent mixture (e.g., ethanol and pH-adjusted water) to separate the retinoids.
-
Solvent Evaporation and Reconstitution: Evaporate the non-polar solvent phase containing the retinoids under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
The separation and quantification of dehydroretinol and other retinoids are typically achieved using reverse-phase HPLC with UV detection.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a more polar mobile phase (e.g., methanol/water) and gradually increasing the proportion of a less polar solvent.
-
Detection: UV detection is set at a wavelength of approximately 325 nm for retinol and can be optimized for dehydroretinol.
-
Quantification: The concentration of dehydroretinol is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a dehydroretinol standard. The results are typically normalized to the protein content of the tissue sample.[1]
Conclusion
Dehydroretinol is a physiologically relevant retinoid predominantly synthesized and localized within the keratinocytes of the human epidermis. Its formation from retinol highlights a unique metabolic pathway in the skin. The presence of other retinol metabolites, such as 14-hydroxy-4,14-retro-retinol, suggests a complex and tightly regulated network of retinoid metabolism. Further research is warranted to fully elucidate the specific enzymatic machinery and the functional significance of the dehydroretinol pathway in skin health and disease, which could open new avenues for dermatological drug development.
References
- 1. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14-Hydroxy-4,14-retro-retinol|High-Purity Research Compound [benchchem.com]
- 6. Intracellular signaling by 14-hydroxy-4,14-retro-retinol. [vivo.weill.cornell.edu]
- 7. columbia.edu [columbia.edu]
- 8. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Significance of Vitamin A2 in Aquatic Species: A Technical Guide
Abstract
Vitamin A2 (3,4-didehydroretinol) plays a pivotal role in the visual adaptation of many aquatic species, particularly those inhabiting freshwater and coastal environments. This technical guide provides an in-depth exploration of the evolutionary significance of this compound, detailing its biochemical synthesis, the conversion of Vitamin A1-based rhodopsin to this compound-based porphyropsin, and the resulting spectral shifts in photoreceptor sensitivity. We present a comprehensive overview of the ecological drivers behind the prevalence of this compound, summarizing quantitative data on its distribution across various aquatic taxa. Furthermore, this guide offers detailed experimental protocols for the analysis of retinoids and visual pigments, alongside methodologies for genetic manipulation to study the function of key enzymes such as Cyp27c1. Visualizations of the core biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of this critical sensory adaptation.
Introduction
The visual systems of vertebrates are remarkably diverse, reflecting adaptations to a wide array of photic environments. In aquatic ecosystems, the spectral quality and intensity of light are significantly influenced by the depth and turbidity of the water, which preferentially scatters and absorbs shorter wavelengths of light, leading to a red-shifted ambient light environment. Many aquatic species have evolved a unique biochemical mechanism to tune their visual sensitivity towards these longer wavelengths: the utilization of this compound.
Vitamin A1 (retinol) is the canonical chromophore precursor in the visual pigments of most terrestrial and marine vertebrates, forming the basis of rhodopsin. In contrast, many freshwater and euryhaline (migratory) fishes, as well as some amphibians, utilize this compound to form a different visual pigment called porphyropsin.[1][2] The key structural difference between Vitamin A1 and A2 is an additional double bond in the β-ionone ring of this compound. This seemingly minor modification has profound consequences for visual perception, inducing a bathochromic (red) shift in the maximal absorbance of the visual pigment.[3]
This adaptive mechanism is not a static trait; many species can dynamically alter the ratio of Vitamin A1 to this compound in their retinas in response to environmental cues such as changes in light spectrum, temperature, and salinity.[4] This plasticity allows for the fine-tuning of visual sensitivity to match the prevailing light conditions of their habitat.
The enzymatic basis for this remarkable adaptation was a long-standing mystery until the discovery of the role of the cytochrome P450 enzyme, Cyp27c1, in converting Vitamin A1 to this compound.[5] This discovery has opened new avenues for research into the molecular mechanisms of sensory evolution and adaptation.
This technical guide will delve into the core aspects of the evolutionary significance of this compound in aquatic species, providing researchers and drug development professionals with a comprehensive resource covering the underlying biochemistry, physiology, and ecology, as well as practical experimental methodologies.
The Biochemical Basis of this compound Synthesis and Utilization
The conversion of Vitamin A1 to this compound is the central process enabling the shift in visual pigment composition and, consequently, spectral sensitivity. This section details the key enzyme involved and the resulting visual cycle.
The Role of Cyp27c1
The synthesis of this compound from Vitamin A1 is catalyzed by the cytochrome P450 family member, Cyp27c1.[5] This enzyme introduces a double bond into the β-ionone ring of Vitamin A1 (all-trans-retinol) to produce all-trans-3,4-didehydroretinol (this compound).[6] The expression of the cyp27c1 gene is primarily localized to the retinal pigment epithelium (RPE) of the eye, the site of chromophore regeneration.[3]
The catalytic activity of Cyp27c1 is highly specific for retinoids, with a preference for all-trans-retinol as its substrate.[6] The efficiency of this conversion is a key determinant of the Vitamin A1/A2 ratio within the retina.
The Rhodopsin-Porphyropsin Visual System
The presence of both Vitamin A1 and A2 in the RPE allows for the formation of two distinct types of visual pigments within the photoreceptor cells:
-
Rhodopsin: Composed of an opsin protein covalently bound to 11-cis-retinal (derived from Vitamin A1).
-
Porphyropsin: Composed of the same opsin protein covalently bound to 11-cis-3,4-didehydroretinal (derived from this compound).[3]
The ratio of rhodopsin to porphyropsin in the photoreceptors is directly influenced by the available pool of Vitamin A1 and A2 in the RPE, which is, in turn, regulated by the expression and activity of Cyp27c1. This allows for a dynamic tuning of the eye's spectral sensitivity.
Quantitative Data on this compound Distribution and Spectral Tuning
The prevalence of this compound and the magnitude of the spectral shift it induces vary significantly across different aquatic species and environments. This section presents a summary of the available quantitative data.
Distribution of Vitamin A1 and A2 in Aquatic Species
The ratio of Vitamin A1 to this compound is a key indicator of a species' adaptation to its photic environment. Generally, freshwater species exhibit a higher proportion of this compound, while marine species predominantly rely on Vitamin A1. Euryhaline species often show a mixed and dynamic ratio depending on their life stage and current habitat.
| Species | Habitat | Primary Vitamin A Form in Retina | Reference |
| Marine Fish | |||
| Atlantic Cod (Gadus morhua) | Marine | A1 | [1] |
| Tautog (Tautoga onitis) | Marine | A1 and A2 | [1] |
| Various marine teleosts | Marine | Predominantly A1 | [1] |
| Freshwater Fish | |||
| Goldfish (Carassius auratus) | Freshwater | A2 | [7] |
| Common Carp (Cyprinus carpio) | Freshwater | A2 | [8] |
| Various freshwater teleosts | Freshwater | Predominantly A2 | [1] |
| Euryhaline (Migratory) Fish | |||
| Salmonids (e.g., Salmo, Oncorhynchus) | Anadromous | A2 in freshwater, A1 in marine | [3] |
| Eel (Anguilla sp.) | Catadromous | A2 in freshwater, A1 in marine | [3] |
| Lamprey (Petromyzon marinus) | Anadromous | A2 in freshwater, A1 in marine | [3] |
| Amphibians | |||
| Bullfrog (Lithobates catesbeianus) | Freshwater/Terrestrial | A2 in dorsal retina (aquatic vision), A1 in ventral retina (aerial vision) | [4] |
Spectral Absorbance Shifts
The replacement of Vitamin A1 with this compound in a visual pigment results in a significant red-shift in its peak absorbance wavelength (λmax). The magnitude of this shift is dependent on the specific opsin protein.
| Visual Pigment (Goldfish Cones) | λmax with Vitamin A1 (nm) | λmax with this compound (nm) | Red-Shift (nm) | Reference |
| Ultraviolet-sensitive (SWS1) | 370.1 | 381.9 | 11.8 | [3] |
| Blue-sensitive (SWS2) | 447.2 | 454.1 | 6.9 | [3] |
| Green-sensitive (RH2) | 515.9 | 534.9 | 19.0 | [3] |
| Red-sensitive (LWS) | 565.9 | 617.5 | 51.6 | [3] |
Physicochemical Properties of Rhodopsin vs. Porphyropsin
The alteration of the chromophore from Vitamin A1 to this compound not only affects spectral absorbance but also other important physicochemical properties of the visual pigment.
| Property | Rhodopsin (A1-based) | Porphyropsin (A2-based) | Evolutionary Implication | Reference |
| Photosensitivity | Higher | Lower | Trade-off for red-shifted vision | [3] |
| Thermal Noise | Lower | Higher | A potential constraint in warmer waters | [3][9] |
| Spectral Bandwidth | Narrower | Broader | Enhanced light capture in spectrally broad environments | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in vision.
Analysis of Vitamin A1 and A2 by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of retinoids from fish ocular tissue.
Materials:
-
Fish eye tissue (retina and RPE)
-
Homogenizer
-
Hexane (B92381) (HPLC grade)
-
Ethanol (B145695) (95%, HPLC grade)
-
Potassium hydroxide (B78521) (KOH) solution (50% w/v)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Methanol:Water (95:5, v/v)
-
Retinol (B82714) and 3,4-didehydroretinol standards
Procedure:
-
Saponification:
-
Weigh approximately 0.1 g of ocular tissue into a glass vial.
-
Add 2 ml of 95% ethanol and homogenize.
-
Add 0.2 ml of 50% KOH solution.
-
Incubate in a 60°C water bath for 30 minutes to saponify retinyl esters.
-
-
Extraction:
-
Cool the sample on ice and add 2 ml of hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction two more times and pool the extracts.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[10]
-
Reconstitute the dried residue in a known volume (e.g., 200 µl) of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µl of the reconstituted sample into the HPLC system.
-
Elute with the methanol:water mobile phase at a flow rate of 1 ml/min.
-
Detect retinoids at 325 nm for Vitamin A1 (retinol) and 350 nm for this compound (3,4-didehydroretinol).
-
Quantify the peaks by comparing their areas to a standard curve generated from known concentrations of retinol and 3,4-didehydroretinol standards.[11]
-
Microspectrophotometry (MSP) of Photoreceptor Cells
This protocol outlines the measurement of the absorbance spectra of individual photoreceptor outer segments.
Materials:
-
Dark-adapted fish
-
Dissecting microscope and tools
-
Fish Ringer's solution
-
Microscope slides and coverslips
-
Microspectrophotometer equipped with a suitable light source, monochromator, and detector.
Procedure:
-
Tissue Preparation:
-
Euthanize a dark-adapted fish and enucleate the eyes under dim red light.
-
Dissect the retina from the eyecup in a petri dish containing cold fish Ringer's solution.
-
Gently tease apart a small piece of the retina on a microscope slide in a drop of Ringer's solution to isolate individual photoreceptor cells.
-
Place a coverslip over the preparation.
-
-
MSP Measurement:
-
Mount the slide on the stage of the microspectrophotometer.
-
Locate an isolated photoreceptor outer segment under infrared illumination.
-
Measure a baseline light transmission spectrum through a clear area adjacent to the photoreceptor.
-
Measure the light transmission spectrum through the outer segment of the photoreceptor.
-
Calculate the absorbance spectrum by taking the logarithm of the ratio of the baseline to the sample spectrum.
-
Fit the resulting absorbance spectrum with a standard visual pigment template to determine the λmax.[12][13]
-
Generation of cyp27c1 Knockout Zebrafish using CRISPR/Cas9
This protocol provides a general workflow for creating a cyp27c1 loss-of-function mutant in zebrafish.
Materials:
-
Wild-type zebrafish
-
Cas9 protein or mRNA
-
Synthesized single guide RNA (sgRNA) targeting an early exon of the cyp27c1 gene
-
Microinjection setup
-
PCR reagents and primers flanking the target site
-
DNA sequencing services
Procedure:
-
Design and Synthesize sgRNA:
-
Use a CRISPR design tool to identify a suitable target site in an early exon of the zebrafish cyp27c1 gene.
-
Synthesize the corresponding sgRNA in vitro.
-
-
Microinjection:
-
Screening for Mutations:
-
At 24-48 hours post-fertilization, sacrifice a subset of the injected embryos (F0 generation).
-
Extract genomic DNA from individual embryos.
-
Perform PCR using primers that flank the sgRNA target site.
-
Analyze the PCR products for the presence of insertions or deletions (indels) using methods such as high-resolution melt analysis (HRMA) or by direct sequencing of the PCR product.
-
-
Raising Founders and Establishing Mutant Lines:
-
Raise the remaining F0 injected embryos to adulthood.
-
Outcross the F0 fish to wild-type fish.
-
Screen the F1 progeny for germline transmission of the cyp27c1 mutation by PCR and sequencing.
-
Intercross heterozygous F1 fish to generate homozygous F2 mutants.
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key concepts and workflows.
Conclusion
The evolution of this compound-based vision in aquatic species is a compelling example of sensory adaptation to the environment. The ability to dynamically tune visual sensitivity through the enzymatic conversion of Vitamin A1 to this compound provides a significant advantage in spectrally challenging aquatic habitats. The discovery of Cyp27c1 as the key enzyme in this process has provided a molecular handle to dissect the genetic and biochemical underpinnings of this adaptation.
For researchers in vision science, ecology, and evolutionary biology, the Vitamin A1/A2 system offers a powerful model to study the interplay between genes, environment, and phenotype. For drug development professionals, understanding the structure and function of enzymes like Cyp27c1, which act on retinoids, may provide insights into the design of novel therapeutics targeting retinoid metabolism and signaling pathways.
Future research will likely focus on the regulatory networks controlling cyp27c1 expression, the broader physiological roles of this compound beyond vision, and the potential costs and trade-offs associated with its use. The continued application of advanced analytical and genetic techniques, such as those outlined in this guide, will be crucial in unraveling the remaining mysteries of this fascinating evolutionary adaptation.
References
- 1. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corbolab.wustl.edu [corbolab.wustl.edu]
- 5. genecards.org [genecards.org]
- 6. CYP27C1 - Wikipedia [en.wikipedia.org]
- 7. "A Comparison of Vitamin A1 & A2 Levels & the Role of Beta-Carotene & L" by Benjamin Del Tito Jr. [digitalcommons.wku.edu]
- 8. mdpi.com [mdpi.com]
- 9. Thermal stability of rhodopsin and progression of retinitis pigmentosa: comparison of S186W and D190N rhodopsin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dairyknowledge.in [dairyknowledge.in]
- 11. researchgate.net [researchgate.net]
- 12. Zebrafish ultraviolet visual pigment: absorption spectrum, sequence, and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A PCR Based Protocol for Detecting Indel Mutations Induced by TALENs and CRISPR/Cas9 in Zebrafish | PLOS One [journals.plos.org]
The "Red Shift": A Technical Guide to Spectral Tuning by the Vitamin A2 Chromophore
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of spectral tuning in visual pigments mediated by the Vitamin A2 (A2) chromophore, 11-cis-3,4-didehydroretinal. It provides a comprehensive overview of the molecular underpinnings, experimental methodologies to investigate this phenomenon, and the resulting quantitative shifts in light absorption, offering valuable insights for researchers in vision science, molecular biology, and pharmacology.
Introduction: The Basis of Color Vision and Spectral Tuning
Vertebrate vision is initiated by the absorption of a photon by a visual pigment located in the photoreceptor cells of the retina.[1][2] These pigments consist of an opsin protein, a member of the G-protein-coupled receptor (GPCR) superfamily, covalently linked to a light-sensitive chromophore, typically 11-cis-retinal (B22103) (Vitamin A1 or A1).[1][2] The specific wavelength of light to which a visual pigment is most sensitive (its wavelength of maximum absorption, λmax) is determined by the interactions between the chromophore and the amino acid residues lining the binding pocket of the opsin protein.[3][4] This phenomenon is known as spectral tuning.
A key mechanism for modulating spectral sensitivity, particularly in aquatic vertebrates, is the substitution of the A1 chromophore with the this compound chromophore.[1][5][6] This exchange is catalyzed by the enzyme Cyp27c1, which converts Vitamin A1 into this compound in the retinal pigment epithelium.[1][2][6]
The A2 Chromophore and the Mechanism of the Red Shift
The this compound chromophore, 11-cis-3,4-didehydroretinal, differs from its A1 counterpart by the presence of an additional double bond in its β-ionone ring.[7] This extension of the conjugated π-electron system is the fundamental reason for the observed spectral shift.[7]
The absorption of light by the chromophore excites a π-electron to a higher energy π* orbital. The energy difference between these orbitals dictates the wavelength of absorbed light. A more extended conjugated system, as seen in the A2 chromophore, leads to a smaller energy gap between the π and π* orbitals. Consequently, a lower energy photon (i.e., a longer wavelength of light) is sufficient to induce this electronic transition. This results in a bathochromic, or "red shift," in the λmax of the visual pigment.[1][7]
The magnitude of this red shift is not constant across all visual pigments. A remarkable linear relationship exists for pigments with a protonated Schiff base: the longer the λmax of the A1-containing pigment, the greater the red shift observed upon substitution with the A2 chromophore.[7] This has significant physiological implications, allowing for a substantial extension of visual sensitivity into the far-red end of the spectrum.[7]
However, this spectral tuning comes with trade-offs. The switch to the A2 chromophore also leads to:
-
Broadened Absorption Spectra: The absorption peak becomes wider.[1][7]
-
Decreased Photosensitivity: The efficiency of photon capture is reduced.[1][7]
-
Increased Thermal Noise: The pigment is more likely to spontaneously activate in the absence of light, which can limit visual sensitivity in low-light conditions.[1][7][8]
Quantitative Analysis of A2-Induced Spectral Shifts
The replacement of the A1 chromophore with A2 results in predictable, quantifiable red shifts in the λmax of visual pigments. The following table summarizes key data from studies on goldfish and salamander photoreceptors, illustrating the magnitude of these shifts across different opsin types.
| Species | Photoreceptor Type | Opsin Class | λmax with A1 (nm) | λmax with A2 (nm) | Red Shift (nm) | Reference |
| Goldfish (Carassius auratus) | Cone | SWS1 | 370.1 | 381.9 | 11.8 | [7] |
| Goldfish (Carassius auratus) | Cone | SWS2 | 447.2 | 454.1 | 6.9 | [7] |
| Goldfish (Carassius auratus) | Cone | RH2 | 515.9 | 534.9 | 19.0 | [7] |
| Goldfish (Carassius auratus) | Cone | LWS | 565.9 | 617.5 | 51.6 | [7] |
| Salamander (Ambystoma tigrinum) | Rod | RH1 | 502 | 528 | 26 | [9] |
Experimental Protocols for Studying A2-Mediated Spectral Tuning
Investigating the molecular mechanisms of A2-induced spectral tuning requires a combination of molecular biology, biochemistry, and biophysical techniques. The following are detailed protocols for key experiments in this field.
Site-Directed Mutagenesis of Opsin Genes
This technique is crucial for identifying the specific amino acid residues within the opsin protein that interact with the chromophore and influence spectral tuning. The QuikChange™ method is a common approach.
Protocol:
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.[10][11]
-
Ensure at least 10-15 bases of correct sequence flank both sides of the mutation.[10]
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[2][11]
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[11]
-
-
PCR Amplification:
-
Digestion of Parental DNA:
-
Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Expression and Reconstitution of Visual Pigments
To study the spectral properties of the wild-type and mutant opsins, they must be expressed and then combined with the A1 and A2 chromophores. Human Embryonic Kidney (HEK293) cells are a commonly used expression system.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells (e.g., HEK293T or Expi293F) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[12]
-
When cells reach 80-90% confluency, transfect them with the plasmid containing the opsin gene of interest using a suitable transfection reagent (e.g., Polyethylenimine (PEI) or a commercial kit like Lipofectamine).[12][13]
-
-
Cell Harvesting and Opsin Purification:
-
After 48-72 hours of expression, harvest the cells by centrifugation.
-
Solubilize the cells in a buffer containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside) to extract the membrane-bound opsin.
-
If the opsin is tagged (e.g., with a 1D4 epitope tag), purify it using immunoaffinity chromatography.[3]
-
-
Reconstitution with Chromophores:
-
Incubate the purified, light-sensitive apo-opsin with a molar excess of 11-cis-retinal (A1) or 11-cis-3,4-didehydroretinal (A2) in the dark at 4°C.
-
The chromophore will bind to the opsin via a Schiff base linkage to a specific lysine (B10760008) residue in the binding pocket, forming the functional visual pigment.
-
Measurement of Absorption Spectra
Microspectrophotometry (MSP) and UV-Visible spectroscopy are used to measure the absorption spectra of the reconstituted visual pigments and determine their λmax.
Protocol:
-
Sample Preparation:
-
For purified pigments, place the reconstituted visual pigment solution in a quartz cuvette.
-
For in situ measurements in photoreceptor outer segments, prepare thin retinal sections.[14]
-
-
Spectrophotometry:
-
Use a UV-Visible spectrophotometer or a microspectrophotometer to measure the absorbance of the sample across a range of wavelengths (typically 300-700 nm).[14][15]
-
Obtain a baseline spectrum of the buffer or an unbleached portion of the retina.
-
Bleach the visual pigment with bright light to break the Schiff base linkage and release the chromophore.
-
Measure the absorbance spectrum of the bleached sample.
-
The difference spectrum (pre-bleach minus post-bleach) represents the absorbance of the visual pigment.
-
-
Data Analysis:
-
Plot the absorbance as a function of wavelength.
-
The peak of this curve corresponds to the λmax of the visual pigment.
-
Visualizations of Key Pathways and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
Caption: The vertebrate phototransduction cascade initiated by photon absorption.
Caption: Factors influencing the spectral properties of visual pigments.
Caption: Experimental workflow for studying A2-mediated spectral tuning.
Conclusion and Future Directions
The exchange of the Vitamin A1 chromophore for this compound represents a significant and widespread mechanism for spectral tuning in vertebrates, enabling adaptation to different light environments.[1][6] The underlying principle of extending the π-conjugated system provides a clear physicochemical basis for the observed red shift in λmax. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interplay between the chromophore and the opsin protein that governs our perception of color.
Future research in this area will likely focus on:
-
Computational Modeling: Advanced quantum mechanics/molecular mechanics (QM/MM) simulations to predict the spectral properties of visual pigments with even greater accuracy.
-
Novel Opsin Discovery: Identifying and characterizing new opsins from diverse species to expand our understanding of the evolutionary landscape of spectral tuning.
-
Therapeutic Applications: Leveraging the principles of chromophore-opsin interactions to design novel photoswitches and optogenetic tools for treating vision disorders and for broader applications in neuroscience.
By continuing to unravel the complexities of spectral tuning, we can gain deeper insights into the fundamental processes of vision and develop innovative solutions for a range of scientific and medical challenges.
References
- 1. Spectral Sensitivity Measured with Electroretinogram Using a Constant Response Method | PLOS One [journals.plos.org]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. pnas.org [pnas.org]
- 4. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Sensitivity Measured with Electroretinogram Using a Constant Response Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromophore switch from 11-cis-dehydroretinal (A2) to 11-cis-retinal (A1) decreases dark noise in salamander red rods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant Protein Expression for Structural Biology in HEK 293F Suspension Cells: A Novel and Accessible Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Color Analysis of Paint by Microspectrophotometry [microspectra.com]
- 15. Microspectrophotometry | Research Starters | EBSCO Research [ebsco.com]
Unveiling the Potent Biological Activity of 3,4-Dehydroretinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydroretinoic acid (ddRA), a naturally occurring analog of all-trans retinoic acid (atRA), has emerged as a significant signaling molecule with potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of ddRA, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action: A Dual Receptor Agonist
The biological effects of 3,4-dehydroretinoic acid are primarily mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Upon binding to these receptors, ddRA initiates a cascade of molecular events that modulate the transcription of specific target genes, thereby influencing a wide array of cellular processes, including differentiation, proliferation, and embryonic development.[1][2]
Signaling Pathway of 3,4-Dehydroretinoic Acid
References
A Technical Guide to the Natural Sources and Distribution of Vitamin A2 (Dehydroretinol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin A2, or 3,4-didehydroretinol (dehydroretinol), is a critical retinoid involved in various biological processes, most notably vision in certain vertebrate species. While structurally similar to Vitamin A1 (retinol), the presence of an additional double bond in its β-ionone ring results in distinct spectral properties and biological roles. This technical guide provides a comprehensive overview of the natural sources, tissue-specific distribution, and quantitative analysis of this compound. It further details the experimental protocols for its detection and quantification and illustrates the key metabolic and signaling pathways in which it participates. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, ophthalmology, and pharmacology, as well as for professionals engaged in drug development involving retinoids.
Natural Sources and Distribution of this compound
This compound is predominantly found in freshwater vertebrates, where it plays a crucial role in vision, particularly in aquatic environments with longer wavelength light penetration. In contrast, marine fish and terrestrial vertebrates primarily utilize Vitamin A1. The distribution of these two vitamin A congeners is largely genetically determined, reflecting the evolutionary adaptation of species to their respective environments.[1][2]
The primary dietary sources of this compound are freshwater fish.[1][2] It is also present in some amphibians and reptiles, although quantitative data for these classes of animals are less abundant in the scientific literature. The liver serves as the main storage organ for this compound, similar to Vitamin A1 in other vertebrates.[1][2] Significant concentrations are also found in the eye tissues, particularly the retina and retinal pigment epithelium (RPE), where it is a key component of the visual pigment porphyropsin.
Quantitative Distribution in Animal Tissues
The following table summarizes the concentrations of this compound (dehydroretinol) and, for comparison, Vitamin A1 (retinol) in various animal tissues as reported in the scientific literature. It is important to note that these values can vary based on species, age, diet, and season.
| Species | Tissue | This compound (dehydroretinol) Concentration | Vitamin A1 (retinol) Concentration | Reference |
| Fish | ||||
| Snakehead (Channa argus) | Liver | Present (sole form of Vitamin A) | Not Detected | [3] |
| Largemouth Bass (Micropterus salmoides) | Liver | Present (sole form of Vitamin A) | Not Detected | [3] |
| Gold Pomfret (Trachinotus ovatus) | Liver | Present | Present | [3] |
| Giant Grouper (Epinephelus lanceolatus) | Liver | Present | Present | [3] |
| Pearl Gentian Grouper (Epinephelus fuscoguttatus ♀ × Epinephelus lanceolatus ♂) | Liver | Present | Present | [3] |
| Amphibians | ||||
| Cuban Tree Frog (Osteopilus septentrionalis) | Whole Body | 5474.7 IU/kg (average) | - | [4] |
| Cuban Tree Frog (Osteopilus septentrionalis) | Liver | 248.3 IU/g (average) | - | [4] |
| Cuban Tree Frog (Osteopilus septentrionalis) | Serum | 82.8 ppb (average) | - | [4] |
| Marine Toad (Rhinella marina) | Whole Body | 940.7 IU/kg (average) | - | [4] |
| Marine Toad (Rhinella marina) | Liver | 105.3 IU/g (average) | - | [4] |
| Marine Toad (Rhinella marina) | Serum | 60.1 ppb (average) | - | [4] |
| Reptiles | ||||
| Common Lizard (Zootoca vivipara) | Liver | Present (main Vitamin A compound) | Traces | [5] |
Note: Concentrations are reported as found in the cited literature and may be expressed in different units. IU (International Units) for Vitamin A activity can be converted to mass, but the specific activity of this compound can differ from Vitamin A1.
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound require specific analytical techniques that can differentiate it from Vitamin A1 and other retinoids. High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and reliable method for the separation and quantification of Vitamin A1 and A2 and their isomers.[6][7][8]
2.1.1. Sample Preparation: Saponification and Extraction
This protocol is a synthesis of methodologies described for the analysis of retinoids in biological tissues.[3][9][10]
-
Homogenization: Weigh a known amount of tissue (e.g., 0.1-1.0 g of liver) and homogenize it in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Addition of Antioxidant and Internal Standard: To prevent oxidative degradation of the retinoids, add an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to the homogenate.[3] For quantitative analysis, add a known amount of an internal standard, such as retinyl acetate (B1210297) or 3,4-didehydroretinyl acetate (DRA), which is particularly suitable as it can be added before saponification.[11]
-
Saponification: To hydrolyze the retinyl esters to free retinol (B82714) and dehydroretinol, add a solution of potassium hydroxide (B78521) (KOH) in ethanol. The concentration and volume of KOH, as well as the temperature and duration of saponification, need to be optimized depending on the sample matrix. A common procedure involves heating at 60-80°C for 30-60 minutes under a nitrogen atmosphere to prevent oxidation.[3][9]
-
Extraction: After saponification and cooling, extract the unsaponifiable lipids (containing retinol and dehydroretinol) into an organic solvent such as n-hexane or diethyl ether. Perform the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Wash the combined organic extracts with water to remove the alkali. Dry the extract over anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a precise volume of the HPLC mobile phase or a suitable solvent like methanol (B129727) or ethanol.
2.1.2. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.
-
Column: A reversed-phase C18 column is commonly used for the separation of retinoids.
-
Mobile Phase: A variety of mobile phases can be used, often consisting of a mixture of methanol, acetonitrile, and water in different proportions. Gradient elution may be necessary to achieve optimal separation of all retinoid isomers.
-
Detection: Monitor the elution of Vitamin A1 (retinol) and this compound (dehydroretinol) at their respective maximum absorption wavelengths. Retinol has a maximum absorbance at approximately 325 nm, while dehydroretinol absorbs maximally at around 351 nm.
-
Quantification: Create a standard curve using pure standards of all-trans-retinol and all-trans-dehydroretinol of known concentrations. Calculate the concentration of each vitamin in the sample by comparing the peak areas with the standard curve, correcting for the recovery of the internal standard.
Spectrophotometric Method (Carr-Price Reaction)
This colorimetric method is a classical technique for the determination of Vitamin A, though it is less specific than HPLC. It is based on the reaction of retinoids with antimony trichloride (B1173362) (SbCl3) in a chloroform (B151607) solution to produce a transient blue color.
2.2.1. Procedure
-
Sample Preparation: Prepare a chloroform extract of the unsaponifiable lipid fraction of the sample as described in the HPLC sample preparation section.
-
Reaction: To a specific volume of the chloroform extract in a cuvette, rapidly add a saturated solution of antimony trichloride in chloroform (Carr-Price reagent).
-
Measurement: Immediately measure the absorbance at the wavelength of maximum absorption. The complex formed with Vitamin A1 has a maximum absorbance at approximately 620 nm, while the complex with this compound absorbs maximally at around 693-696 nm.[1][2]
-
Quantification: Compare the absorbance to that of a standard solution of known Vitamin A concentration. Due to the transient nature of the color, precise timing of the measurement is critical.
Note: This method is prone to interference from other substances that may produce color with the reagent. Modern spectrophotometric methods may use other reagents like trifluoroacetic acid for improved stability.[12]
Signaling Pathways and Metabolic Relationships
The Porphyropsin Visual Cycle
In the retinas of freshwater fish and some amphibians, this compound is the chromophore of the visual pigment porphyropsin, which is analogous to rhodopsin in the Vitamin A1-based visual cycle. The porphyropsin cycle is adapted for vision in environments where longer wavelengths of light are more prevalent.[13][14]
Caption: The Porphyropsin Visual Cycle in Vertebrate Photoreceptors.
Conversion of Vitamin A1 to this compound
In some species, Vitamin A1 can be converted to this compound, allowing for adaptation to different light environments. This conversion is catalyzed by the enzyme Cyp27c1, a cytochrome P450 enzyme.[15]
Caption: Enzymatic Conversion of Vitamin A1 to this compound.
General Vitamin A Biosynthesis and Metabolism Workflow
The general pathway for the synthesis of active forms of Vitamin A from dietary precursors like β-carotene is conserved across many species. This workflow illustrates the key enzymatic steps.
Caption: General Vitamin A Biosynthesis and Metabolism Workflow.
Conclusion
This compound is a vital retinoid, particularly for the visual systems of freshwater vertebrates. Understanding its natural sources, distribution, and metabolism is crucial for a complete picture of retinoid biology. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound in biological samples, which is essential for research in animal physiology, ecology, and toxicology. Furthermore, elucidating the enzymatic pathways involved in this compound metabolism and its role in signaling opens avenues for comparative studies and may provide insights into the development of novel therapeutic agents targeting retinoid pathways. Further research is warranted to expand the quantitative data on this compound distribution, especially in amphibians and reptiles, and to fully characterize the regulatory mechanisms governing the Vitamin A1/A2 ratio in adaptable species.
References
- 1. rupress.org [rupress.org]
- 2. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aber.apacsci.com [aber.apacsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 9. A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dairyknowledge.in [dairyknowledge.in]
- 11. Simplified methodology to determine breast milk retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential spectrophotometric method for the determination of vitamin A (retinol) by using trifluoroacetic acid, and its application to related compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. THE PORPHYROPSIN VISUAL SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE PORPHYROPSIN VISUAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Precursors of Dehydroretinol: A Technical Guide for Researchers
An In-depth Examination of the Biosynthesis, Quantification, and Metabolic Pathways of Vitamin A2 Precursors
This technical guide provides a comprehensive overview of the dietary precursors of 3,4-dehydroretinol (this compound), targeting researchers, scientists, and drug development professionals. The document details the primary precursors, their dietary sources, metabolic conversion pathways, and the analytical methodologies for their quantification.
Introduction to Dehydroretinol (this compound)
Dehydroretinol, or this compound, is a form of vitamin A predominantly found in freshwater fish.[1][2] It plays a crucial role in various biological processes, including vision, growth, and reproduction in these species.[2] While retinol (B82714) (Vitamin A1) is the more common form in mammals, dehydroretinol is also found in human skin, where it is synthesized from retinol.[3][4] The dietary precursors of dehydroretinol are of significant interest for their potential nutritional benefits and as a source of vitamin A activity, particularly in regions where freshwater fish are a dietary staple.
Primary Dietary Precursors of Dehydroretinol
The biosynthesis of dehydroretinol originates from two main classes of dietary precursors: carotenoids and retinol (Vitamin A1).
-
Carotenoids in Freshwater Fish: In many freshwater fish species, the xanthophyll carotenoid lutein (B1675518) serves as a primary precursor for dehydroretinol.[1][5][6] The conversion process involves an intermediate compound, anhydrolutein .[1] While other carotenoids like β-carotene and zeaxanthin (B1683548) are present in the diet of these fish, studies have shown that they are not significantly converted to dehydroretinol.[6]
-
Retinol in Mammalian Skin: In humans, dehydroretinol is synthesized in the epidermis from all-trans-retinol .[3][4] This conversion is a key metabolic pathway in keratinocytes.
Quantitative Analysis of Dehydroretinol Precursors in Dietary Sources
The concentration of dehydroretinol precursors varies significantly across different food sources. Freshwater fish are the most prominent dietary source of compounds that lead to dehydroretinol synthesis.
| Food Source | Precursor | Tissue | Concentration (mean ± SD) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Lutein | Flesh | 38.72 ± 15.87 ng/g | [7] |
| Brown Trout (Salmo trutta) | Lutein | Flesh | 38.72 ± 15.87 ng/g | [7] |
| Rainbow Trout (Oncorhynchus mykiss) | Zeaxanthin | Flesh | 1.18 ± 0.68 ng/g (meso-zeaxanthin) | [7] |
| Brown Trout (Salmo trutta) | Zeaxanthin | Flesh | 1.18 ± 0.68 ng/g (meso-zeaxanthin) | [7] |
| Channel Catfish (Ictalurus punctatus) | Lutein, Zeaxanthin | Fillet | Levels correlated with dietary intake | [8] |
| Chinook Salmon (Oncorhynchus tshawytscha) eggs | Lutein | Egg | 0.12 µg/g | [9] |
| Chinook Salmon (Oncorhynchus tshawytscha) eggs | all-trans-retinol | Egg | 1.06 µg/g | [9] |
Metabolic Pathways of Dehydroretinol Biosynthesis
The conversion of dietary precursors to dehydroretinol involves specific enzymatic pathways that differ between fish and mammals.
Conversion of Lutein to Dehydroretinol in Freshwater Fish
The biosynthesis of dehydroretinol from lutein in freshwater fish is a multi-step process. While the exact enzymatic players for each step are not fully elucidated in all species, the general pathway is understood to proceed through the intermediate anhydrolutein.
Conversion of Retinol to Dehydroretinol in Human Skin
In human keratinocytes, dehydroretinol is synthesized from retinol through a 3,4-desaturation reaction. This process is catalyzed by the cytochrome P450 enzyme, CYP27C1.[7][10][11][12]
Experimental Protocols for Quantification
The accurate quantification of dehydroretinol precursors relies on robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies for sample preparation and analysis.
Sample Preparation: Saponification and Extraction of Retinoids and Carotenoids from Fish Tissue
This protocol is essential for hydrolyzing retinyl esters and extracting both retinoids and carotenoids from the complex matrix of fish tissue.[13][14][15][16]
Detailed Steps:
-
Homogenization: Weigh approximately 1-2 g of fish tissue and homogenize it in a suitable solvent (e.g., ethanol).
-
Saponification: To the homogenate, add an equal volume of 10 M potassium hydroxide (B78521) (KOH) in ethanol. For whole fish, heating the sample to 80°C for 43 minutes is recommended for optimal release of retinol.[14] For other samples, saponification can be carried out at 60-70°C for 30-60 minutes.[13] An antioxidant such as butylated hydroxytoluene (BHT) should be added to prevent degradation.[16]
-
Extraction: After saponification, cool the sample and add a mixture of hexane and water (e.g., 3:1 v/v). Vortex vigorously for several minutes to extract the lipids and carotenoids into the hexane layer.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic phases.
-
Collection: Carefully collect the upper hexane layer containing the analytes. Repeat the extraction process on the aqueous layer at least once more to ensure complete recovery.
-
Drying: Pool the hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial HPLC mobile phase. The sample is now ready for injection.
HPLC Analysis of Carotenoids (Lutein and Zeaxanthin)
This method is suitable for the separation and quantification of lutein and zeaxanthin in prepared extracts.[7][17][18]
HPLC System and Conditions:
-
Column: A C30 reverse-phase column is often preferred for carotenoid analysis due to its ability to resolve geometric isomers. A C18 column can also be used.[3][18]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Acetonitrile/Methanol/Water with a small amount of an ion-pairing agent or buffer.
-
Solvent B: Methyl-tert-butyl ether (MTBE) or another non-polar solvent.
-
A representative gradient could be a linear gradient from 100% A to 100% B over 20-30 minutes.[17]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths. The characteristic absorption maxima for lutein and zeaxanthin are around 445-450 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified standards of known concentrations.
HPLC Analysis of Retinoids (Retinol and Dehydroretinol)
This method is designed for the separation and quantification of retinol and dehydroretinol.[9][19]
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient system can be used. A typical isocratic mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 70:20:10 v/v/v).[19]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV detector set at 325 nm for retinol and 351 nm for dehydroretinol. A PDA detector allows for simultaneous monitoring and spectral confirmation.
-
Quantification: Similar to carotenoids, quantification is based on a standard curve generated from certified standards.
Conclusion
The dietary precursors of dehydroretinol, primarily lutein in freshwater fish and retinol in mammalian skin, represent important molecules in the broader context of vitamin A metabolism. Understanding their dietary sources, metabolic conversion pathways, and the analytical methods for their quantification is crucial for nutritional science, aquaculture, and dermatological research. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the roles of these compounds in health and disease.
References
- 1. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Properties of Carotenoids in Fish Fitness: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of lutein into dehydroretinol by the freshwater fish, Saccobranchus fossilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of lutein into dehydroretinol by the freshwater fish, Saccobranchus fossilis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. CYP27C1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carotenoids and all-trans-retinol in fish eggs by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CYP27C1 cytochrome P450 family 27 subfamily C member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. researchgate.net [researchgate.net]
- 19. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]
Intracellular Transport Mechanisms for Vitamin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2 (3,4-dehydroretinol) is a biologically active form of vitamin A, distinguished from vitamin A1 (retinol) by an additional double bond in its β-ionone ring. While less abundant than retinol (B82714) in mammals, this compound and its metabolites, particularly 3,4-dehydroretinoic acid, play significant roles in various physiological processes, including embryonic development and skin health. Understanding the intracellular transport mechanisms of this compound is crucial for elucidating its precise functions and for the development of novel therapeutic strategies targeting retinoid signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the intracellular transport of this compound, drawing parallels with the well-established mechanisms of retinol transport and highlighting areas where further research is needed.
Cellular Uptake of Vitamin A Precursors
The primary source of intracellular this compound in mammals is the enzymatic conversion of Vitamin A1 (retinol). The direct cellular uptake of circulating dehydroretinol has not been extensively studied.
STRA6-Mediated Uptake of Retinol
The initial step for the intracellular synthesis of this compound is the uptake of retinol from the bloodstream. This process is primarily mediated by the Stimulated by Retinoic Acid 6 (STRA6) receptor.[1][2] STRA6 is a multi-transmembrane protein that binds to the retinol-binding protein 4 (RBP4)-retinol complex in the circulation and facilitates the transport of retinol across the plasma membrane.[1][3] While there is no direct experimental evidence for STRA6-mediated uptake of dehydroretinol, it is plausible that if dehydroretinol circulates bound to RBP4, STRA6 could facilitate its entry into cells.
Signaling Pathway of STRA6-Mediated Retinol Uptake
The binding of the holo-RBP4 to STRA6 not only initiates retinol transport but also triggers an intracellular signaling cascade involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This signaling is coupled to the transport process and intracellular retinoid metabolism.
Figure 1: STRA6 signaling pathway upon holo-RBP4 binding.
Intracellular Chaperoning by Cellular Retinoid-Binding Proteins (CRBPs)
Once inside the cell, the lipophilic retinol molecule is bound by cellular retinol-binding proteins (CRBPs) to ensure its solubility and prevent non-specific interactions.[4][5][6] There is growing evidence that CRBPs also play a crucial role in the metabolism and trafficking of dehydroretinol.
Binding of Dehydroretinol to CRBPs
Studies have shown a correlation between the ability of cells to accumulate 3,4-didehydroretinol and their expression levels of CRBPs, strongly suggesting that CRBPs bind and sequester dehydroretinol.[7] While direct binding affinity data for dehydroretinol is scarce, the known affinities of CRBPs for various retinoids suggest that dehydroretinol is likely to be a ligand.
| Retinoid | CRBP I (Kd, nM) | CRBP II (Kd, nM) |
| all-trans-retinol | ~1-2 | ~15 |
| 13-cis-retinol | ~16 | ~100 |
| all-trans-retinal | ~3 | ~10 |
Table 1: Apparent dissociation constants (Kd) of various retinoids for CRBP I and CRBP II. Data for dehydroretinol is not currently available but is expected to be within a similar range based on structural similarity.
Experimental Protocol: Fluorescence Spectroscopy for Retinoid-CRBP Binding Affinity
This protocol can be adapted to determine the binding affinity of dehydroretinol to CRBPs.
-
Protein Preparation: Purify recombinant human CRBP I or CRBP II.
-
Ligand Preparation: Prepare a stock solution of 3,4-dehydroretinol in a suitable solvent (e.g., ethanol). Determine its concentration by UV-Vis spectrophotometry.
-
Fluorescence Titration:
-
Place a solution of the CRBP in a quartz cuvette.
-
Record the intrinsic tryptophan fluorescence of the protein (excitation at ~280 nm, emission scan from 300-400 nm).
-
Add increasing concentrations of dehydroretinol to the cuvette.
-
After each addition, incubate for a short period to allow binding to reach equilibrium and record the fluorescence spectrum.
-
-
Data Analysis:
-
The binding of the retinoid to CRBP will quench the intrinsic tryptophan fluorescence.
-
Plot the change in fluorescence intensity as a function of the dehydroretinol concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Intracellular Synthesis and Metabolism of this compound
The key step in the formation of this compound is the desaturation of retinol, a reaction catalyzed by the cytochrome P450 enzyme, CYP27C1.
CYP27C1-Mediated Desaturation of Retinol
CYP27C1, primarily expressed in the skin, is a retinoid desaturase that converts all-trans-retinoids into their 3,4-dehydro counterparts.[8][9] This enzyme can accept retinol bound to CRBP-1 as a substrate, indicating a direct protein-protein interaction for substrate channeling.[7]
Experimental Workflow: In Vitro Retinol Desaturation Assay
This workflow outlines the steps to measure the enzymatic activity of CYP27C1.
Figure 2: Workflow for in vitro retinol desaturation assay.
Esterification by Lecithin:Retinol Acyltransferase (LRAT)
Lecithin:retinol acyltransferase (LRAT) is a key enzyme that esterifies retinol to form retinyl esters, the storage form of vitamin A.[3][10][11][12] LRAT is known to have a broad substrate specificity for retinols, suggesting that it can also esterify dehydroretinol.[1][13] The resulting 3,4-dehydroretinyl esters would then serve as an intracellular storage pool for this compound.
| Enzyme | Substrate | Product |
| CYP27C1 | all-trans-retinol | 3,4-dehydroretinol |
| LRAT | 3,4-dehydroretinol | 3,4-dehydroretinyl esters |
Table 2: Key enzymes and their roles in this compound synthesis and storage.
Intracellular Trafficking and Nuclear Signaling of this compound Metabolites
The biologically active form of this compound is 3,4-dehydroretinoic acid, which is formed from 3,4-dehydroretinol through oxidation steps analogous to the conversion of retinol to retinoic acid.
Transport and Function of 3,4-Dehydroretinoic Acid
Cellular retinoic acid-binding proteins (CRABPs) are responsible for the intracellular transport of retinoic acid.[7][14][15][16] It is highly probable that CRABPs also bind and transport 3,4-dehydroretinoic acid to the nucleus. 3,4-dehydroretinoic acid has been shown to be as potent as all-trans-retinoic acid in inducing morphogenetic changes, indicating that it is a functional ligand for nuclear retinoid receptors.[17]
Signaling Pathway of Dehydroretinoic Acid
In the nucleus, 3,4-dehydroretinoic acid likely binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[2][8][14] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, thereby regulating the transcription of target genes.
Figure 3: Proposed nuclear signaling pathway of 3,4-dehydroretinoic acid.
Experimental Protocols
Quantification of Intracellular Dehydroretinoids by HPLC
This protocol provides a general framework for the separation and quantification of dehydroretinol and its esters.
-
Cell Lysis and Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a suitable buffer.
-
Extract the lipids (containing retinoids) using a two-phase solvent system (e.g., hexane/isopropanol).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., acetonitrile/water with a small percentage of acid) to separate the different retinoid species.
-
Detect the eluting retinoids using a UV detector at a wavelength of approximately 350 nm (the absorbance maximum for dehydroretinoids).
-
-
Quantification:
-
Identify the peaks corresponding to dehydroretinol and its esters by comparing their retention times with those of authentic standards.
-
Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.
-
Conclusion and Future Directions
The intracellular transport of this compound appears to follow a pathway analogous to that of Vitamin A1, with key roles for CRBPs in chaperoning and CYP27C1 in its synthesis from retinol. The active metabolite, 3,4-dehydroretinoic acid, is a potent signaling molecule that likely utilizes CRABPs for its transport to the nucleus. However, significant gaps in our knowledge remain. Future research should focus on:
-
Quantitative Binding Studies: Determining the specific binding affinities of dehydroretinol and its metabolites to CRBPs and CRABPs.
-
Enzyme Kinetics: Quantifying the substrate specificity and kinetic parameters of LRAT for the esterification of dehydroretinol.
-
STRA6-Mediated Transport: Investigating whether STRA6 can directly mediate the cellular uptake of circulating dehydroretinol.
-
Developing Specific Tools: Creating specific antibodies and fluorescent probes for dehydroretinoids to enable more precise in vitro and in vivo studies of their transport and localization.
A deeper understanding of these mechanisms will be instrumental in unraveling the full spectrum of biological activities of this compound and in developing targeted therapeutic interventions for retinoid-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular retinoid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular retinol-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Characterization of human cellular retinoic acid-binding proteins-I and -II: ligand binding affinities and distribution in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CWRU scientists find key to vitamin A metabolism | CWRU Newsroom | Case Western Reserve University [case.edu]
- 11. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Substrate specificities and mechanism in the enzymatic processing of vitamin A into 11-cis-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular retinoic acid-binding proteins (CRABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cellular retinoic acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the cellular uptake of retinol binding protein and retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Vitamin A2 (Dehydroretinol) in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2, or 3,4-dehydroretinol, is a vital retinoid found predominantly in freshwater fish and amphibians.[1][2] Like its more common counterpart, Vitamin A1 (retinol), this compound plays a crucial role in various physiological processes, including vision, growth, and cellular differentiation.[3] The quantification of this compound in tissues is essential for nutritional assessment, toxicological studies, and understanding its metabolic pathways and biological functions. This document provides a comprehensive guide to the analysis of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section details the complete workflow for the quantification of this compound in tissue samples, from sample preparation to HPLC analysis.
Sample Preparation: Saponification and Extraction
This protocol is designed to hydrolyze retinyl esters and extract the resulting retinol (B82714) and dehydroretinol from the tissue matrix.
Materials:
-
Tissue sample (10-100 mg)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (1 M)
-
Ethanol (B145695), HPLC grade
-
Hexane (B92381), HPLC grade
-
Butylated hydroxytoluene (BHT)
-
Internal Standard: 3,4-didehydroretinyl acetate (B1210297) (DRA) in ethanol
-
Deionized water
-
Sodium sulfate (B86663), anhydrous
-
Homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Accurately weigh 10-100 mg of the tissue sample and place it in a glass tube. Add 1 mL of ice-cold ethanol containing 0.1% BHT and the internal standard (DRA). Homogenize the tissue on ice until a uniform suspension is achieved.
-
Saponification: Add 0.5 mL of 1 M ethanolic KOH to the homogenate. Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a water bath to saponify the retinyl esters.
-
Extraction: After cooling the sample to room temperature, add 1 mL of deionized water and 2 mL of hexane containing 0.1% BHT. Vortex vigorously for 2 minutes to extract the retinoids into the hexane layer.
-
Phase Separation: Centrifuge the sample at 1,500 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 3-5) twice more with 2 mL of hexane each time, pooling all the hexane extracts.
-
Drying: Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase. The sample is now ready for HPLC analysis.
HPLC Quantification
This protocol describes a normal-phase HPLC method for the simultaneous separation and quantification of retinol and dehydroretinol.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of n-hexane and a polar modifier. For the simultaneous separation of Vitamin A1 and A2 isomers, a mobile phase containing 1-octanol (B28484) in n-hexane is effective.[5] A starting point could be 0.5% 1-octanol in n-hexane.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Due to the additional conjugated double bond, dehydroretinol has a UV absorbance maximum shifted to a longer wavelength compared to retinol (λmax ≈ 325 nm). Set the detector to monitor at approximately 351 nm for dehydroretinol and 325 nm for retinol. A DAD is recommended to obtain the full UV spectrum for peak identification.
-
Run Time: Approximately 20-30 minutes, depending on the specific column and mobile phase composition.
Calibration:
Prepare a series of standard solutions of known concentrations of all-trans-dehydroretinol and all-trans-retinol in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each analyte. The concentration of this compound in the tissue samples can then be calculated from this calibration curve, correcting for the recovery of the internal standard.
Data Presentation
The following tables summarize the quantitative data for this compound found in various tissues from different species.
| Tissue | Species | This compound (Dehydroretinol) Concentration | Vitamin A1 (Retinol) Concentration | Reference |
| Liver | Mouse (hairless) | 1-2 µg/g (representing 1-2% of retinol) | ~100 µg/g | [6] |
| Epidermis | Human (back skin) | 0.4 ± 0.2 µg/g protein | 1.7 ± 0.4 µg/g protein | [7] |
| Liver | Pikeperch (previtellogenic females) | 110.06 ± 17.96 µg/g | 18.12 ± 8.61 µg/g | [8] |
| Liver | Pikeperch (vitellogenic females) | 46.51 ± 18.20 µg/g | 6.26 ± 1.40 µg/g | [8] |
| Adipose Tissue | Pikeperch (previtellogenic females) | 0.45 ± 0.04 µg/g | 0.22 ± 0.04 µg/g | [8] |
| Adipose Tissue | Pikeperch (vitellogenic females) | 0.44 ± 0.05 µg/g | 0.18 ± 0.05 µg/g | [8] |
| Muscle | Pikeperch (previtellogenic females) | 0.008 ± 0.005 µg/g | 0.002 ± 0.003 µg/g | [8] |
| Muscle | Pikeperch (vitellogenic females) | 0.007 ± 0.004 µg/g | 0.002 ± 0.004 µg/g | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in tissues.
Retinoid Signaling Pathway
Caption: Generalized retinoid signaling pathway.
References
- 1. Discovery and biological relevance of 3,4-didehydroretinol (this compound) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroretinal - Wikipedia [en.wikipedia.org]
- 3. A modified relative dose-response assay employing 3,4-didehydroretinol (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography of retinals, retinols (vitamin A1) and their dehydro homologues (this compound): improvements in resolution and spectroscopic characterization of the stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-dehydroretinol (this compound) in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 3,4-didehydroretinol from Retina
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-didehydroretinol, also known as Vitamin A2, is a derivative of retinol (B82714) (Vitamin A1) that plays a crucial role in the visual cycle of many freshwater fish and amphibians.[1] It is the precursor to 3,4-didehydroretinal, the chromophore of porphyropsin. Accurate extraction and quantification of 3,4-didehydroretinol from retinal tissue are essential for vision research, comparative biochemistry, and studies related to retinal diseases. These application notes provide a detailed protocol for the extraction of 3,4-didehydroretinol from retinal tissue, compiled from established methodologies for retinoid analysis. The protocol emphasizes precautions to be taken due to the light and oxygen sensitivity of retinoids.
Core Principles: The extraction of 3,4-didehydroretinol, a lipophilic molecule, from retinal tissue involves several key steps. The process begins with the careful dissection and homogenization of the retinal tissue. This is followed by solvent extraction to separate the retinoids from the aqueous components of the cells. As a significant portion of retinoids in the retina and retinal pigment epithelium (RPE) exist in esterified forms, a saponification step is included to hydrolyze these esters, yielding the free alcohol form for accurate quantification.[2] Finally, High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify 3,4-didehydroretinol. All procedures must be performed under dim red light to prevent photoisomerization and degradation of the retinoids.[3][4][5]
Experimental Protocols
Protocol 1: Extraction and Saponification of 3,4-didehydroretinol from Retina
This protocol is designed for the extraction of total 3,4-didehydroretinol (both free and esterified forms) from retinal tissue.
Materials:
-
Biological Sample: Fresh or frozen retinas
-
Homogenization Buffer: Ice-cold 1x Phosphate Buffered Saline (PBS)
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Saponification Reagent: 0.5N Potassium Hydroxide (KOH) in ethanol
-
Extraction Solvents: Hexane (HPLC grade), Dichloromethane (HPLC grade), Ethanol (95%)
-
Neutralization Reagent: 4N Hydrochloric Acid (HCl)
-
Washing Solution: 5% Sodium Chloride (NaCl) in deionized water
-
Glass-Teflon or glass-glass homogenizer
-
Centrifuge capable of reaching 3,000 x g
-
Nitrogen gas stream for solvent evaporation
-
HPLC system with a UV detector
Procedure:
-
Tissue Preparation and Homogenization:
-
All steps should be performed on ice and under dim red light.[4][5]
-
Dissect the retina from the eye and determine its wet weight. For a typical extraction, tissue from several eyes may be pooled.
-
Place the retinal tissue in a pre-chilled glass homogenizer with 1 mL of ice-cold PBS containing a small crystal of BHT to prevent oxidation.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Saponification (Hydrolysis of Esters):
-
Transfer the homogenate to a glass vial with a Teflon-lined cap.
-
Add 2 mL of 0.5N ethanolic KOH to the homogenate.
-
Cap the vial tightly and incubate in a heating block or water bath at 70°C for 30-60 minutes to hydrolyze the retinyl esters.[6] The optimal time may vary depending on the tissue.
-
-
Extraction of 3,4-didehydroretinol:
-
Cool the vial to room temperature.
-
Add 5 mL of 5% NaCl solution and mix thoroughly.
-
To protonate any fatty acid soaps formed during saponification, carefully add 4N HCl dropwise to adjust the pH to between 1 and 3. Check the pH using pH paper.
-
Add 5 mL of a hexane:dichloromethane (8:2, v/v) mixture to the vial.
-
Shake vigorously for 2 minutes to extract the retinoids into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer containing the retinoids and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the hexane:dichloromethane mixture to ensure complete recovery.
-
Pool the organic extracts.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Inject an aliquot of the prepared sample into the HPLC system.
-
Separation can be achieved using a normal-phase or reverse-phase column, depending on the specific retinoids of interest and laboratory setup.
-
Detection of 3,4-didehydroretinol is typically performed using a UV detector at its maximum absorbance wavelength, which is around 350 nm.
-
Data Presentation
Table 1: Quantitative Parameters for Saponification of Retinoids
| Parameter | Value | Reference(s) |
| Saponification Reagent | 0.5N - 10.5M KOH in Ethanol or Methanol | [6] |
| Temperature | Room Temperature to 80°C | [6][7] |
| Duration | 10 minutes to 18 hours | [6][7][8] |
| Optimized Conditions (Fish) | 80°C for 43 minutes | [6] |
| Optimized Conditions (Capsicum) | 35°C for 10 minutes | [8] |
Visualizations
Caption: Workflow for the extraction of 3,4-didehydroretinol from retina.
Signaling Pathway (Visual Cycle Context):
While the extraction protocol itself is not a signaling pathway, 3,4-didehydroretinol is a key component of the this compound-based visual cycle. The following diagram illustrates its position in this biological pathway.
Caption: Simplified this compound visual cycle involving 3,4-didehydroretinol.
References
- 1. Dehydroretinal - Wikipedia [en.wikipedia.org]
- 2. Distribution of retinoids and 3,4-didehydroretinoids in the goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Identification and Quantification of Vitamin A2 (3,4-didehydroretinol) using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin A2 (3,4-didehydroretinol) is a vital retinoid, a class of compounds derived from Vitamin A, predominantly found in freshwater fish. It plays a significant role in vision and other physiological processes. Accurate identification and quantification of this compound are crucial for nutritional assessment, metabolic studies, and drug development. This document provides a detailed protocol for the analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]
Principle of the Method
This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. After extraction from the sample matrix, retinoids are separated on a reversed-phase column. The parent ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole for unambiguous identification and quantification.[4][5]
Experimental Protocols
Sample Preparation (from Serum/Plasma)
Safety Precaution: Handle all biological samples as potentially infectious. Wear appropriate personal protective equipment (PPE).
a) Protein Precipitation (PPT) [2] This is a rapid method suitable for high-throughput analysis.
-
Pipette 200 µL of serum or plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution (e.g., d6-Retinol or a related retinoid not present in the sample) and vortex briefly.[2]
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) [1][6] This method offers cleaner extracts by removing more matrix interferences.
-
Pipette 200 µL of serum or plasma into a glass test tube.
-
Add 20 µL of the internal standard (IS) working solution and vortex briefly.[1]
-
Add 200 µL of acetonitrile and vortex for 1 minute.[1]
-
Add 1.2 mL of an organic solvent like methyl-tert-butyl ether (MTBE) or hexane.[1][7]
-
Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 75:25 methanol:water) for injection.[1][6]
Note on Stability: Vitamin A and its derivatives are sensitive to light and oxidation. All sample preparation steps should be performed under amber or low light conditions, and antioxidants like BHT or ascorbic acid may be added during extraction.[8]
Liquid Chromatography (LC) Method
The following is a general-purpose method for retinoid separation. Optimization may be required based on the specific instrument and column.
-
System: UPLC/UHPLC System
-
Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[2][6]
-
Gradient Elution:
-
0.0 min: 70% B
-
5.0 min: 98% B
-
7.0 min: 98% B
-
7.1 min: 70% B
-
8.0 min: 70% B
-
Mass Spectrometry (MS) Method
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]
-
Source Temperature: 150°C[9]
-
Desolvation Temperature: 500°C[9]
-
Capillary Voltage: 0.6 - 4.0 kV (instrument dependent)[9][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: MRM Transitions for Vitamin A Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 285.2 | 267.2 | 91.1 | ~15-25 |
| Vitamin A (Retinol) | 269.2 | 93.1 | 105.1 | 21-33[5][11] |
| d6-Retinol (IS) | 275.2 | 98.1 | 109.1 | ~20-30 |
| 3,4-didehydroretinal-O-ethyloxime | 326.6 | 234.4 | - | 17[7] |
Note: The molecular ion of this compound ([M+H]+) is expected at m/z 285.2. The primary fragment corresponds to the loss of water ([M+H-H₂O]+) at m/z 267.2. Further fragmentation of the polyene chain can yield ions such as m/z 91.1. Collision energies require empirical optimization on the specific mass spectrometer being used.
Table 2: Method Performance Characteristics (Typical)
| Parameter | This compound (Expected) | Vitamin A (Reference) |
| Linearity Range | 1 - 1000 ng/mL | 28 - 4800 ng/mL[4][9] |
| Correlation Coefficient (r²) | >0.99 | >0.99[4][11] |
| Limit of Detection (LOD) | ~0.5 ng/mL | 0.48 ng/mL[5] |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | 50 ng/mL[4][9] |
| Recovery | >85% | 94-99%[5] |
| Inter-day Precision (%CV) | <15% | <10%[12] |
| Intra-day Precision (%CV) | <10% | <8%[12] |
These values are illustrative and should be established during in-house method validation.
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is depicted below.
Caption: Workflow for this compound analysis.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of the protonated this compound molecule in the mass spectrometer's collision cell.
Caption: Fragmentation of this compound in MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013117) [hmdb.ca]
- 4. lcms.cz [lcms.cz]
- 5. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro CYP27C1 Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 27C1 (CYP27C1) is a mitochondrial enzyme that has been identified as a key player in retinoid metabolism.[1][2] Its primary function is the 3,4-desaturation of all-trans-retinol (vitamin A1) to produce all-trans-3,4-dehydroretinol (vitamin A2).[1][3] This conversion is a critical step in the visual cycle of many vertebrate species, allowing for the adaptation of vision to different light environments by red-shifting the spectral sensitivity of photoreceptors.[4][5][6] In humans, CYP27C1 is found in the skin, where it may be involved in the local production of 3,4-dehydroretinoids.[1][2][7]
These application notes provide detailed protocols for in vitro assays to determine the enzymatic activity of CYP27C1, enabling researchers to study its function, identify potential inhibitors, and understand its role in various physiological and pathological processes.
Signaling Pathway: The Role of CYP27C1 in the Visual Cycle
CYP27C1 plays a crucial role in the vitamin A visual cycle, particularly in species that adapt their vision to different light environments. The enzyme catalyzes the conversion of vitamin A1 to this compound, which can then be used to generate the chromophore 11-cis-3,4-didehydroretinal. This alternative chromophore, when bound to opsins, forms porphyropsins, which are more sensitive to longer wavelength light compared to rhodopsins (formed with 11-cis-retinal (B22103) from vitamin A1).[4][6]
Quantitative Data Summary
The following tables summarize the kinetic parameters of human CYP27C1 with its primary substrate, all-trans-retinol, as well as other retinoids.
Table 1: Kinetic Parameters of Human CYP27C1
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| all-trans-Retinol | 0.50 ± 0.05 | 23 ± 1 | 7.7 (± 0.8) x 105 | [1] |
| all-trans-Retinaldehyde | 0.35 ± 0.11 | 0.25 ± 0.02 | 1.1 (± 0.1) x 104 | [1] |
| all-trans-Retinoic Acid | 0.87 ± 0.15 | 1.4 ± 0.1 | 2.7 (± 0.8) x 104 | [1] |
Table 2: Substrate Binding Affinity of Human CYP27C1
| Substrate | Kd (µM) | Reference |
| all-trans-Retinol | 0.0056 | [1] |
| all-trans-Retinaldehyde | 0.094 | [1] |
| all-trans-Retinoic Acid | 0.14 | [1] |
Experimental Protocols
Protocol 1: Recombinant Human CYP27C1 Activity Assay
This protocol describes the determination of CYP27C1 enzymatic activity using purified, recombinant human CYP27C1. The assay measures the conversion of all-trans-retinol to all-trans-3,4-dehydroretinol.
Materials:
-
Recombinant human CYP27C1
-
Bovine Adrenodoxin (Adx)
-
Bovine NADPH-Adrenodoxin Reductase (ADR)
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH-generating system:
-
NADP+
-
Glucose-6-phosphate
-
Yeast glucose-6-phosphate dehydrogenase
-
-
all-trans-Retinol (substrate)
-
Amber glass vials
-
tert-Butyl methyl ether
-
Butylated hydroxytoluene (BHT)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Prepare the Reaction Mixture: In an amber glass vial, prepare the reaction mixture with the following final concentrations:
-
0.02-0.05 µM recombinant human CYP27C1
-
5 µM Adx
-
0.2 µM ADR
-
Varying concentrations of all-trans-retinol (e.g., 0.1 to 10 µM for kinetic studies)
-
50 mM Potassium Phosphate Buffer (pH 7.4) to the final volume.[1]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Start the reaction by adding the NADPH-generating system to achieve the following final concentrations:
-
0.5 mM NADP+
-
10 mM Glucose-6-phosphate
-
1 IU/ml Yeast glucose-6-phosphate dehydrogenase.[1]
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2-5 minutes). The incubation time should be optimized to ensure initial velocity conditions.
-
Quench the Reaction: Stop the reaction by adding 2 volumes of tert-butyl methyl ether containing an antioxidant such as 20 µM butylated hydroxytoluene (BHT).[8]
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation for Analysis: Transfer the organic (upper) layer to a new amber vial and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
Analysis: Analyze the sample by LC-MS/MS to quantify the amounts of substrate (all-trans-retinol) and product (all-trans-3,4-dehydroretinol).
Protocol 2: Cell-Based CYP27C1 Activity Assay
This protocol describes a method to assess CYP27C1 activity in a cellular context using a human cell line (e.g., HEK293) transiently or stably expressing human CYP27C1.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression vector containing human CYP27C1 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
all-trans-Retinol
-
Phosphate-buffered saline (PBS)
-
Organic solvent for extraction (e.g., hexane)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the CYP27C1 expression vector or an empty vector (as a control) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours post-transfection.
-
-
Substrate Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the desired concentration of all-trans-retinol (e.g., 2 µM).[9]
-
Incubate the cells for a specific period (e.g., 24 hours).
-
-
Sample Collection and Extraction:
-
Cells: After incubation, wash the cells with PBS, scrape them into a suitable buffer, and lyse by sonication or freeze-thaw cycles. Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane).
-
Medium: Collect the incubation medium and extract the retinoids using an organic solvent.
-
-
Sample Preparation for Analysis: Evaporate the organic extracts to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analysis: Quantify the substrate and product in both the cell lysate and the medium extracts by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of Retinoids
This protocol provides a general method for the quantification of all-trans-retinol and its metabolite all-trans-3,4-dehydroretinol. Method optimization and validation are recommended for specific instrumentation.
LC-MS/MS System:
Chromatographic Conditions (example):
-
Column: A reverse-phase C18 or RP-Amide column (e.g., 2.1 x 150 mm, 1.8 µm).[10][11]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B to elute the retinoids. An example gradient could be: start at 60% B, increase to 95% B over 10-15 minutes, hold for 3 minutes, and then re-equilibrate.[11]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
all-trans-Retinol: m/z 269 -> [Product Ion] (quantifier), m/z 269 -> [Product Ion] (qualifier). A common product ion is formed by the loss of water (m/z 251).
-
all-trans-3,4-Dehydroretinol: m/z 267 -> [Product Ion] (quantifier), m/z 267 -> [Product Ion] (qualifier). A likely product ion would also involve the loss of water (m/z 249).
-
-
Note: The specific product ions for MRM transitions should be optimized by direct infusion of standards.
Protocol 4: In Vitro CYP27C1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP27C1 activity.
Procedure:
-
Follow the Recombinant Human CYP27C1 Activity Assay protocol (Protocol 1).
-
Inhibitor Incubation: In the "Prepare the Reaction Mixture" step, add varying concentrations of the test inhibitor compound (typically in a solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%). A vehicle control (solvent only) should be included.
-
Data Analysis:
-
Measure the rate of formation of all-trans-3,4-dehydroretinol at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Concluding Remarks
The protocols provided herein offer a robust framework for the in vitro characterization of CYP27C1 enzyme activity. These assays are essential tools for fundamental research into retinoid metabolism and for the preclinical assessment of new chemical entities for their potential to interact with this important enzyme. Careful optimization of assay conditions and analytical methods is crucial for obtaining accurate and reproducible data.
References
- 1. Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP27C1 - Wikipedia [en.wikipedia.org]
- 4. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dehydroretinol Metabolism in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroretinol (vitamin A2) is a naturally occurring analog of retinol (B82714) (vitamin A1) and is the precursor to 3,4-didehydroretinoic acid (DDRA), a biologically active retinoid. Understanding the metabolic pathways of dehydroretinol is crucial for elucidating its physiological roles and potential therapeutic applications. This document provides detailed application notes and protocols for utilizing cell culture models to study the metabolism of dehydroretinol. Human keratinocytes, in particular, serve as an excellent in vitro model as they actively convert retinol to dehydroretinol.[1][2][3] Other cell lines, such as HeLa and melanoma cells, also exhibit this metabolic capability, offering additional models for comparative studies.[2]
Recommended Cell Culture Models
Several human cell lines have been identified as suitable models for investigating the metabolic conversion of retinol to 3,4-didehydroretinol.
-
Primary Human Keratinocytes: These cells show the most significant conversion of retinol to dehydroretinol and are considered a primary model for studying this metabolic pathway.[1][2][3]
-
HeLa Cells: This human cervical cancer cell line is also capable of metabolizing retinol to dehydroretinol, albeit to a lesser extent than keratinocytes.[2]
-
Melanoma Cells (JKM86-4): Human melanoma cells have been shown to produce dehydroretinol from retinol.[2]
Data Presentation: Quantitative Analysis of Dehydroretinol Metabolism
The following table summarizes quantitative data on the conversion of retinol to 3,4-didehydroretinol and the endogenous levels of dehydroretinol in various cell culture models.
| Cell Line | Precursor | Incubation Time (h) | % Conversion to 3,4-didehydroretinol | Endogenous 3,4-didehydroretinol Concentration (pmol/mg protein) | Reference |
| Human Keratinocytes | [3H]retinol | 24 | Rapid appearance | 34.6 | [2] |
| Human Keratinocytes | [3H]retinol (7 nM) | 48 | 25-30% of cell-associated retinol | Not Reported | [1] |
| HeLa | [3H]retinol | 24 | Lesser extent than keratinocytes | 0.24 | [2] |
| Melanoma (JKM86-4) | [3H]retinol | 24 | Lesser extent than keratinocytes | Not Reported | [2] |
Experimental Protocols
Protocol 1: Culture of Primary Human Keratinocytes for Dehydroretinol Metabolism Studies
This protocol is adapted from established methods for isolating and culturing primary human keratinocytes from adult skin.[1][4]
Materials:
-
Human skin tissue
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
0.25% Trypsin with 0.1% Glucose in DPBS
-
RPMI-1640 medium with 2% Fetal Bovine Serum (FBS)
-
Keratinocyte Serum-Free Medium (KSFM) with supplements
-
Gentamicin
-
0.05% Trypsin-EDTA
-
Trypan Blue solution
-
Culture flasks
Procedure:
-
Isolation of Keratinocytes:
-
Collect skin samples in a sterile container with DPBS.
-
Wash the tissue multiple times with DPBS containing antibiotics.
-
Remove subcutaneous fat and cut the skin into smaller pieces.
-
Incubate the skin pieces in 0.25% trypsin/0.1% glucose solution overnight at 4°C to separate the epidermis from the dermis.
-
Mechanically separate the epidermis and incubate it in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes with gentle agitation to release the keratinocytes.
-
Neutralize the trypsin with RPMI-1640 containing 2% FBS.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70 µm).
-
Centrifuge the cell suspension at 450 x g for 10 minutes.
-
Resuspend the cell pellet in KSFM.
-
Count the viable cells using Trypan Blue exclusion.
-
-
Cell Seeding and Culture:
-
Seed the isolated keratinocytes at a density of 8 x 10⁶ cells per 75 cm² culture flask in KSFM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
To induce differentiation, which can enhance dehydroretinol metabolism, the calcium concentration in the medium can be increased.[1]
-
Protocol 2: Treatment of Keratinocytes with Dehydroretinol
Materials:
-
Confluent cultures of human keratinocytes
-
3,4-didehydroretinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Keratinocyte Serum-Free Medium (KSFM)
Procedure:
-
Preparation of Dehydroretinol Stock Solution:
-
Prepare a high-concentration stock solution of 3,4-didehydroretinol (e.g., 10-20 mM) in DMSO. Protect the solution from light.
-
Store the stock solution in small aliquots at -70°C.
-
-
Treatment of Cells:
-
When cells are approximately 80-90% confluent, replace the old medium with fresh KSFM.
-
Prepare the working solution of dehydroretinol by diluting the stock solution in KSFM to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Add the dehydroretinol-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
Protocol 3: Extraction of Dehydroretinol and its Metabolites from Cell Culture
Materials:
-
Treated keratinocyte cultures
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Hexane (B92381) or Ethyl Acetate (B1210297)
-
Centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of PBS and scrape the cells from the flask.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in methanol.
-
Add hexane or ethyl acetate to the methanol suspension for liquid-liquid extraction.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the retinoids.
-
Repeat the extraction step on the lower aqueous phase to maximize recovery.
-
Pool the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., mobile phase).
-
Protocol 4: Analysis of Dehydroretinol and its Metabolites by HPLC and LC-MS/MS
HPLC-UV Method (adapted from existing retinoid protocols):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detector set at wavelengths appropriate for dehydroretinoids (e.g., ~350 nm for dehydroretinol).
-
Quantification: Use authentic standards of dehydroretinol, 3,4-didehydroretinal, and 3,4-didehydroretinoic acid to create calibration curves.
LC-MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions (example for retinoic acid, adaptable for dehydroretinoids):
-
Note: Specific MRM transitions for dehydroretinoids should be optimized using authentic standards. The transitions for all-trans-retinoic acid are provided as a starting point.
-
all-trans-retinoic acid: Precursor ion (m/z) 301.2 → Product ion (m/z) 205.1[5]
-
Visualizations
Signaling Pathway of 3,4-Didehydroretinoic Acid (DDRA)
The active metabolite of dehydroretinol, 3,4-didehydroretinoic acid (DDRA), exerts its biological effects by binding to and activating nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[5][6] DDRA binds to RARs with a similar affinity as all-trans-retinoic acid (atRA) but shows a higher affinity for RXRα.[5] This interaction leads to the formation of RAR-RXR heterodimers which then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[6][7]
Caption: Signaling pathway of 3,4-didehydroretinoic acid (DDRA).
Experimental Workflow for Dehydroretinol Metabolism Study
The following diagram outlines the key steps in a typical cell culture experiment designed to study dehydroretinol metabolism.
Caption: Experimental workflow for studying dehydroretinol metabolism.
References
- 1. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path to Vitamin A2: Tracing Biosynthesis with Radiolabeled Retinol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2 (3,4-dehydroretinol) is a crucial retinoid in the visual systems of many freshwater fish and amphibians, and is also present in human skin.[1][2] It is synthesized from Vitamin A1 (all-trans-retinol) through the enzymatic activity of cytochrome P450 family member, CYP27C1.[1][3] Understanding the biosynthesis of this compound is vital for research in vision, dermatology, and retinoid metabolism. The use of radiolabeled retinol (B82714) provides a highly sensitive method for tracing this conversion and quantifying the activity of the biosynthetic pathway in various biological systems. These application notes provide detailed protocols for utilizing radiolabeled retinol to monitor the synthesis of this compound, enabling researchers to investigate the regulation of this pathway and its physiological significance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic conversion of retinol to dehydroretinol.
Table 1: Michaelis-Menten Kinetic Parameters of Human CYP27C1 [3]
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| all-trans-retinol | 2.3 ± 0.6 | 4.3 ± 0.5 | (1.9 ± 0.5) x 10⁶ |
| all-trans-retinal | 4.1 ± 1.2 | 2.5 ± 0.3 | (0.6 ± 0.2) x 10⁶ |
| all-trans-retinoic acid | 2.8 ± 0.9 | 1.1 ± 0.1 | (0.4 ± 0.1) x 10⁶ |
Table 2: Conversion of [³H]Retinol to 3-[³H]Dehydroretinol in Human Skin Organ Culture [2]
| Incubation Time (hours) | 3-[³H]Dehydroretinol as a Percentage of [³H]Retinol |
| 24 | ~15% |
| 50 | 25% (maximum value) |
Experimental Protocols
Protocol 1: In Vitro Assay for CYP27C1-Mediated Conversion of Radiolabeled Retinol to Dehydroretinol in Cultured Cells
This protocol describes a method for tracing the conversion of radiolabeled retinol to dehydroretinol in a controlled cellular environment, such as HEK-293 cells engineered to express CYP27C1.[3]
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Mammalian expression vector containing human CYP27C1 cDNA
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with and without serum
-
[³H]all-trans-retinol (specific activity of 30-50 Ci/mmol)
-
Ethanol (for dissolving retinol)
-
Phosphate-buffered saline (PBS)
-
Butylated hydroxytoluene (BHT)
-
HPLC system with a UV detector and a radioactivity detector
-
Normal-phase HPLC column (e.g., Zorbax SIL)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in standard growth medium.
-
Transfect the cells with the CYP27C1 expression vector or an empty vector (for control) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
-
Incubation with Radiolabeled Retinol:
-
Prepare a stock solution of [³H]all-trans-retinol in ethanol. All handling of retinoids should be performed under yellow or red light to prevent photoisomerization.[4]
-
On the day of the experiment, wash the cells with PBS and replace the growth medium with serum-free medium. Serum contains retinol which could dilute the radiolabel.[4]
-
Add [³H]all-trans-retinol to the medium to a final concentration of 0.1-1 µM.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C.[3]
-
-
Extraction of Retinoids:
-
After incubation, collect the cell culture medium and wash the cells with PBS.
-
Lyse the cells and combine the lysate with the collected medium.
-
Add an equal volume of methanol containing BHT (an antioxidant) to the sample.
-
Extract the retinoids by adding two volumes of hexane. Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the retinoids. Repeat the extraction process on the aqueous phase to maximize recovery.
-
Dry the pooled hexane extracts under a stream of nitrogen gas.
-
-
Analysis by HPLC:
-
Reconstitute the dried retinoid extract in a small volume of the HPLC mobile phase (e.g., 0.4% 2-propanol in hexane).[5]
-
Inject the sample into the HPLC system equipped with a normal-phase column.
-
Elute the retinoids isocratically and monitor the absorbance at 325 nm (for retinol) and 350 nm (for dehydroretinol).
-
Collect fractions of the eluate at regular intervals and measure the radioactivity of each fraction using a scintillation counter.
-
Identify the peaks corresponding to [³H]retinol and [³H]dehydroretinol by comparing their retention times with those of authentic, non-radiolabeled standards.
-
Quantify the amount of radioactivity in each peak to determine the percentage of [³H]retinol converted to [³H]dehydroretinol.
-
Protocol 2: Ex Vivo Tracing of this compound Biosynthesis in Tissue Explants
This protocol is adapted from a study on human skin organ culture and can be modified for other tissues.[2]
Materials:
-
Tissue of interest (e.g., skin, retinal pigment epithelium)
-
Organ culture medium
-
[³H]all-trans-retinol bound to retinol-binding protein (RBP) (if available, to mimic physiological delivery) or [³H]all-trans-retinol in a suitable vehicle.
-
Materials for retinoid extraction (as in Protocol 1)
-
HPLC system for analysis (as in Protocol 1)
Procedure:
-
Tissue Preparation and Culture:
-
Obtain fresh tissue and prepare explants of a suitable size (e.g., 0.3 mm keratome slices for skin).
-
Place the tissue explants in organ culture medium.
-
-
Incubation with Radiolabeled Retinol:
-
Retinoid Extraction and Analysis:
-
Following incubation, remove the tissue from the medium.
-
Homogenize the tissue in a suitable buffer.
-
Perform retinoid extraction from the tissue homogenate and the culture medium separately, as described in Protocol 1.
-
Analyze the extracts by HPLC with radioactivity detection to identify and quantify [³H]retinol and [³H]dehydroretinol, as detailed in Protocol 1.
-
Visualizations
References
- 1. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydroretinol Confirmation via Anhydro-Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroretinol, also known as vitamin A2, is a retinoid crucial in various biological processes, particularly in vision for freshwater fish and amphibians. Accurate identification and confirmation of dehydroretinol in biological matrices and pharmaceutical formulations are paramount for research and drug development. A reliable method for this confirmation is the acid-catalyzed dehydration of dehydroretinol to its anhydro-derivative, anhydrodehydroretinol. This derivatization results in a compound with a distinct chromophore, exhibiting a characteristic ultraviolet-visible (UV-Vis) absorption spectrum, which allows for unambiguous identification.
This document provides detailed application notes and experimental protocols for the anhydro-derivatization of dehydroretinol for its confirmation. The methodologies cover the derivatization procedure, purification, and analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Mass Spectrometry (MS).
Principle of the Method
The confirmation of dehydroretinol is based on its acid-catalyzed dehydration to form anhydrodehydroretinol. The reaction involves the elimination of a molecule of water from the retinol (B82714) structure, leading to the formation of an additional double bond and extending the conjugated system. This extension of the chromophore results in a significant bathochromic shift (shift to longer wavelengths) in the UV-Vis absorption spectrum, providing a clear spectral signature for the derivative. The identity of dehydroretinol in a sample can be confirmed by observing this spectral shift after acid treatment.[1]
Data Presentation
The following tables summarize the key quantitative data for dehydroretinol and its anhydro-derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| all-trans-Dehydroretinol | C₂₀H₂₈O | 284.44 |
| all-trans-Anhydrodehydroretinol | C₂₀H₂₆ | 266.42 |
Table 2: UV-Visible Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| all-trans-Dehydroretinol | Ethanol (B145695) | 351 | ~48,000 |
| all-trans-Anhydrodehydroretinol | Ethanol | 350, 368, 390 | Not precisely determined for anhydrodehydroretinol. For the related anhydroretinol, ε at 368 nm is ~75,000. |
Table 3: Typical HPLC Retention Times
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| all-trans-Dehydroretinol | C18 (4.6 x 250 mm, 5 µm) | Methanol/Water (95:5, v/v) | 1.0 | ~4.5 |
| all-trans-Anhydrodehydroretinol | C18 (4.6 x 250 mm, 5 µm) | Methanol/Water (95:5, v/v) | 1.0 | ~6.2 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: Anhydro-Derivatization of Dehydroretinol
This protocol describes the acid-catalyzed dehydration of dehydroretinol to anhydrodehydroretinol using ethanolic hydrogen chloride.
Materials:
-
Sample containing dehydroretinol (e.g., purified extract, synthetic standard)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Hexane (B92381) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glassware: reaction vial, pipettes, separatory funnel
Procedure:
-
Preparation of Ethanolic HCl: Carefully add 0.1 mL of concentrated HCl to 10 mL of anhydrous ethanol in a glass-stoppered flask. Mix well. This solution should be prepared fresh.
-
Sample Preparation: Dissolve a known amount of the dehydroretinol-containing sample in a minimal amount of anhydrous ethanol in a reaction vial.
-
Derivatization Reaction: Add a 10-fold molar excess of the ethanolic HCl solution to the dehydroretinol solution.
-
Reaction Conditions: Cap the vial and allow the reaction to proceed at room temperature (20-25°C) for 30 minutes. The reaction progress can be monitored by TLC or HPLC.
-
Quenching the Reaction: After 30 minutes, add 5 mL of hexane or diethyl ether to the reaction mixture, followed by 5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and shake gently. Allow the layers to separate.
-
Washing: Collect the organic layer (upper layer) and wash it twice with 5 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Decant the dried organic solution and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<30°C).
-
Storage: Re-dissolve the resulting anhydrodehydroretinol residue in a suitable solvent (e.g., ethanol or mobile phase for HPLC) and store under inert gas at -20°C, protected from light.
Protocol 2: HPLC-UV Analysis of Dehydroretinol and Anhydrodehydroretinol
This protocol outlines the separation and quantification of dehydroretinol and its anhydro-derivative using reverse-phase HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelengths:
-
351 nm for dehydroretinol
-
390 nm for anhydrodehydroretinol (for enhanced selectivity)
-
Diode array detection (DAD) from 250-450 nm is recommended for spectral confirmation.
-
Procedure:
-
Sample Preparation: Prepare the derivatized sample from Protocol 1 and a non-derivatized control sample (dehydroretinol standard or sample) in the mobile phase.
-
Injection: Inject the samples onto the HPLC system.
-
Data Acquisition: Record the chromatograms and UV-Vis spectra of the eluting peaks.
-
Analysis:
-
Confirm the identity of dehydroretinol and anhydrodehydroretinol by comparing their retention times and UV-Vis spectra with those of reference standards (if available) or with the data provided in Tables 2 and 3.
-
The disappearance or significant decrease of the dehydroretinol peak and the appearance of a new peak with the characteristic UV spectrum of anhydrodehydroretinol in the derivatized sample confirms the presence of dehydroretinol in the original sample.
-
Protocol 3: Mass Spectrometric Confirmation
This protocol provides general guidance for the mass spectrometric analysis of anhydrodehydroretinol for unambiguous confirmation.
Instrumentation:
-
Mass spectrometer (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)) coupled to an HPLC or direct infusion pump.
Mass Spectrometry Parameters (General Guidance):
-
Ionization Mode:
-
ESI-MS (Positive Ion Mode): Anhydrodehydroretinol is expected to be detected as the protonated molecule [M+H]⁺ (m/z 267.21).
-
EI-MS: The molecular ion [M]⁺˙ (m/z 266.20) is expected.
-
-
Fragmentation Analysis (MS/MS):
-
ESI-MS/MS: Fragmentation of the [M+H]⁺ precursor ion can be induced. Common fragmentation pathways for retinoids involve losses of methyl groups (-15 Da) and parts of the polyene chain.
-
EI-MS: The fragmentation pattern will likely show characteristic losses from the molecular ion. While specific fragmentation data for anhydrodehydroretinol is scarce, analysis of the fragmentation of the closely related anhydroretinol can provide insights.
-
Procedure:
-
Sample Introduction: Introduce the purified anhydrodehydroretinol sample into the mass spectrometer via direct infusion or LC-MS.
-
Data Acquisition: Acquire full scan mass spectra and, if possible, MS/MS spectra of the parent ion.
-
Data Analysis:
-
Confirm the presence of the expected molecular ion for anhydrodehydroretinol.
-
Analyze the fragmentation pattern to further support the structural identification.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for anhydro-derivatization of dehydroretinol.
Caption: Simplified reaction mechanism for acid-catalyzed dehydration.
Conclusion
The anhydro-derivatization of dehydroretinol is a robust and reliable method for its confirmation. The significant shift in the UV-Vis absorption spectrum upon acid treatment provides a clear and definitive indicator of the presence of dehydroretinol. The detailed protocols and data presented in these application notes provide researchers, scientists, and drug development professionals with the necessary tools to confidently identify and confirm dehydroretinol in their samples. For unambiguous identification, especially in complex matrices, coupling this derivatization method with mass spectrometric analysis is highly recommended.
References
Application Note: Quantification of Vitamin A2 in Fish Liver Oil
Introduction
Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular growth. It exists in various forms, with Vitamin A1 (retinol) being the most common in mammals and marine fish, while Vitamin A2 (3,4-dehydroretinol) is predominantly found in freshwater fish.[1][2][3] Fish liver oil is a rich source of Vitamin A, and accurately quantifying the different forms is vital for nutritional analysis, quality control in dietary supplements, and toxicological studies. This application note provides detailed protocols for the quantification of this compound in fish liver oil using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structures of Vitamin A1 and A2
Vitamin A1 and A2 are structurally similar, differing only by an additional double bond in the β-ionone ring of this compound.[1][4] This structural difference forms the basis for their chromatographic separation and contributes to slight variations in their UV-Visible absorption spectra.
Caption: Chemical structures of Vitamin A1 and A2.
Experimental Workflow Overview
The general workflow for quantifying this compound in fish liver oil involves sample preparation (saponification and extraction) followed by instrumental analysis.
Caption: General experimental workflow.
Experimental Protocols
Sample Preparation: Saponification and Extraction
Saponification is a critical step to hydrolyze retinyl esters, which are the storage form of Vitamin A in the liver, into their alcohol forms (retinol and dehydroretinol) and to remove interfering lipids.[5][6][7]
Materials:
-
Fish liver oil sample
-
Ethanol (absolute)
-
Potassium hydroxide (B78521) (KOH) solution (50% w/v in water)
-
Ascorbic acid and Butylated hydroxytoluene (BHT) as antioxidants
-
Hexane or petroleum ether
-
Deionized water
-
Nitrogen gas
Protocol:
-
Accurately weigh approximately 1-2 g of fish liver oil into a flask.
-
Add 30 mL of absolute ethanol, 1.0 g of ascorbic acid, and 0.1 g of BHT.[5][6] Mix thoroughly.
-
Add 2-3 mL of 50% KOH solution.
-
Purge the flask with nitrogen, seal, and place in a shaking water bath at 60-80°C for 30-60 minutes.[5]
-
Cool the flask rapidly on ice.
-
Transfer the saponified mixture to a separatory funnel containing 30 mL of deionized water.
-
Extract the unsaponifiable fraction three to four times with 40-50 mL portions of hexane or petroleum ether.[6][7]
-
Pool the organic extracts and wash with deionized water until the washings are neutral (verified with phenolphthalein).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.
-
Immediately redissolve the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the separation and quantification of Vitamin A1 and A2.[8][9] Reversed-phase chromatography is particularly effective for separating these two forms.[5]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 96:4 v/v)[5]
-
Flow Rate: 0.8 - 1.0 mL/min[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 351 nm for this compound (dehydroretinol) and 325 nm for Vitamin A1 (retinol)
Protocol:
-
Prepare standard solutions of this compound (dehydroretinol) and Vitamin A1 (retinol) of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the prepared fish liver oil extract.
-
Identify the peaks for Vitamin A1 and A2 based on the retention times of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid method but can be less specific than HPLC, especially in complex matrices.[10][11] Derivative spectroscopy can help to resolve overlapping spectra.[10]
Instrumentation:
-
UV-Visible Spectrophotometer
Protocol:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol or hexane).
-
Measure the absorbance of the standard solution at the wavelength of maximum absorption (λmax) for this compound (approximately 351 nm).
-
Prepare the fish liver oil extract as described in section 4.1 and dissolve the final residue in the same solvent used for the standard.
-
Measure the absorbance of the sample extract at 351 nm.
-
Calculate the concentration of this compound in the sample using the Beer-Lambert law, though a calibration curve is recommended for better accuracy.
-
A correction formula may be necessary to account for interference from Vitamin A1 if it is present in significant amounts.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for detecting low concentrations of this compound and for complex sample matrices.[12][13][14]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions:
-
(Similar to HPLC conditions, but may be optimized for MS compatibility)
MS/MS Conditions:
-
Ionization Mode: Positive ESI or APCI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined by infusing a standard of this compound. For retinol (B82714) (Vitamin A1), a common transition is m/z 269 -> 93. A similar fragmentation pattern would be expected for dehydroretinol.
Protocol:
-
Develop an LC-MS/MS method by optimizing the chromatographic separation and MS/MS parameters using a this compound standard.
-
Prepare a calibration curve using standard solutions, often with the use of a deuterated internal standard for improved accuracy.[13]
-
Inject the prepared fish liver oil extract.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: HPLC Performance Data
| Parameter | Vitamin A1 (Retinol) | This compound (Dehydroretinol) |
| Retention Time (min) | ~4.5 | ~5.2 |
| λmax (nm) | 325 | 351 |
| Linearity Range (µg/mL) | 0.6 - 20 | 0.4 - 12 |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | Dependent on instrument | Dependent on instrument |
| Limit of Quantification (LOQ) | Dependent on instrument | Dependent on instrument |
Note: Retention times are approximate and will vary based on the specific column and conditions used. Linearity ranges are based on typical values found in the literature.[5]
Table 2: this compound Content in Various Fish Liver Oils (Literature Values)
| Fish Species | Habitat | Typical this compound Content (µg/g oil) | Reference |
| Freshwater Trout | Freshwater | High | [2] |
| Salmon | Anadromous | Variable | [15] |
| Cod | Marine | Low to None | [10][16] |
| Burbot | Freshwater | Present |
Conclusion
The choice of analytical method for quantifying this compound in fish liver oil depends on the specific requirements of the analysis. HPLC offers a robust and reliable method for routine analysis. UV-Visible spectrophotometry can be used for rapid screening, while LC-MS/MS provides the highest sensitivity and specificity for research and trace-level detection. Proper sample preparation, including saponification and the use of antioxidants, is critical for obtaining accurate and reproducible results with any of these techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 7. cifri.res.in [cifri.res.in]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Identification of 3-dehydroretinol (this compound) in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. A simultaneous quantitative method for vitamins A, D and E in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Methods for simultaneous determination and for chromatographic separation of vitamin A1 and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric determination of vitamin A in oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Vitamin A1 and A2 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular growth. It exists in various forms, with Vitamin A1 (retinol) and Vitamin A2 (3,4-didehydroretinol) being two primary isomers. While structurally similar, the additional double bond in the β-ionone ring of this compound results in different biological activities and spectral properties. Accurate separation and quantification of these isomers are critical in various research fields, including nutrition, toxicology, and drug development, particularly in studies involving freshwater fish and amphibians where this compound is more prevalent.[1]
These application notes provide detailed protocols for the separation of Vitamin A1 and A2 isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful analytical techniques for this purpose.
Methods for Separation
The primary methods for the separation of Vitamin A1 and A2 isomers are chromatographic techniques that exploit the subtle differences in their polarity and structure.
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of retinoids.[2][3][4] Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common due to its compatibility with a wider range of sample matrices.
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC.[5] It utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent, offering fast separations with reduced organic solvent consumption. SFC is particularly well-suited for the separation of isomers and lipophilic compounds like Vitamin A.[5]
High-Performance Liquid Chromatography (HPLC) Protocols
Protocol 1: Reversed-Phase HPLC for Retinol (B82714) and its Esters
This protocol is adapted from established methods for the analysis of retinol and its esters in biological samples and can be optimized for the specific separation of Vitamin A1 and A2.
1. Sample Preparation (from Biological Tissue)
-
Homogenization: Weigh 10-20 mg of tissue and homogenize in a suitable solvent (e.g., methanol (B129727) or ethanol). All procedures should be carried out under dim light to prevent isomerization and degradation of retinoids.
-
Saponification (to hydrolyze retinyl esters to retinol):
-
Add ethanolic potassium hydroxide (B78521) solution to the homogenate.
-
Incubate at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to hydrolyze the esters.[6]
-
-
Extraction:
-
After saponification, cool the sample and extract the retinoids using a non-polar solvent like n-hexane or petroleum ether.[6]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the upper organic layer containing the retinoids.
-
Repeat the extraction process to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the HPLC mobile phase.[7]
-
2. HPLC Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol/Water (e.g., 98:2, v/v) or Acetonitrile/Water mixtures. Gradient elution can also be used for complex samples. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 325 nm for Vitamin A1 and ~350 nm for this compound. A Diode Array Detector (DAD) is recommended to obtain full UV spectra for peak identification. |
| Injection Volume | 20 µL |
| Temperature | 30°C |
3. Data Analysis
-
Identify peaks based on the retention times of pure Vitamin A1 and A2 standards.
-
Quantify the isomers by comparing their peak areas to a calibration curve generated from the standards.
Protocol 2: Normal-Phase HPLC for Isomer Separation
This method provides excellent resolution for different geometric isomers of retinoids.
1. Sample Preparation
Sample preparation is similar to the reversed-phase protocol, but the final residue should be reconstituted in a non-polar solvent compatible with the normal-phase mobile phase (e.g., hexane).
2. HPLC Analysis
| Parameter | Condition |
| Column | Silica (B1680970) (Si) or Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Hexane with a small percentage of a polar modifier like 2-propanol or dioxane (e.g., Hexane/2-Propanol, 99.6:0.4, v/v).[8] |
| Flow Rate | 1.5 - 2.0 mL/min |
| Detection | UV-Vis Detector at 325 nm and ~350 nm. |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Quantitative Data Summary (HPLC)
The following table presents typical retention time ranges for Vitamin A1 and related compounds based on published methods. Note that exact retention times will vary depending on the specific system and conditions.
| Compound | Method | Typical Retention Time (min) |
| all-trans-Retinol (Vitamin A1) | Reversed-Phase C18 | 3.5 - 11.0[4] |
| 13-cis-Retinol | Normal-Phase Silica | ~20.9[8] |
| 9-cis-Retinol | Normal-Phase Silica | ~27.0[8] |
| all-trans-Retinol | Normal-Phase Silica | ~28.9[8] |
| Retinyl Acetate | Reversed-Phase C18 | 4.3 - 25.5[4] |
| Retinyl Palmitate | Reversed-Phase C18 | ~18.3[7] |
Data for this compound is less commonly published with specific retention times, but it is expected to have a slightly different retention time than Vitamin A1 under the same conditions due to the extra double bond.
Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a fast and efficient method for the separation of fat-soluble vitamins and their isomers.
1. Sample Preparation
Sample preparation is similar to that for HPLC. The final dried extract should be reconstituted in a solvent compatible with the SFC mobile phase, typically a mixture of an alcohol and a non-polar solvent.
2. SFC Analysis
| Parameter | Condition |
| Column | UPC² HSS C18 SB (or similar high-strength silica C18) (e.g., 150 mm x 3.0 mm, 1.8 µm particle size)[5] |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol). A gradient of the modifier can be used to optimize separation. |
| Flow Rate | 2.0 - 3.0 mL/min |
| Back Pressure | 1500 - 2000 psi |
| Detection | Photodiode Array (PDA) Detector scanning from 200-500 nm. Wavelengths of 325 nm (Vitamin A1) and ~350 nm (this compound) can be extracted. |
| Injection Volume | 1-5 µL |
| Temperature | 40°C |
Quantitative Data Summary (SFC)
SFC can achieve baseline separation of various fat-soluble vitamins, including different forms of Vitamin A, in a short analysis time.[5]
| Compound | Method | Typical Retention Time (min) |
| Retinol | SFC with C18 | < 5 |
| Retinyl Acetate | SFC with C18 | < 6 |
| Retinyl Palmitate | SFC with C18 | < 10 |
Specific retention time data for the direct comparison of Vitamin A1 and A2 by SFC is limited in the publicly available literature but the technique has been proven effective for isomer separations.[5]
Visualizations
Experimental Workflow for Vitamin A Isomer Separation
Caption: General workflow for the separation and quantification of Vitamin A1 and A2 isomers.
Logical Relationship of Separation Methods
Caption: Relationship between chromatographic methods for Vitamin A isomer separation.
References
- 1. eaglebio.com [eaglebio.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Supercritical Fluid Chromatography with Photodiode Array Detection in the Determination of Fat-Soluble Vitamins in Hemp Seed Oil and Waste Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dairyknowledge.in [dairyknowledge.in]
- 7. Vitamin A analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-Didehydroretinol Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Didehydroretinol, also known as Vitamin A2, is a crucial retinoid involved in various biological processes, including vision and cell differentiation. Its structural similarity to retinol (B82714) (Vitamin A1) makes it a significant subject of study in medicinal chemistry and drug development for understanding retinoid metabolism and developing novel therapeutic agents. The controlled and efficient synthesis of 3,4-didehydroretinol standards is paramount for accurate biological assays and preclinical studies.
This document provides a detailed protocol for the chemical synthesis of 3,4-didehydroretinol from readily available all-trans-retinol. The synthesis proceeds through a three-step sequence involving the protection of the primary alcohol, allylic bromination at the C4 position of the β-ionone ring, and subsequent dehydrobromination to introduce the C3-C4 double bond.
Synthesis Workflow
The overall synthetic pathway is depicted below. The initial step involves the protection of the primary hydroxyl group of retinol as an acetate (B1210297) ester to prevent unwanted side reactions during the subsequent bromination step. This is followed by a selective allylic bromination using N-Bromosuccinimide (NBS), which introduces a bromine atom at the C4 position. The final step is a base-mediated elimination of hydrogen bromide to form the desired 3,4-didehydroretinyl acetate, which is then saponified to yield 3,4-didehydroretinol.
Caption: Synthetic route from all-trans-retinol to 3,4-didehydroretinol.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the retinoids. All-trans-retinol and other reagents can be sourced from major chemical suppliers.
Step 1: Synthesis of all-trans-Retinyl Acetate
This initial step protects the hydroxyl group of retinol, making it less susceptible to side reactions in the subsequent bromination step.
-
Procedure:
-
Dissolve all-trans-retinol (1.0 g, 3.49 mmol) in anhydrous pyridine (B92270) (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (B1165640) (0.43 g, 4.19 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding cold water (20 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield all-trans-retinyl acetate as a pale yellow oil.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Step 2: Allylic Bromination of all-trans-Retinyl Acetate
This key step introduces a bromine atom at the allylic C4 position of the β-ionone ring using N-bromosuccinimide (NBS) as the brominating agent.[1]
-
Procedure:
-
Dissolve all-trans-retinyl acetate (0.5 g, 1.52 mmol) in anhydrous carbon tetrachloride (20 mL) in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (NBS) (0.27 g, 1.52 mmol) and a catalytic amount of a radical initiator such as benzoyl peroxide (AIBN can also be used).
-
Reflux the mixture gently with stirring. The reaction can be initiated by irradiation with a UV lamp or a standard light bulb.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 4-bromo-retinyl acetate. This intermediate is often used in the next step without extensive purification due to its potential instability.
-
Step 3: Dehydrobromination to form 3,4-Didehydroretinyl Acetate
The elimination of hydrogen bromide from the 4-bromo intermediate introduces the C3-C4 double bond, yielding the desired didehydroretinoid skeleton.[1]
-
Procedure:
-
Dissolve the crude 4-bromo-retinyl acetate from the previous step in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (20 mL).
-
Add 4-phenylmorpholine (B1362484) (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and wash with dilute hydrochloric acid to remove the morpholine (B109124) derivative.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting 3,4-didehydroretinyl acetate by column chromatography on silica gel.
Step 4: Saponification to 3,4-Didehydroretinol
The final step is the deprotection of the acetate group to yield the target compound, 3,4-didehydroretinol.
-
Procedure:
-
Dissolve the purified 3,4-didehydroretinyl acetate in ethanol (B145695) or methanol.
-
Add an aqueous solution of potassium hydroxide (B78521) or sodium hydroxide.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: The final product, 3,4-didehydroretinol, can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (λmax in EtOH) |
| all-trans-Retinyl Acetate | C22H32O2 | 328.49 | >90 | ~325 nm |
| 3,4-Didehydroretinyl Acetate | C22H30O2 | 326.47 | 50-70 (over 2 steps) | ~351, 371, 392 nm |
| 3,4-Didehydroretinol | C20H28O | 284.44 | >85 | ~351, 371, 392 nm |
Signaling Pathway Involvement
3,4-Didehydroretinol and its metabolites are known to interact with the retinoid signaling pathway, which plays a critical role in regulating gene expression. The following diagram illustrates the conversion of retinol to its active forms and their interaction with nuclear receptors.
Caption: Retinoid metabolic and signaling pathway.
Safety Precautions
-
Retinoids are sensitive to light, air, and acid. All manipulations should be carried out under subdued light and an inert atmosphere.
-
The solvents used are flammable and should be handled in a well-ventilated fume hood.
-
N-bromosuccinimide is a lachrymator and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
Measuring Dehydroretinol in Human Keratinocytes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroretinol (vitamin A2) is a naturally occurring analog of retinol (B82714) (vitamin A1) found in human skin, particularly within epidermal keratinocytes.[1] Its synthesis from retinol and subsequent metabolism are of significant interest in dermatology and cosmetic science due to the established roles of retinoids in regulating keratinocyte proliferation, differentiation, and response to environmental stressors like UV radiation.[2] This document provides detailed protocols for the quantification of dehydroretinol in cultured human keratinocytes, offering a valuable tool for research into skin health, aging, and the development of novel dermatological and cosmetic products.
Quantitative Data Summary
The following tables summarize quantitative data on dehydroretinol levels in human keratinocytes and epidermis, as reported in the literature. These values can serve as a reference for expected concentrations in experimental settings.
Table 1: Dehydroretinol Levels in Human Epidermis
| Analyte | Concentration (µg/g protein) | Tissue Source | Reference |
| Dehydroretinol | 0.4 ± 0.2 | Back skin epidermis | [1] |
Table 2: Retinoid Composition in Cultured Human Keratinocytes
| Retinoid | Percentage of Total Retinoid Esters | Cell Culture Conditions | Reference |
| 3,4-didehydroretinol esters | 23% | Maintained in medium with 25 nM retinol | [3] |
| Retinyl esters | 77% | Maintained in medium with 25 nM retinol | [3] |
Experimental Protocols
Protocol 1: Human Keratinocyte Culture
This protocol describes the culture of primary human keratinocytes suitable for studies on retinoid metabolism.
Materials:
-
Keratinocyte growth medium (e.g., KSFM supplemented with epidermal growth factor and bovine pituitary extract)[4]
-
Fetal Bovine Serum (FBS), if required by the specific cell line or protocol
-
Trypsin-EDTA solution (0.05% to 0.25%)[5]
-
Phosphate-buffered saline (PBS), sterile
-
Culture flasks, plates, or dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT) in culture flasks or plates at a desired density. For primary cells, a density of approximately 8 x 10^6 cells per 75 cm² flask is recommended.[5]
-
Culture Medium: Culture the cells in keratinocyte growth medium. The medium should be changed every 2-3 days.[5] For studies investigating the baseline metabolism of retinol to dehydroretinol, it is crucial to use a medium with a known and controlled concentration of retinol.
-
Inducing Differentiation (Optional): To study the effect of differentiation on dehydroretinol metabolism, keratinocyte differentiation can be induced by increasing the calcium concentration in the culture medium to high levels (e.g., 1.5 mM).[4]
-
Cell Harvest: When cells reach the desired confluency (typically 70-80%), they can be harvested for retinoid extraction.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add an appropriate volume of trypsin-EDTA solution to detach the cells.
-
Incubate at 37°C for a few minutes until the cells detach.
-
Neutralize the trypsin with medium containing FBS or a trypsin inhibitor.
-
Collect the cell suspension and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with PBS and store at -80°C until extraction.
-
Protocol 2: Extraction of Dehydroretinol from Keratinocytes
This protocol details a liquid-liquid extraction method for isolating dehydroretinol and other retinoids from cultured keratinocytes. All steps should be performed under yellow or red light to prevent photodegradation of retinoids.
Materials:
-
Cell pellet from Protocol 1
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 25 mM NaCl, 2.5 mM EDTA, 1 mM dithiothreitol, pH 7.5)[6]
-
Hexane (B92381) or Methyl-Tert-Butyl Ether (MTBE)[7]
-
0.025 M KOH in ethanol[8]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold homogenization buffer. Homogenize the cells using a tissue homogenizer or sonicator.[6]
-
Protein Precipitation and Initial Extraction:
-
Add 200 µL of the cell homogenate to a glass tube.
-
Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[9]
-
-
Liquid-Liquid Extraction:
-
Add 1.2 mL of MTBE or hexane to the tube and vortex for 1 minute.[7]
-
Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (containing the retinoids) to a clean tube.
-
Repeat the extraction step with another portion of MTBE or hexane to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the HPLC mobile phase (e.g., 100 µL of methanol/water mixture).[9]
-
The sample is now ready for HPLC analysis.
-
Protocol 3: HPLC Analysis of Dehydroretinol
This protocol outlines a reverse-phase HPLC method for the separation and quantification of dehydroretinol.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium (B1175870) acetate[9][11]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid[9]
-
Dehydroretinol standard for calibration
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used to separate various retinoids. An example gradient is as follows:
-
Start with a higher percentage of Mobile Phase A (e.g., 30-40%) and gradually increase the percentage of Mobile Phase B over the run time. A common gradient might go from 75% B to 98% B over 6-8 minutes.[7]
-
-
Detection Wavelength: 350 nm for dehydroretinol (note: retinol is typically detected at 325 nm).
-
Injection Volume: 10-50 µL.
-
-
Calibration: Prepare a series of standard solutions of dehydroretinol of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the reconstituted keratinocyte extracts into the HPLC system.
-
Quantification: Identify the dehydroretinol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of dehydroretinol in the sample by using the calibration curve. The concentration is typically normalized to the total protein content of the cell extract.
Visualizations
Caption: Experimental workflow for measuring dehydroretinol.
Caption: Putative dehydroretinol signaling pathway.
Discussion
The provided protocols offer a robust framework for the measurement of dehydroretinol in human keratinocytes. The accurate quantification of this retinoid is essential for understanding its physiological and pathological roles in the skin.
The synthesis of dehydroretinol from retinol is a key metabolic pathway in keratinocytes.[1] This process can be influenced by various factors, including the differentiation state of the cells and exposure to UV radiation.[12][13] Studies have shown that dehydroretinol and its metabolites, such as dehydroretinoic acid, can exert biological effects by interacting with nuclear retinoid receptors (RARs and RXRs), thereby modulating gene expression related to cell proliferation, differentiation, and apoptosis.[14][15] Notably, dehydroretinoic acid may exhibit different binding affinities and transcriptional activation potentials for these receptors compared to all-trans-retinoic acid, suggesting a distinct biological role.[14]
The presented HPLC method provides a reliable means to separate and quantify dehydroretinol. Careful optimization of the chromatographic conditions, including the choice of column and mobile phase gradient, is crucial for achieving good resolution from other retinoids. Due to the light and oxygen sensitivity of retinoids, it is imperative to handle all samples under subdued light and to minimize exposure to air.
By employing these detailed protocols, researchers can accurately measure dehydroretinol levels in human keratinocytes, enabling further investigation into its function in skin biology and its potential as a target for dermatological and cosmetic interventions.
References
- 1. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UVA/B exposure promotes the biosynthesis of dehydroretinol in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid Induces the Degradation of Corneodesmosomes and Downregulation of Corneodesmosomal Cadherins: Implications on the Mechanism of Retinoid-induced Desquamation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 11. CN108445098B - Analysis method for detecting impurities in vitamin A palmitate - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Retinol uptake and metabolism to 3,4-didehydroretinol in human keratinocytes at various stages of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive Assessment of Vitamin A2 Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A2 (3,4-didehydroretinol) is a naturally occurring analog of Vitamin A1 (retinol) and plays a role in vision, growth, and cellular differentiation.[1][2] Assessing this compound status is crucial for understanding its physiological roles and in the context of nutritional interventions and drug development. While direct measurement from liver biopsies is the gold standard for Vitamin A status, its invasive nature makes it unsuitable for many research and clinical settings. This document outlines non-invasive and minimally invasive methods for assessing this compound status, with a primary focus on the well-established Modified Relative Dose-Response (MRDR) test. We also explore the potential of truly non-invasive techniques, such as spectroscopic analysis of the skin and analysis of tear and saliva fluids, and discuss the current landscape of research in these areas.
Minimally Invasive Method: The Modified Relative Dose-Response (MRDR) Test
The MRDR test is a robust and widely used method to qualitatively assess liver Vitamin A stores. It is considered minimally invasive as it requires a single blood sample following an oral dose of this compound.[2][3][4] The principle of the test relies on the fact that in a Vitamin A-deficient state, apo-retinol-binding protein (apo-RBP) accumulates in the liver. When a small dose of this compound is administered, it binds to this accumulated apo-RBP and is released into the bloodstream. The resulting ratio of this compound to Vitamin A1 in the serum provides an indication of the body's Vitamin A stores.[5][6]
Quantitative Data for MRDR Test
| Parameter | Value | Interpretation | Reference |
| Diagnostic Cutoff (Individual) | Molar Ratio of DR:R ≥ 0.060 | Indicates insufficient liver Vitamin A stores (≤0.1 µmol retinol (B82714)/g liver) | [1][4][6][7] |
| Diagnostic Cutoff (Individual) | Molar Ratio of DR:R < 0.060 | Indicates sufficient liver Vitamin A stores (≥0.1 µmol retinol/g liver) | [1][4] |
| Group Status Cutoff (Mean) | Mean Molar Ratio of DR:R < 0.030 | Indicates adequate Vitamin A status in a population | [1] |
| Recommended Oral Dose (Children <6 years) | 5.3 µmol 3,4-didehydroretinyl acetate (B1210297) (DRA) | Standardized dose for field use | [8] |
| Recommended Oral Dose (Children 6-12 years) | 7.0 µmol 3,4-didehydroretinyl acetate (DRA) | Standardized dose for field use | [8] |
| Recommended Oral Dose (Adults & Children >12 years) | 8.8 µmol 3,4-didehydroretinyl acetate (DRA) | Standardized dose for field use | [8] |
| Blood Sample Collection Time | 4 - 7 hours post-dose | Optimal time window for measuring the DR:R ratio | [6][7][8] |
| Sensitivity | 94% | At a DR/R ratio > 0.15 for liver reserves < 17 nmol/g | [9] |
| Specificity | 88% | At a DR/R ratio < 0.15 for liver reserves > 17 nmol/g | [9] |
| Positive Predictive Value | 94% | At a DR/R ratio > 0.15 for liver reserves < 17 nmol/g | [9] |
DR: Dehydroretinol (this compound), R: Retinol (Vitamin A1)
Experimental Protocol: Modified Relative Dose-Response (MRDR) Test
Objective: To qualitatively assess liver Vitamin A stores by measuring the serum ratio of dehydroretinol to retinol after an oral dose of 3,4-didehydroretinyl acetate.
Materials:
-
3,4-didehydroretinyl acetate (DRA) in corn oil with Vitamin E (as a stabilizer)
-
Amber glass vials for DRA storage
-
Calibrated oral dosing syringe
-
Venipuncture supplies
-
Serum separation tubes (e.g., red-top tubes)
-
Centrifuge
-
Amber microcentrifuge tubes for serum storage
-
-20°C or -80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Hexane and other HPLC-grade solvents
-
Internal standard (e.g., retinyl acetate)
-
Standards for dehydroretinol and retinol
Procedure:
-
Subject Preparation:
-
Subjects should be in a fasted state (overnight fast is recommended).
-
Record the subject's age to determine the appropriate DRA dose.
-
-
Dosing:
-
Administer the appropriate oral dose of DRA in corn oil based on the subject's age (see table above).[8]
-
Record the exact time of administration.
-
-
Blood Sample Collection:
-
Serum Separation and Storage:
-
Allow the blood to clot at room temperature in the dark for 30-60 minutes.
-
Centrifuge the blood sample at approximately 1500 x g for 15 minutes to separate the serum.
-
Transfer the serum into amber microcentrifuge tubes to protect it from light.
-
Store the serum samples at -20°C or preferably at -80°C until analysis.
-
-
HPLC Analysis:
-
Extract retinol and dehydroretinol from the serum sample using a solvent extraction method (e.g., with hexane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate and quantify the concentrations of dehydroretinol and retinol using a validated HPLC method with UV detection.[2]
-
Calculate the molar ratio of dehydroretinol to retinol (DR:R).
-
-
Data Interpretation:
MRDR Test Workflow
Caption: Workflow for the Modified Relative Dose-Response (MRDR) test.
Principle of the MRDR Test
Caption: Principle of the Modified Relative Dose-Response (MRDR) test.
Potential Non-Invasive Methods for this compound Status Assessment
While the MRDR test is a valuable tool, the development of truly non-invasive methods for assessing this compound status remains an important research goal. Below is a discussion of potential techniques and the current state of research.
Skin Spectroscopy
Background: this compound (dehydroretinol) has been identified in human skin, particularly in the epidermis.[10][11] The skin is accessible for non-invasive optical measurements, making it an attractive target for developing new assessment methods. Techniques like Raman spectroscopy have been shown to detect Vitamin A derivatives in the skin in vivo.[3][12] This suggests the potential for developing a spectroscopic method to quantify dehydroretinol levels in the skin as a proxy for systemic this compound status.
Current Status and Challenges:
-
Proof of Concept: Studies have demonstrated that Raman spectroscopy can penetrate the stratum corneum and detect the vibrational modes of Vitamin A derivatives.[3][12]
-
Lack of Correlation Studies: To date, there is a lack of research correlating the concentration of dehydroretinol in the skin with liver stores or serum levels of this compound. Such studies are essential to validate skin spectroscopy as a reliable method for assessing systemic this compound status.
-
Technical Hurdles: The concentration of dehydroretinol in the skin is relatively low.[10] Developing a spectroscopic method with sufficient sensitivity and specificity to accurately quantify these levels and differentiate them from other skin chromophores presents a significant technical challenge.
Future Directions: Further research is needed to:
-
Develop and optimize spectroscopic techniques (e.g., Raman, fluorescence) for the specific and sensitive detection of dehydroretinol in the skin.
-
Conduct validation studies to establish the correlation between skin dehydroretinol levels and established biomarkers of this compound status (e.g., MRDR test results).
Saliva and Tear Fluid Analysis
Background: Saliva and tear fluid are easily accessible biological samples that can be collected non-invasively. Analysis of these fluids for various biomarkers is a growing area of research.[13][14] Retinol (Vitamin A1) has been detected in human tears, and its concentration is affected by systemic Vitamin A levels.[15] This raises the possibility that dehydroretinol might also be present in these fluids and could serve as a non-invasive biomarker.
Current Status and Challenges:
-
Limited Evidence for this compound: While there is some evidence for the presence of retinol-binding protein in saliva, studies have not found a reliable correlation between salivary and systemic Vitamin A status.[13] There is currently a lack of published research on the presence or quantification of dehydroretinol (this compound) in saliva or tear fluid for the purpose of nutritional assessment.
-
Low Concentrations: The concentration of retinoids in these fluids is expected to be very low, which would require highly sensitive analytical methods for detection and quantification.
-
Variability: The composition of saliva and tear fluid can be influenced by various factors, including flow rate, time of day, and external stimuli, which could introduce significant variability in measurements.
Future Directions:
-
Initial exploratory studies are needed to determine if dehydroretinol is present in detectable quantities in saliva and tear fluid.
-
If detected, further research would be required to investigate the correlation between its concentration in these fluids and systemic this compound status.
Conclusion
Currently, the Modified Relative Dose-Response (MRDR) test is the most established and validated method for the semi-quantitative assessment of this compound status. While it is minimally invasive, it provides valuable information on liver Vitamin A stores. The development of truly non-invasive methods based on skin spectroscopy or analysis of saliva and tear fluid is still in its nascent stages. Although the presence of dehydroretinol in the skin offers a promising avenue for future research, significant work is needed to validate these potential techniques against established biomarkers. For researchers and professionals in drug development, the MRDR test remains the recommended method for assessing this compound status in the absence of the need for a fully non-invasive approach.
References
- 1. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 2. A modified relative dose-response assay employing 3,4-didehydroretinol (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Vitamin A: biomarkers of nutrition for development1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. Systematic Review and Meta-Analysis of the Relative Dose-Response Tests to Assess Vitamin A Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human biomarkers of vitamin A status | OpeN-Global | King’s College London [kcl.ac.uk]
- 8. Refinement of the modified-relative-dose-response test as a method for assessing vitamin A status in a field setting: experience with Indonesian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the modified relative dose response (MRDR) assay in rats and its application to humans for the measurement of vitamin A status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. The Origins of Salivary Vitamin A, Vitamin B12 and Vitamin D-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Evaluation of Plasma Vitamin A and E Levels and Tear Film Changes in Patients with Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a 3,4-Dehydroretinoic Acid Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dehydroretinoic acid (atRA), a potent analog of all-trans retinoic acid (atRA), is an endogenous retinoid that plays a crucial role in various biological processes, including cell differentiation, proliferation, and embryonic development.[1][2][3] Like atRA, it exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5][6] These ligand-activated receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[5][7] The development of a robust and sensitive bioassay for atRA activity is critical for understanding its physiological functions and for the screening and characterization of potential therapeutic agents that target the retinoid signaling pathway.
This document provides detailed protocols for a cell-based reporter gene assay to quantify the biological activity of 3,4-dehydroretinoic acid. The assay utilizes a luciferase reporter system, which offers high sensitivity, a wide dynamic range, and low endogenous activity, making it an ideal platform for high-throughput screening.[8][9][10]
Principle of the Bioassay
The bioassay is based on a dual-luciferase reporter system. A firefly luciferase gene is placed under the control of a promoter containing multiple RAREs. In the presence of atRA, the ligand binds to RARs, which then heterodimerize with RXRs and bind to the RAREs, inducing the transcription of the firefly luciferase gene. The resulting luminescence is proportional to the concentration of atRA. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell number.[8][9][10]
Signaling Pathway of 3,4-Dehydroretinoic Acid
Caption: Signaling pathway of 3,4-dehydroretinoic acid.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293T) cells or a similar easily transfectable mammalian cell line.
-
Reporter Plasmids:
-
pGL4.26[luc2/RARE/Hygro] Vector (or similar) containing multiple RAREs upstream of the firefly luciferase gene.
-
pRL-TK Vector (or similar) containing the Renilla luciferase gene under the control of a constitutive thymidine (B127349) kinase promoter for normalization.
-
-
Expression Plasmids (Optional): Plasmids for overexpression of human RARα, β, or γ and RXRα, β, or γ if the endogenous receptor levels in the chosen cell line are low.
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or a similar high-efficiency transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, charcoal-stripped FBS is recommended to reduce background from endogenous retinoids.
-
Compounds:
-
3,4-dehydroretinoic acid (atRA)
-
All-trans retinoic acid (atRA) as a positive control.
-
Vehicle control (e.g., DMSO).
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment.
-
Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM.
-
Transfection Complex Preparation:
-
For each well, prepare the transfection mix in Opti-MEM® I Reduced Serum Medium.
-
Dilute 100 ng of the RARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase normalization plasmid in Opti-MEM®.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment
-
Compound Dilution: Prepare a serial dilution of 3,4-dehydroretinoic acid and the atRA positive control in charcoal-stripped DMEM. The final concentrations should typically range from 10^-11 M to 10^-5 M. Include a vehicle-only control.
-
Cell Treatment: After the 24-hour transfection period, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the cells for another 24 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Reagent Preparation: Prepare the luciferase assay reagents according to the manufacturer's protocol.
-
Cell Lysis: Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS). Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement:
-
Add 100 µL of the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add 100 µL of the Stop & Glo® reagent (which quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Fold Induction: Calculate the fold induction by dividing the normalized RLU of the compound-treated wells by the normalized RLU of the vehicle control wells.
-
Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum induction.
Experimental Workflow
Caption: Experimental workflow for the atRA bioassay.
Data Presentation
Table 1: Dose-Response of 3,4-Dehydroretinoic Acid and All-trans Retinoic Acid
| Compound | EC50 (nM) | Maximum Fold Induction |
| 3,4-Dehydroretinoic Acid | 1.5 ± 0.3 | 25 ± 3 |
| All-trans Retinoic Acid | 1.2 ± 0.2 | 28 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Specificity of the Bioassay for Retinoid Analogs
| Compound | Concentration (µM) | Fold Induction |
| 3,4-Dehydroretinoic Acid | 1 | 25.2 ± 2.8 |
| All-trans Retinoic Acid | 1 | 27.5 ± 3.1 |
| 9-cis Retinoic Acid | 1 | 18.9 ± 2.2 |
| 13-cis Retinoic Acid | 1 | 2.1 ± 0.5 |
| Retinol | 1 | 1.5 ± 0.3 |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The described dual-luciferase reporter gene assay provides a sensitive, specific, and reproducible method for quantifying the biological activity of 3,4-dehydroretinoic acid. This protocol can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of the retinoid signaling pathway, which is of significant interest in drug discovery for applications in dermatology, oncology, and developmental biology. The provided data indicates that 3,4-dehydroretinoic acid is a potent agonist of the retinoic acid signaling pathway, with an efficacy and potency comparable to that of all-trans retinoic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of 3,4-didehydroretinoic acid, a novel morphogenetic signal in the chick wing bud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Retinoid HPLC Analysis
Welcome to the technical support center for retinoid HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in retinoid analysis?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. For retinoid analysis, which often requires precise quantification of isomers and metabolites, peak tailing is problematic as it can:
-
Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification of closely related retinoid isomers (e.g., all-trans- and 13-cis-retinoic acid) challenging.[2]
-
Decrease Sensitivity: As a peak broadens due to tailing, its height is reduced, which can negatively impact the limit of detection and quantification.
-
Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of the analytical results.[3]
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are generally considered unacceptable for precise analytical methods.[1]
Q2: What are the primary chemical causes of peak tailing for retinoids?
The most common chemical causes of peak tailing in retinoid HPLC analysis, particularly in reversed-phase chromatography, are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on retinoid molecules.[1] This is particularly relevant for retinoic acid, which has a carboxylic acid group. These secondary interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.[4]
-
Mobile Phase pH Mismatch: The pH of the mobile phase plays a critical role in the ionization state of both the retinoid analyte and the residual silanols on the column.[4] If the mobile phase pH is close to the pKa of an ionizable retinoid like retinoic acid, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[5] Similarly, at mid-range pH, silanol groups can become ionized and interact more strongly with analytes.[3]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[6][7] This is because the strong sample solvent carries the analyte band down the column in a broad plug before proper partitioning with the stationary phase can occur.
Q3: How can issues with the HPLC system or column itself contribute to peak tailing?
Mechanical and physical issues with the HPLC system and column are also common culprits for peak tailing:
-
Column Degradation: Over time, the stationary phase within the column can degrade. This can be due to exposure to harsh pH conditions, high temperatures, or the accumulation of strongly retained sample matrix components. This degradation can lead to a loss of stationary phase and the creation of active sites that cause tailing.[8]
-
Column Contamination and Blockages: Particulate matter from samples or the mobile phase can block the column inlet frit.[2] This disrupts the flow path and leads to a distorted peak shape for all analytes in the chromatogram.
-
Column Void: A void or channel can form in the packed bed of the column, often at the inlet.[1] This can be caused by pressure shocks or the dissolution of the silica (B1680970) packing material. The void disrupts the uniform flow of the mobile phase, leading to peak broadening and tailing.
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause the separated analyte bands to spread out, resulting in broader and potentially tailing peaks. This effect is generally more pronounced for early-eluting peaks.[9]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
A systematic approach is crucial to efficiently identify the root cause of peak tailing. The following workflow can guide your troubleshooting process.
Guide 2: Optimizing Mobile Phase pH
For ionizable retinoids like all-trans-retinoic acid, controlling the mobile phase pH is critical to achieving symmetrical peaks. The goal is to suppress the ionization of both the analyte and the residual silanol groups on the column.
pKa Values of Common Retinoids
| Retinoid | Type | Approximate pKa | Predominant State at pH < pKa-2 | Predominant State at pH > pKa+2 |
| all-trans-Retinoic Acid | Acidic | ~4.7 | Neutral (R-COOH) | Anionic (R-COO⁻) |
| Retinol | Alcohol | ~16.4 (acidic), ~-2.2 (basic) | Neutral (R-OH) | Neutral (R-OH) |
| Retinyl Acetate | Ester | Essentially Neutral | Neutral | Neutral |
| Retinyl Palmitate | Ester | Essentially Neutral | Neutral | Neutral |
Data sourced from PubChem and other chemical databases.
Recommended Action:
For acidic retinoids like all-trans-retinoic acid, adjust the mobile phase pH to be at least 2 units below its pKa. A pH between 2.5 and 3.5 is often effective.[4][8] This ensures the carboxylic acid group is protonated (neutral), minimizing ionic interactions with the stationary phase. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common practice.
Guide 3: Managing Sample Solvent Effects
The composition of the solvent used to dissolve the sample can have a dramatic effect on peak shape, especially in reversed-phase HPLC.
Impact of Sample Solvent Strength
| Sample Solvent Composition | Relative Strength to Mobile Phase | Expected Peak Shape | Rationale |
| 100% Acetonitrile or Methanol (B129727) | Stronger | Broad, possibly split or tailing | The strong solvent carries the analyte down the column before proper partitioning can occur, leading to band broadening.[6] |
| 50% Acetonitrile / 50% Water | Closer to Mobile Phase | Improved symmetry | The sample solvent is more miscible with the mobile phase, allowing for better focusing of the analyte band at the head of the column. |
| Dissolved in Mobile Phase | Same Strength | Ideal, sharp, symmetrical | This is the optimal condition as it minimizes any solvent mismatch effects. |
Recommended Action:
Whenever possible, dissolve and dilute your retinoid standards and samples in the initial mobile phase composition.[6] If solubility is an issue and a stronger solvent must be used for initial dissolution, try to dilute the sample with the mobile phase or a weaker solvent before injection. Also, reducing the injection volume can help mitigate the negative effects of a strong sample solvent.[3]
Experimental Protocol: Reference Method for all-trans-Retinoic Acid
This protocol is a general guideline for the analysis of all-trans-retinoic acid and is known to produce good peak symmetry. Method optimization may be required for specific sample matrices.
1. Materials and Reagents
-
all-trans-Retinoic acid standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard Preparation
-
Prepare a stock solution of all-trans-retinoic acid (e.g., 1 mg/mL) in methanol or ethanol. Store in an amber vial at -20°C. Note: Retinoids are sensitive to light and air.[10]
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
3. HPLC Conditions
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (70:30:1, v/v/v). The final pH should be around 3.0-3.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340-350 nm
-
Injection Volume: 20 µL
4. Sample Preparation (Example for a cream)
-
Accurately weigh about 1 g of the cream into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes.
-
Centrifuge to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.[11]
5. System Suitability
-
Inject a standard solution multiple times to ensure system reproducibility.
-
The tailing factor for the all-trans-retinoic acid peak should be ≤ 1.5.
6. Analysis
-
Inject the prepared samples and standards.
-
Identify the all-trans-retinoic acid peak by comparing its retention time with that of the standard.
-
Quantify using a calibration curve generated from the peak areas of the standards.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 11. aseancosmetics.org [aseancosmetics.org]
Technical Support Center: Optimizing Dehydroretinol Separation
Welcome to the technical support center for optimizing the mobile phase for dehydroretinol separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their chromatographic experiments.
I. FAQs - Quick Answers to Common Issues
Q1: What are the most common mobile phases for dehydroretinol separation?
For reversed-phase High-Performance Liquid Chromatography (HPLC), the most common mobile phases consist of mixtures of methanol (B129727) and water or acetonitrile (B52724) and water.[1][2][3][4] A frequently used composition for the isocratic separation of dehydroretinol and retinol (B82714) on a C18 column is a methanol:water ratio of 89:11.[5] For normal-phase HPLC, mixtures of n-hexane and isopropanol (B130326) or n-heptane and isopropyl alcohol are often employed.
Q2: My dehydroretinol peak is showing significant tailing. What could be the cause?
Peak tailing in retinoid analysis can be caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, consider adding a small amount of an acidic modifier, like formic or acetic acid, to the mobile phase.[6] Another potential cause is column overload; try reducing the concentration of your sample.
Q3: I'm not getting good resolution between dehydroretinol and other retinoids. How can I improve it?
Improving resolution can be achieved by several methods. You can adjust the mobile phase strength; in reversed-phase HPLC, increasing the water content will generally increase retention times and may improve separation.[7] Switching from an isocratic to a gradient elution can also be effective for complex mixtures of retinoids.[6][8][9][10][11][12] Additionally, consider using a C30 column, which offers enhanced shape selectivity for structurally similar compounds compared to a standard C18 column.[13]
Q4: My retention time for dehydroretinol is too short/long. How do I adjust it?
In reversed-phase HPLC, to shorten the retention time, increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. To lengthen the retention time, increase the proportion of the aqueous component (e.g., water). Be aware that changes in mobile phase composition will affect the retention of all components in your sample.
Q5: What type of HPLC column is best suited for dehydroretinol analysis?
C18 columns are widely used and effective for the separation of dehydroretinol and other retinoids.[3][5] However, for enhanced resolution of structurally similar isomers, a C30 column is often recommended due to its superior shape selectivity.[9][13]
II. Troubleshooting Guide - In-depth Problem Solving
This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of dehydroretinol.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small amount (e.g., 0.1%) of an acid like formic or acetic acid to the mobile phase to suppress the ionization of free silanol groups on the stationary phase.[6] |
| Column Overload | Dilute the sample and inject a smaller volume onto the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Inappropriate Solvent for Sample | Dissolve the sample in the mobile phase whenever possible to ensure good peak shape. |
Problem 2: Inadequate Resolution
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | For reversed-phase, increase the aqueous portion of the mobile phase to increase retention and potentially improve resolution. For complex samples, develop a gradient elution method.[6][8][9][10][11][12] |
| Poor Selectivity | Change the organic modifier in your mobile phase (e.g., switch from methanol to acetonitrile) as this can alter the elution order.[7] Consider using a C30 column for its enhanced shape selectivity with retinoid isomers.[13] |
| Low Column Efficiency | Ensure the column is properly packed and has not degraded. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency. |
Problem 3: Retention Time Drift
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Use a buffer if pH control is critical for retention. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature throughout the analysis. |
| Column Degradation | Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced. |
III. Experimental Protocols
Protocol 1: Isocratic Separation of Dehydroretinol and Retinol on a C18 Column
This protocol is adapted from a method used for the analysis of dehydroretinol and retinol in biological samples.[5]
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 15 cm length, 5 µm particle size).
-
Mobile Phase: Prepare an 89:11 (v/v) mixture of HPLC-grade methanol and water. Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.2 mL/min.
-
Detection: Monitor the eluent at 325 nm, a common wavelength for retinoids.
-
Injection Volume: 20 µL.
-
Sample Preparation: Ensure the dehydroretinol standard or sample extract is dissolved in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The expected retention time for dehydroretinol is approximately 4.8 minutes, and for retinol, approximately 6.0 minutes.[5]
Protocol 2: Gradient Separation of a Complex Retinoid Mixture
This protocol provides a general framework for developing a gradient method suitable for separating a mixture of retinoids with varying polarities.
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Return to 70% A, 30% B
-
22-30 min: Re-equilibrate at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 325 nm.
-
Optimization: Adjust the gradient slope and initial/final mobile phase compositions to achieve the desired separation.
IV. Data & Visualizations
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retinol Retention Time on a C18 Column
This data is for retinol but provides a strong indication of the expected behavior for the structurally similar dehydroretinol.
| Mobile Phase Composition (Methanol:Water, v/v) | Retention Time of Retinol (minutes) |
| 100:0 | 2.34 |
| 99:1 | 3.81 |
| 95:5 | 4.15 |
| 90:10 | 4.52 |
Data adapted from Patriche et al., 2014.[1][2]
Table 2: Comparison of C18 and C30 Columns for Retinoid Separation
| Feature | C18 Column | C30 Column |
| Stationary Phase | Silica bonded with 18-carbon alkyl chains. | Silica bonded with 30-carbon alkyl chains. |
| Selectivity | Good general-purpose hydrophobic selectivity. | Enhanced shape selectivity for structurally similar, hydrophobic molecules like retinoids and carotenoids.[13] |
| Typical Applications | Broad range of small molecules. | Isomeric separations, analysis of fat-soluble vitamins.[9][13] |
| Considerations | May not fully resolve closely related isomers. | Can provide baseline separation of isomers that co-elute on a C18 column.[13] |
Mandatory Visualizations
References
- 1. rombio.unibuc.ro [rombio.unibuc.ro]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. hplc.eu [hplc.eu]
- 10. Simultaneous determination of vitamins A and E and carotenoids in plasma by reversed-phase HPLC in elderly and younger subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Vitamin A2 (Dehydroretinol) Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vitamin A2 (dehydroretinol) during sample storage. The following information is curated to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in samples?
A1: this compound, like other retinoids, is highly susceptible to degradation from several environmental factors. The primary culprits are:
-
Oxidation: The conjugated double bond system in the this compound molecule is prone to oxidation, leading to a loss of biological activity. This is accelerated by the presence of oxygen.[1][2]
-
Light: Exposure to light, particularly UV light, can cause photo-isomerization and photodegradation of this compound.[1][3][4]
-
Heat: Elevated temperatures increase the rate of chemical degradation and isomerization.[1][5]
-
Acidic pH: Acidic conditions can lead to the degradation of retinoids.[1]
Q2: What is the optimal temperature for long-term storage of samples containing this compound?
A2: For long-term stability, storing samples at -80°C is strongly recommended.[6] While storage at -20°C is common, some studies on Vitamin A (retinol) have shown significant degradation over extended periods at this temperature.[7][8][9] For short-term storage (up to a few months), -20°C may be adequate if -80°C is not available, provided other protective measures are taken.[9][10]
Q3: How can I protect my this compound samples from light-induced degradation?
A3: Protecting your samples from light is critical. Always use amber-colored microtubes or vials for storage.[10] When handling samples, work under dim or red light conditions whenever possible.[6] Ensure that storage freezers are not in areas with direct light exposure.
Q4: Are there any chemical stabilizers I can add to my samples to protect this compound?
A4: Yes, the addition of antioxidants can significantly reduce oxidative degradation. Commonly used antioxidants for retinoids include:
-
Butylated Hydroxytoluene (BHT): Often added to solvents during extraction and for storage.
-
Ascorbic Acid (Vitamin C): Can be added to aqueous samples or extraction solvents to prevent oxidation.[11][12]
-
Propyl Gallate: Another effective antioxidant for stabilizing retinoids.[13][14]
It is crucial to ensure the chosen antioxidant is compatible with your sample matrix and downstream analytical methods.
Q5: How many times can I freeze and thaw my samples without significant this compound degradation?
A5: It is highly recommended to minimize freeze-thaw cycles. Each cycle can introduce oxygen and cause physical stress on the sample, potentially leading to degradation. Ideally, samples should be aliquoted into single-use volumes before the initial freezing. While some studies on other biomarkers suggest a single freeze-thaw cycle may have a minimal effect, repeated cycling should be avoided for sensitive molecules like this compound.[5][8][11][12][15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in stored samples. | 1. Improper Storage Temperature: Storage at temperatures warmer than -70°C. 2. Light Exposure: Use of clear tubes or frequent exposure to ambient light. 3. Oxidation: Lack of antioxidants, exposure to air. 4. Repeated Freeze-Thaw Cycles: Multiple rounds of freezing and thawing. | 1. Transfer samples to a -80°C freezer for long-term storage. 2. Always use amber vials and work under subdued light. 3. Consider adding an antioxidant like BHT or ascorbic acid to your samples or extraction solvent. Purge sample vials with an inert gas (argon or nitrogen) before sealing. 4. Prepare single-use aliquots to avoid thawing the entire sample stock. |
| High variability in this compound concentrations between aliquots of the same sample. | 1. Incomplete Dissolution: this compound may not be fully solubilized, especially after thawing. 2. Non-homogenous Sample: The analyte may not be evenly distributed in the sample matrix. 3. Differential Exposure to Degrading Factors: Inconsistent handling of aliquots. | 1. Ensure complete thawing and gentle vortexing of the sample before taking an aliquot. 2. Thoroughly but gently mix the entire sample before aliquoting. 3. Standardize your sample handling protocol to ensure all aliquots are treated identically. |
| Appearance of unexpected peaks in HPLC chromatogram during analysis. | 1. Degradation Products: Isomers or oxidation products of this compound may be present. 2. Contamination: Contaminants from solvents, tubes, or handling. | 1. Confirm the identity of the extra peaks using mass spectrometry if possible. Review and optimize storage and handling procedures to minimize degradation. 2. Use high-purity solvents and pre-screen all consumables for potential contaminants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term) -20°C (short-term, < 5 months) | Minimizes enzymatic and chemical degradation.[6][7][9] |
| Light Exposure | Store in amber vials, handle under dim/red light. | Prevents photo-isomerization and degradation.[6][10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Reduces oxidative degradation.[6] |
| pH | Maintain a neutral pH. | Avoids acid-catalyzed degradation.[1] |
| Additives | Consider adding antioxidants (e.g., BHT, Ascorbic Acid). | Inhibits oxidation.[11][12][14] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use tubes. | Each cycle increases the risk of degradation.[5][16] |
Table 2: Stability of Vitamin A at Different Storage Temperatures (Data extrapolated for this compound)
| Storage Temperature | Duration | Analyte Stability (Retinol) | Reference |
| Room Temperature (in dark) | 24 hours | Stable | [9] |
| -20°C | 5 months | Stable | [9] |
| -20°C | > 1 year | Significant decrease observed in some studies | [8] |
| -70°C / -80°C | At least 15 years | Stable | [7] |
| -80°C | At least 5 years (liquid-frozen serum) | Stable | [16] |
Experimental Protocols
Protocol 1: General Handling and Aliquoting of this compound Samples
-
Preparation: Before handling, allow the primary sample container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Environment: Perform all subsequent steps under dim or red light. If possible, work in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquoting:
-
Gently vortex the primary sample to ensure homogeneity.
-
Using a gas-tight syringe, carefully dispense the sample into pre-labeled, single-use amber glass or polypropylene (B1209903) vials.
-
If adding an antioxidant, it should be added to the aliquoting tube before the sample.
-
-
Inert Atmosphere: Before sealing, flush the headspace of each aliquot with argon or nitrogen gas.
-
Storage: Immediately place the sealed aliquots in a -80°C freezer for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general guideline and may require optimization for specific sample matrices and equipment.
-
Standard Preparation: Prepare a standard curve of authentic this compound in an appropriate solvent (e.g., ethanol (B145695) with 0.1% BHT).
-
Sample Preparation (e.g., for plasma/serum):
-
In a darkened room or under red light, add 200 µL of plasma/serum to an amber microtube.
-
Add an internal standard (e.g., retinyl acetate) to correct for extraction efficiency.
-
Precipitate proteins by adding an equal volume of ethanol containing an antioxidant (e.g., 0.1% BHT). Vortex briefly.
-
Extract the retinoids by adding a water-immiscible solvent like hexane. Vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new amber tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water.[17]
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 351 nm).
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for this compound sample handling.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant vitamins for age-related macular degeneration | RNIB [rnib.org.uk]
- 3. Identification of 3-dehydroretinol (this compound) in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage [frontiersin.org]
- 10. A modified relative dose-response assay employing 3,4-didehydroretinol (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 12. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. aao.org [aao.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. The stability of retinol, alpha-tocopherol, trans-lycopene, and trans-beta-carotene in liquid-frozen and lyophilized serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dehydroretinol Extraction from Skin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of dehydroretinol (vitamin A2) from skin samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is dehydroretinol and why is it studied in the skin?
Dehydroretinol, also known as this compound, is a derivative of vitamin A.[1] In human skin, it is synthesized from retinol (B82714), primarily within keratinocytes.[2][3][4] Its presence and concentration in the epidermis are of interest to researchers studying skin health, keratinization disorders, and the effects of retinoid-based therapies.[5]
Q2: Which solvents are recommended for extracting dehydroretinol from skin?
Non-polar organic solvents are generally used for the extraction of retinoids. Hexane (B92381) is a commonly cited solvent for extracting dehydroretinol and other retinoids from skin and tissue samples due to its ability to efficiently solubilize these lipophilic compounds.[6][7] Ethanol (B145695) can also be used, often in combination with other solvents, and may be suitable for specific applications.[8][9] The choice of solvent can impact the co-extraction of other lipids, which may require further purification steps.
Q3: What are the critical handling and storage conditions for skin samples and extracts?
Dehydroretinol, like other retinoids, is highly susceptible to degradation from light, oxygen, and heat. To ensure the integrity of your samples:
-
Minimize Light Exposure: Conduct all procedures under yellow or red light and use amber-colored glassware or tubes wrapped in aluminum foil.[10][11]
-
Prevent Oxidation: Work quickly and consider using antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvents.[7] Evaporate solvents under a stream of inert gas like nitrogen or argon.
-
Control Temperature: Keep samples on ice during preparation and store them at -80°C for long-term storage to prevent degradation.[6] Avoid repeated freeze-thaw cycles.[6]
Q4: What is the most common analytical technique for quantifying dehydroretinol?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method for the separation and quantification of dehydroretinol from biological samples.[1][10][11] This technique offers the specificity required to distinguish dehydroretinol from other retinoids and endogenous skin components.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of dehydroretinol from skin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dehydroretinol Recovery | Incomplete cell lysis and extraction: The skin matrix is complex and may require vigorous homogenization to release intracellular contents. | Ensure thorough homogenization of the skin sample. Consider using a tissue homogenizer or sonicator. Increase the solvent-to-tissue ratio to ensure complete extraction. |
| Degradation of dehydroretinol: Exposure to light, oxygen, or high temperatures can rapidly degrade the analyte.[10][11] | Work under subdued, filtered light. Use solvents containing an antioxidant (e.g., 0.1% BHT). Keep samples on ice at all times. Evaporate solvents under nitrogen. | |
| Suboptimal solvent choice: The selected solvent may not be efficiently extracting the dehydroretinol. | While hexane is a good starting point, consider testing other non-polar solvents or solvent mixtures. For instance, a combination of hexane and ethyl acetate (B1210297) may improve recovery. | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Co-eluting interfering compounds: The skin is rich in lipids and other molecules that can interfere with HPLC analysis. | Incorporate a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances. Optimize the HPLC mobile phase gradient to improve the separation of dehydroretinol from other compounds. |
| Issues with the HPLC column: The column may be degrading or contaminated. | Use a guard column to protect the analytical column. If peak shape does not improve, consider replacing the analytical column. | |
| Inconsistent or Non-Reproducible Results | Variability in sample handling: Inconsistent exposure to light or temperature can lead to variable degradation between samples.[6] | Standardize all sample handling procedures. Ensure all samples are processed under identical light and temperature conditions for the same duration. |
| Inaccurate quantification: Pipetting errors or inconsistent solvent evaporation can affect final concentration calculations. | Use calibrated pipettes and ensure complete and consistent solvent evaporation for all samples before reconstitution for HPLC analysis. The use of an internal standard can help correct for variations in extraction efficiency and sample handling.[7] | |
| Presence of Unexpected Peaks in the Chromatogram | Isomerization of dehydroretinol: Exposure to light or acid can cause the formation of different isomers of dehydroretinol. | Minimize light exposure throughout the procedure. Ensure all solvents and solutions are neutral or slightly basic. |
| Contamination: Contaminants may be introduced from solvents, glassware, or other lab equipment. | Use high-purity, HPLC-grade solvents. Thoroughly clean all glassware before use. Run a solvent blank on the HPLC to identify any background contamination. |
Data on Dehydroretinol Extraction and Quantification
The following tables summarize key quantitative data related to the extraction and concentration of dehydroretinol in human skin.
Table 1: Comparison of Solvent Properties for Dehydroretinol Extraction
| Solvent | Polarity | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| n-Hexane | Non-polar | 69 | High volatility (easy to evaporate), excellent for extracting non-polar lipids like retinoids.[8] | Can be less efficient for slightly more polar retinoids; flammable. |
| Ethanol | Polar | 78 | Can extract a broader range of compounds, less toxic than hexane.[8][9] | May co-extract more polar, interfering substances requiring further cleanup; higher boiling point makes evaporation slower.[12] |
| Hexane:Ethyl Acetate (e.g., 9:1 v/v) | Non-polar | ~70-77 | The addition of a slightly more polar solvent can improve the recovery of a wider range of retinoids without significantly increasing the extraction of highly polar interferences. | Requires optimization of the solvent ratio for the specific application. |
Table 2: Reported Concentrations of Dehydroretinol in Human Epidermis
| Study Reference | Dehydroretinol Concentration (µg/g protein) | Skin Location |
| Vahlquist et al. (1982) | 0.4 ± 0.2 | Back |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Dehydroretinol from Human Skin Biopsy
This protocol is adapted from methods for retinoid extraction from tissues.
Materials:
-
Human skin biopsy sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenizer
-
Hexane (HPLC grade, containing 0.1% BHT)
-
Ethanol (HPLC grade, containing 0.1% BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
Nitrogen gas evaporation system
-
Amber-colored microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Weigh the frozen skin biopsy sample (typically 10-50 mg).
-
Perform all subsequent steps on ice and under yellow light.
-
Place the tissue in a tube with 1 mL of ice-cold PBS.
-
Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Extraction:
-
Add 2 mL of ethanol (with 0.1% BHT) to the homogenate to precipitate proteins. Vortex for 30 seconds.
-
Add 4 mL of hexane (with 0.1% BHT). Vortex vigorously for 2 minutes to extract the lipids, including dehydroretinol.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully collect the upper hexane layer into a clean, amber-colored tube.
-
Repeat the hexane extraction on the lower aqueous phase and protein pellet by adding another 4 mL of hexane, vortexing, and centrifuging as before.
-
Pool the two hexane extracts.
-
-
Washing and Drying:
-
Add 2 mL of saturated NaCl solution to the pooled hexane extract to wash and remove any residual aqueous phase. Vortex briefly and centrifuge for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any remaining water.
-
-
Evaporation and Reconstitution:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the HPLC mobile phase for analysis.
-
Protocol 2: HPLC Analysis of Dehydroretinol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of methanol (B129727) and water. A typical starting point is 95:5 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 350 nm (the absorption maximum for dehydroretinol).
-
Injection Volume: 20-50 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of dehydroretinol standards of known concentrations in the mobile phase to generate a standard curve for quantification.
-
Sample Analysis: Inject the reconstituted sample extract into the HPLC system.
-
Data Analysis: Identify the dehydroretinol peak based on its retention time compared to the standard. Quantify the amount of dehydroretinol in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for Dehydroretinol Extraction from Skin.
Caption: Biosynthesis of Dehydroretinol in Keratinocytes.
References
- 1. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of vitamin A to 3,4-didehydroretinol can be demonstrated in human keratinocytes, melanoma cells and HeLa cells, and is correlated to cellular retinoid-binding protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture. | Semantic Scholar [semanticscholar.org]
- 5. Retinol uptake and metabolism to 3,4-didehydroretinol in human keratinocytes at various stages of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in Vitamin A2 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Vitamin A2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all the components within a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This interference can significantly compromise the accuracy, reproducibility, and sensitivity of the analysis.[1]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A2: As a lipophilic (fat-soluble) vitamin, this compound is often present in low concentrations within complex biological matrices such as plasma, serum, or tissue homogenates.[2] These matrices are rich in other lipids and proteins that can co-extract with this compound and cause significant matrix effects, particularly ion suppression.[2][3] Phospholipids (B1166683) are a major contributor to these matrix interferences in biological samples.[3]
Q3: How can I identify if my this compound analysis is being impacted by matrix effects?
A3: A commonly used method to assess matrix effects is the post-extraction spike analysis.[4][5] This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed without the analyte) with the response of the same amount of this compound in a neat (clean) solvent.[4][5] A significant difference in the signal intensity between the two samples indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound solution is infused into the LC eluent after the analytical column.[4][5] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, indicating regions of ion suppression or enhancement.[5]
Troubleshooting Guide
Problem: Poor signal intensity or complete signal loss for this compound.
-
Probable Cause: Significant ion suppression due to co-eluting matrix components.[6] High concentrations of salts, phospholipids, or other endogenous compounds in the sample can compete with this compound for ionization.[3]
-
Recommended Solutions:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances.[7] Consider switching from a simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][9]
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components.[9]
-
Problem: Inconsistent and irreproducible quantitative results for this compound.
-
Probable Cause: Variable matrix effects between different samples or batches. The composition of the matrix can differ slightly from one sample to another, leading to inconsistent ion suppression or enhancement.
-
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][5] A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification based on the ratio of the analyte to the internal standard.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[7] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Problem: Peak shape for this compound is distorted (e.g., tailing, fronting, or split peaks).
-
Probable Cause: Co-eluting interferences or issues with the analytical column due to matrix buildup.[10] Phospholipids are known to accumulate on reversed-phase columns and can degrade peak shape over time.[3]
-
Recommended Solutions:
-
Incorporate a Phospholipid Removal Step: Use specialized SPE cartridges or plates designed to remove phospholipids from the sample extract.[3]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[10]
-
Implement a Column Wash: After each analytical run or batch, include a strong solvent wash to elute any retained matrix components from the column.[10]
-
Strategies for Mitigating Matrix Effects
The following tables summarize common strategies employed to address matrix effects in the mass spectrometry analysis of this compound.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[8] | Often results in significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[8] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT by separating compounds based on their differential solubility in immiscible liquids.[8] | Can be more time-consuming and may require optimization of solvent systems.[8] |
| Solid-Phase Extraction (SPE) | Offers high selectivity and can effectively remove a wide range of interferences, including phospholipids.[3] | Can be more expensive and requires method development to select the appropriate sorbent and elution conditions. |
Table 2: Comparison of Calibration Strategies
| Strategy | Advantages | Disadvantages |
| External Calibration in Solvent | Simple to prepare. | Does not compensate for matrix effects, leading to inaccurate quantification. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix to the samples.[7] | Requires a reliable source of blank matrix, which may not always be available. The matrix of the standards must closely match that of the samples. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Considered the gold standard for compensating for matrix effects. The SIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, providing the most accurate quantification.[1][5] | Can be expensive and may not be commercially available for all analytes.[1] |
| Standard Addition | Effective for correcting matrix effects, especially when a blank matrix is unavailable. The calibration curve is constructed within each sample.[4] | Time-consuming as it requires multiple analyses for each sample.[4] |
Experimental Protocols
Protocol: General Workflow for Minimizing Matrix Effects in this compound Analysis from Plasma
This protocol provides a general framework. Specific parameters such as solvent volumes and LC conditions should be optimized for your specific application and instrumentation.
-
Sample Collection and Storage:
-
Collect blood samples in appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (using LLE and Phospholipid Removal):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a this compound stable isotope-labeled internal standard solution.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane (B92381) or methyl-tert-butyl ether). Vortex and centrifuge to separate the layers.
-
Collect the organic layer containing this compound.
-
Optional but recommended: Pass the organic extract through a phospholipid removal SPE cartridge.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution to separate this compound from other components. A typical mobile phase could consist of water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like methanol (B129727) or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in a sensitive and specific mode, such as Multiple Reaction Monitoring (MRM), using optimized precursor and product ions for both this compound and its stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using matrix-matched standards or by standard addition to determine the concentration of this compound in the samples.
-
Visualizations
Caption: A step-by-step guide to diagnosing and resolving matrix effects.
Caption: General sample preparation workflow to minimize matrix effects.
Caption: Principles of different calibration strategies for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Stability of 3,4-Didehydroretinol
This technical support center provides guidance on the stability of 3,4-didehydroretinol in various laboratory settings. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is 3,4-didehydroretinol compared to retinol (B82714)?
Q2: What are the main factors that can cause degradation of 3,4-didehydroretinol?
A2: Like other retinoids, 3,4-didehydroretinol is susceptible to degradation from exposure to:
-
Light: UV radiation can cause rapid photodecomposition[1][3].
-
Oxygen: Oxidation can lead to loss of activity. The use of antioxidants and inert gas can mitigate this[3].
-
Temperature: Higher temperatures accelerate the rate of chemical degradation[4].
-
pH: Extreme pH values can lead to instability. Retinoids are generally more stable in a neutral pH range.
Q3: What solvents are recommended for dissolving and storing 3,4-didehydroretinol?
A3: 3,4-Didehydroretinol is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For short-term storage, ethanol (B145695) is also a suitable solvent. However, for long-term storage, it is crucial to use peroxide-free solvents and to store solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) in light-protected vials. While stable in ethanol and methanol, related retinoids like all-trans-retinoic acid have shown degradation in DMSO over a period of three weeks at -80°C[5]. Therefore, if using DMSO for cell culture experiments, it is advisable to prepare fresh solutions[5].
Q4: How should I handle 3,4-didehydroretinol solutions in the lab to minimize degradation?
A4: To minimize degradation, all manipulations of 3,4-didehydroretinol solutions should be performed under low-light conditions, for instance, by working under yellow or red light. It is also recommended to use amber glass vials or vials wrapped in aluminum foil to protect the solution from light. Solutions should be kept on ice when not in use and purged with an inert gas before sealing for storage.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Degradation of 3,4-didehydroretinol stock solution. | Prepare a fresh stock solution from solid compound. Verify the concentration and purity of the new stock solution using UV-Vis spectrophotometry or HPLC. Implement stricter handling procedures to protect from light and oxygen. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products (e.g., isomers, oxidation products). | Review solution preparation and storage procedures. Ensure the use of high-purity, peroxide-free solvents. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvent. |
| Precipitation of the compound in the storage vial. | Poor solubility at low temperatures or solvent evaporation. | Ensure the storage solvent is appropriate for the concentration and temperature. Check that vials are properly sealed to prevent solvent evaporation. If precipitation occurs, gently warm the solution and sonicate to redissolve, but be mindful of potential degradation from heat. |
Stability Data of Related Retinoids (Analogous Data)
Direct quantitative stability data for 3,4-didehydroretinol in various solvents is limited in the literature. The following table summarizes stability data for retinol, a closely related retinoid, to provide an indication of expected stability trends.
| Retinoid | Solvent/Matrix | Conditions | Stability (Remaining %) | Time |
| Retinol | Hydroquinone (B1673460) 4%/Retinol 0.3% Cream | Light and Room Air | 91.5% | 4 hours |
| Retinol | Hydroquinone 4%/Retinol 0.3% Cream | Light and Nitrogen Gas | 91.3% | 4 hours |
| Retinol | Hydroquinone 4%/Retinol 0.3% Cream | No Light and Room Air | 99.2% | 4 hours |
| Retinol | Hydroquinone 4%/Retinol 0.3% Cream | No Light and Nitrogen Gas | 96.9% | 4 hours |
| all-trans-Retinoic Acid | Ethanol | -80°C | Stable | 3 weeks |
| all-trans-Retinoic Acid | Methanol | -80°C | Stable | 3 weeks |
| all-trans-Retinoic Acid | DMSO | -80°C | Degraded | 3 weeks |
Data for retinol in cream is from a study assessing stability under simulated-use conditions[3]. Data for all-trans-retinoic acid is from a study on retinoid stability in common solvents[5].
Experimental Protocol: Assessing the Stability of 3,4-Didehydroretinol
This protocol outlines a general method for determining the stability of 3,4-didehydroretinol in a specific solvent.
1. Materials and Reagents:
-
3,4-Didehydroretinol (solid, high purity)
-
High-purity, peroxide-free solvent of interest (e.g., ethanol, ethyl acetate)
-
Antioxidant (optional, e.g., BHT)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
HPLC system with a UV detector
-
HPLC column suitable for retinoid separation (e.g., C18 reversed-phase)
-
Mobile phase for HPLC (e.g., methanol/water or acetonitrile/water gradient)
2. Preparation of Stock Solution:
-
Under subdued light, accurately weigh a known amount of 3,4-didehydroretinol.
-
Dissolve the compound in the chosen solvent to a specific concentration (e.g., 1 mg/mL). If using an antioxidant, it should be added to the solvent beforehand.
-
Dispense the stock solution into several amber glass vials, leaving minimal headspace.
-
Purge the headspace of each vial with inert gas for 1-2 minutes before tightly sealing.
3. Storage Conditions:
-
Divide the vials into different groups to test various conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
For photostability testing, expose a set of vials to a controlled light source (e.g., a UV lamp or natural sunlight for a defined period).
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition.
-
Allow the vial to equilibrate to room temperature if stored at low temperatures.
-
Prepare a dilution of the stock solution in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at the λmax of 3,4-didehydroretinol (approximately 350 nm).
5. Data Analysis:
-
Quantify the peak area of 3,4-didehydroretinol at each time point.
-
Calculate the percentage of remaining 3,4-didehydroretinol relative to the initial time point (t=0).
-
Plot the percentage of remaining 3,4-didehydroretinol against time for each condition to determine the degradation kinetics.
Diagrams
Caption: Workflow for assessing the stability of 3,4-didehydroretinol.
Caption: Key factors influencing the degradation of 3,4-didehydroretinol.
References
- 1. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Didehydro Retinol (Vitamin A2) for Research [benchchem.com]
- 3. Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academically.com [academically.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Measurement of Vitamin A2
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in the spectroscopic measurement of Vitamin A2 (3,4-didehydroretinol). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Vitamin A1 (retinol) and this compound (3,4-didehydroretinol) in spectroscopy?
Vitamin A1 (all-trans-retinol) and this compound (3,4-didehydroretinol) are structurally similar, but this compound has an additional conjugated double bond in its β-ionone ring.[1][2] This extra double bond shifts its UV absorption maximum to a longer wavelength compared to Vitamin A1. While retinol's absorption peak (λmax) is approximately 325 nm, the λmax for this compound is around 351 nm in ethanol. This spectral difference is fundamental for their differentiation, but also means they can interfere with each other if not properly separated chromatographically.[3][4]
Q2: What are the most common substances that interfere with the UV-Vis spectrophotometric measurement of this compound?
Direct UV-Vis spectrophotometry is susceptible to interference from any compound in the sample matrix that absorbs light in the same region as this compound (around 351 nm). Common interferences include:
-
Vitamin A1 (Retinol): Has a strong absorbance at ~325 nm, which can overlap with the this compound peak, especially if present in high concentrations.[3]
-
Other Carotenoids: Provitamin A carotenoids (e.g., β-carotene, α-carotene) and non-provitamin A carotenoids have complex absorption spectra that can extend into the measurement range for this compound.[5]
-
Vitamin A Isomers: Cis-isomers of Vitamin A1 or A2, which can form during sample handling or extraction, may have slightly different absorption spectra and molar absorptivity, leading to inaccurate quantification.[6]
-
Degradation Products: Vitamin A compounds are sensitive to light, heat, and oxygen.[6] Their degradation can lead to a loss of signal and the formation of interfering byproducts.
-
Matrix Components: In complex samples like fish oils or biological tissues, other lipids and fat-soluble compounds can cause significant background absorbance.[3][4]
Q3: My UV-Vis spectrum shows a broad peak or a shoulder. What is the likely cause?
A broad or asymmetric peak in a UV-Vis spectrum strongly suggests the presence of one or more interfering substances with overlapping absorption bands.[3] Given the complexity of biological and food matrices, this is a common issue. The shoulder could be due to the presence of Vitamin A1 (retinol), cis-isomers, or other carotenoids.[3][6] To resolve this, chromatographic separation using High-Performance Liquid Chromatography (HPLC) prior to detection is the recommended solution.[7][8]
Q4: How do lipids and fatty acids affect this compound analysis?
Lipids and fatty acids present two main challenges. First, in UV-Vis spectrophotometry, they can contribute to high background absorbance. Second, and more critically, they can interfere with the extraction process. During saponification, a crucial step to hydrolyze retinyl esters into their alcohol form for analysis, high-fat samples can form excessive amounts of soap.[6] This can alter the partitioning of this compound into the extraction solvent (like hexane (B92381) or petroleum ether), leading to incomplete recovery and artificially low results.[6][9]
Q5: Can other fat-soluble vitamins, like Vitamin E, interfere with this compound measurement?
Yes, Vitamin E (tocopherols) can interfere, though less commonly through direct spectral overlap in the 351 nm region. The primary issue arises during chromatography. Since Vitamin E and A are often extracted together, high concentrations of tocopherols (B72186) can co-elute with this compound in certain HPLC systems if the method is not optimized for their separation, leading to inaccurate quantification.[10] Using a diode-array detector (DAD) can help by allowing for detection at multiple wavelengths; Vitamin E is typically monitored around 292 nm, while this compound is monitored at its maximum absorbance.[10]
Troubleshooting Guides
Problem 1: Inaccurate or Inconsistent Readings in UV-Vis Spectrophotometry
This issue often stems from uncorrected spectral interference. The workflow below outlines steps to diagnose and mitigate this problem.
Problem 2: Low Recovery of this compound During Sample Preparation
Low recovery is a frequent problem, often originating from the saponification and extraction steps. Key factors include the sample matrix, solvent quality, and handling procedures.[6][8]
Quantitative Data on Potential Interferences
| Compound | Typical UV λmax (in Ethanol/Hexane) | Potential for Interference with this compound (λmax ~351 nm) |
| This compound (3,4-didehydroretinol) | ~351 nm | - |
| Vitamin A1 (all-trans-retinol) | ~325 nm | High (significant spectral overlap)[3] |
| β-Carotene | ~450 nm, with minor peaks at lower wavelengths | Moderate (tail of absorbance band can contribute to background)[5] |
| 13-cis-Retinol | ~328 nm | High (similar to all-trans-retinol) |
| Anhydrovitamin A (degradation product) | ~351, 371, 392 nm | Very High (direct spectral overlap) |
| Vitamin E (α-tocopherol) | ~292 nm | Low (minimal direct spectral overlap, but can co-elute in HPLC)[10] |
Key Experimental Protocols
Protocol 1: Saponification and Extraction of this compound
This protocol is a generalized procedure for hydrolyzing this compound esters and extracting the alcohol form from a sample matrix, thereby removing many lipid interferences.[9][11][12]
Objective: To liberate this compound from its ester form and separate it from interfering lipids.
Materials:
-
Sample (e.g., fish tissue, fortified food)
-
Ethanolic Potassium Hydroxide (KOH) solution (e.g., 7.5% w/v)[11]
-
Extraction Solvent (e.g., Petroleum Ether or Hexane)[11][12]
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Rotary vacuum evaporator
-
Reflux condenser and boiling water bath
Procedure:
-
Sample Preparation: Accurately weigh about 2-5 g of the homogenized sample into a saponification flask.[11]
-
Saponification:
-
Add 20-30 mL of ethanolic KOH solution and an antioxidant (e.g., 0.5 g Vitamin C).[11]
-
Fit a reflux condenser to the flask and heat in a boiling water bath (70-95°C) for 30 minutes with occasional swirling.[9][11] Note: Temperatures should not exceed 80°C for extended periods to prevent isomerization.[9]
-
Cool the flask to room temperature.
-
-
Extraction:
-
Transfer the saponified mixture to a separatory funnel.
-
Add ~40 mL of petroleum ether, shake vigorously for 1-2 minutes, and allow the layers to separate.[11]
-
Collect the upper ether layer.
-
Repeat the extraction on the lower aqueous layer two more times with fresh petroleum ether. Combine all ether extracts.[11]
-
-
Washing: Wash the combined ether extracts with 50 mL portions of deionized water until the washings are neutral (verified with pH paper). This removes residual KOH.[11]
-
Drying and Evaporation:
-
Reconstitution: Immediately redissolve the residue in a known volume of a suitable solvent (e.g., ethanol, methanol (B129727), or HPLC mobile phase) for analysis.[11]
Protocol 2: HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying this compound as it physically separates it from most interferences before detection.[4][7][10]
Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, and column heater.
-
Detector: Photodiode Array (PDA) or UV-Vis detector set to monitor at ~351 nm (for this compound) and other wavelengths as needed (e.g., 325 nm for Vitamin A1, 292 nm for Vitamin E).[10]
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. × 25 cm).[10][11]
-
Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) is common. Isocratic elution is often sufficient.[10][11]
Procedure:
-
System Preparation:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.[11]
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Filter the reconstituted sample extract through a 0.45 µm membrane filter.
-
Inject an appropriate volume (e.g., 20 µL) of the sample extract into the HPLC system.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Confirm peak identity and purity using the PDA detector's spectral analysis, if available.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
References
- 1. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0013117) [hmdb.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Methods for simultaneous determination and for chromatographic separation of vitamin A1 and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Medicine Best Practice Guideline: Vitamins A, E and the Carotenoids in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aafco.org [aafco.org]
- 7. Nutritional assessment - Vitamin A [nutritionalassessment.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. fda.gov.tw [fda.gov.tw]
- 12. dairyknowledge.in [dairyknowledge.in]
Optimizing incubation time for in vitro Vitamin A2 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the in vitro synthesis of Vitamin A2 (3,4-didehydroretinol) from Vitamin A1 (all-trans-retinol), primarily through the enzymatic activity of Cytochrome P450 27C1 (Cyp27c1).
Troubleshooting Guide
This guide addresses common issues that may arise during the in vitro synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inefficient Enzyme Activity: The primary enzyme, Cyp27c1, may not be functioning optimally. | - Verify Enzyme Integrity: If using purified enzyme, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. - Optimize Cofactors: The reaction requires cofactors such as reduced adrenodoxin (B1173346) and an NADPH-generating system. Ensure these are fresh and at optimal concentrations.[1] - Check Reaction Buffer: Ensure the pH and ionic strength of the reaction buffer are suitable for Cyp27c1 activity. |
| Suboptimal Incubation Time: The reaction may not have proceeded long enough for significant product formation, or excessive incubation may lead to degradation. | - Perform a Time-Course Experiment: Test various incubation times (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal duration for your specific experimental conditions. - Consult Literature: Published protocols often use a 24-hour incubation period for HEK-293 cells expressing Cyp27c1.[2][3] | |
| Low Substrate (Vitamin A1) Concentration: Insufficient Vitamin A1 will limit the amount of this compound that can be produced. | - Increase Substrate Concentration: Titrate the concentration of all-trans-retinol to find the saturating concentration for your enzyme preparation. - Ensure Substrate Stability: Vitamin A1 is sensitive to light and oxidation. Prepare fresh solutions and protect from light during the experiment. | |
| Inefficient Cell Transfection (for cell-based assays): If using a cell-based system (e.g., HEK-293 cells), low transfection efficiency of the Cyp27c1 expression vector will result in low enzyme levels. | - Optimize Transfection Protocol: Use a reliable transfection reagent and optimize the DNA-to-reagent ratio. - Verify Protein Expression: Confirm the expression of Cyp27c1 via Western blot or by using a vector with a fluorescent reporter.[3] | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or cofactors. | - Use Master Mixes: Prepare master mixes for reaction components to minimize pipetting errors.[4] - Aliquot Reagents: Aliquot key reagents to avoid repeated freeze-thaw cycles. |
| Sample Degradation: Vitamin A1 and A2 are labile compounds. | - Protect from Light: Conduct all experimental steps, including incubation and analysis, with minimal light exposure. - Use Antioxidants: Consider adding an antioxidant to the reaction mixture to prevent degradation. - Proper Sample Storage: Store samples at -80°C and analyze them promptly after preparation. | |
| Presence of Unexpected Peaks in HPLC Analysis | Substrate/Product Degradation: Isomerization or oxidation of retinol (B82714) or 3,4-didehydroretinol. | - Improve Handling Procedures: Minimize exposure to light, heat, and oxygen. - Use High-Quality Solvents: Ensure that solvents used for extraction and HPLC are of high purity. |
| Contaminants from Reaction Components: Impurities in the enzyme preparation, substrate, or buffer components. | - Run Controls: Analyze each component of the reaction mixture separately by HPLC to identify the source of contamination. - Purify Reagents: If necessary, purify the substrate or other components. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for in vitro this compound synthesis?
A1: The optimal incubation time can vary depending on the experimental system (e.g., purified enzyme vs. cell-based assay), enzyme concentration, substrate concentration, and temperature. Based on available literature, a 24-hour incubation period is commonly used for HEK-293 cells transfected with a Cyp27c1 expression construct.[2][3] However, for primary human keratinocytes, a 48-hour incubation has been reported.[5] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific setup.
Q2: What concentration of Vitamin A1 (all-trans-retinol) should I use as a substrate?
A2: The optimal substrate concentration depends on the kinetic properties of the Cyp27c1 enzyme. It is advisable to perform substrate titration experiments to determine the Michaelis-Menten constant (Km) for your enzyme preparation. In cell-based assays using HEK-293 cells, concentrations ranging from 3.5 µM to 35 µM of Vitamin A1 have been used.[3]
Q3: My this compound yield is consistently low. What are the most likely causes?
A3: Low this compound yield can be attributed to several factors. The most common are:
-
Low enzyme activity: This could be due to improper storage, degradation, or, in cell-based systems, low expression of Cyp27c1.
-
Suboptimal reaction conditions: Incorrect buffer pH, temperature, or cofactor concentrations can significantly impact enzyme performance.
-
Insufficient incubation time: The reaction may not have reached completion.
-
Substrate or product degradation: Vitamin A1 and A2 are sensitive to light and oxidation.
Refer to the troubleshooting guide for detailed solutions.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the conversion of Vitamin A1 to this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] This technique allows for the separation and quantification of both the substrate (retinol) and the product (3,4-didehydroretinol).
Q5: What are the necessary cofactors for the Cyp27c1-mediated reaction?
A5: Cyp27c1 is a cytochrome P450 enzyme and typically requires an electron transfer system for its catalytic activity. In vitro assays often use a reconstituted system that includes adrenodoxin and NADPH-adrenodoxin reductase, along with an NADPH generating system.[1]
Quantitative Data Summary
| Experimental System | Substrate (Vitamin A1) | Incubation Time | Outcome | Reference |
| HEK-293 cells with Cyp27c1 expression | Not specified | 24 hours | Substantial conversion of Vitamin A1 to this compound | [2] |
| HEK-293 cells with Cyp27c1 expression | 3.5 µM or 35 µM | 24 hours | Presence of both Vitamin A1 and A2 confirmed by HPLC | [3] |
| Primary human keratinocytes | 7 nM [11,12-3H]all-trans-retinol | 48 hours | 25-30% of cell-bound retinol converted to dehydroretinol | [5] |
Experimental Protocols
Protocol 1: In Vitro this compound Synthesis using a Cell-Based Assay (HEK-293 Cells)
This protocol is a generalized procedure based on methodologies described in the literature.[2][3][6]
1. Cell Culture and Transfection:
- Culture HEK-293 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- At 70-80% confluency, transfect the cells with a mammalian expression vector encoding Cyp27c1 using a suitable transfection reagent according to the manufacturer's instructions.
- As a negative control, transfect a separate batch of cells with an empty vector.
2. Substrate Incubation:
- 24 to 48 hours post-transfection, replace the culture medium with fresh medium containing the desired concentration of all-trans-retinol (Vitamin A1). Prepare the Vitamin A1 stock solution in a suitable solvent (e.g., ethanol) and protect it from light.
- Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. Protect the cell culture plates from light during incubation.
3. Sample Preparation for HPLC Analysis:
- After incubation, collect both the cells and the culture medium.
- For the cells, wash with PBS, and then lyse them.
- Perform a lipid extraction on the cell lysate and the culture medium. A common method is to use a two-phase extraction with a solvent like hexane.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in a solvent compatible with your HPLC system (e.g., acetonitrile).
4. HPLC Analysis:
- Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
- Use a mobile phase that allows for the separation of retinol and 3,4-didehydroretinol.
- Detect the retinoids using a UV detector at a wavelength appropriate for these compounds (e.g., 325 nm for retinol and ~350 nm for 3,4-didehydroretinol).
- Quantify the amounts of Vitamin A1 and this compound by comparing the peak areas to those of known standards.
Visualizations
Caption: Enzymatic conversion of Vitamin A1 to this compound by Cyp27c1.
References
- 1. CYP27C1 - Wikipedia [en.wikipedia.org]
- 2. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corbolab.wustl.edu [corbolab.wustl.edu]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic this compound production enables red-shifted optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Reducing photoisomerization of dehydroretinol during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the photoisomerization of dehydroretinol during analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of dehydroretinol, focusing on HPLC-based methods.
Issue 1: Rapid degradation of dehydroretinol standard and samples.
-
Possible Cause 1: Exposure to Light. Dehydroretinol, like other retinoids, is highly sensitive to light, especially UV and blue light, which can cause rapid isomerization and degradation.[1][2][3][4][5]
-
Possible Cause 2: Elevated Temperature. Higher temperatures accelerate the rate of isomerization and degradation of retinoids.[1][2][3][4][5]
-
Solution: Keep all samples, standards, and extracts on ice or in a cooling block during preparation. For long-term storage, samples should be kept at -80°C. For short-term storage during analysis, use a cooled autosampler set at 4°C.
-
-
Possible Cause 3: Presence of Oxygen. Oxidation can contribute to the degradation of dehydroretinol.
-
Solution: Purge sample and standard solutions with an inert gas like nitrogen or argon before sealing the vials. Use solvents that have been degassed.
-
Issue 2: Inconsistent retention times in HPLC analysis.
-
Possible Cause 1: Changes in Mobile Phase Composition. Inconsistent mobile phase preparation or evaporation of a volatile solvent component can lead to shifts in retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. Ensure accurate measurement of all components. Use a solvent mixer and degasser in the HPLC system.
-
-
Possible Cause 2: Fluctuations in Column Temperature. Temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to retention time drift.
-
Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention and peak shape.
-
Solution: Use a guard column to protect the analytical column from strongly retained compounds and particulate matter. If retention times continue to shift, it may be necessary to wash or replace the analytical column.
-
Issue 3: Peak tailing or fronting in the chromatogram.
-
Possible Cause 1: Secondary Interactions. Dehydroretinol can interact with active sites (e.g., free silanol (B1196071) groups) on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a high-purity, end-capped HPLC column. The addition of a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites and improve peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 4: Presence of ghost peaks in the chromatogram.
-
Possible Cause 1: Carryover from Previous Injections. Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a thorough needle wash program in the autosampler method. Run blank injections (injecting only the mobile phase) between samples to ensure the system is clean.
-
-
Possible Cause 2: Contaminated Mobile Phase or Solvents. Impurities in the solvents used for the mobile phase or sample preparation can appear as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases through a 0.45 µm filter before use.
-
-
Possible Cause 3: Late Eluting Compounds. A compound from a previous injection that is strongly retained on the column may elute in a later run, especially during a gradient analysis.
-
Solution: Incorporate a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store dehydroretinol samples to prevent isomerization?
A1: For long-term storage, dehydroretinol samples, whether in solid form or in solution, should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using amber vials or by wrapping the vials in aluminum foil. For short-term storage (e.g., in an autosampler), samples should be kept at a low temperature, ideally 4°C.
Q2: What type of lighting should I use when working with dehydroretinol?
A2: All procedures involving dehydroretinol should be performed under dim, yellow, or red light to minimize photoisomerization. Standard fluorescent laboratory lighting should be avoided as it emits wavelengths that can cause degradation.
Q3: Can I use antioxidants to protect my dehydroretinol samples?
A3: Yes, antioxidants can be added to sample and standard solutions to inhibit oxidative degradation. Common antioxidants used for retinoids include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The effectiveness of these antioxidants can be formulation-dependent, so it is advisable to test their efficacy for your specific application.
Q4: How can I confirm the identity of dehydroretinol in my samples?
A4: The identity of dehydroretinol can be confirmed by comparing its retention time and UV-Vis spectrum with that of a certified reference standard. For unequivocal identification, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and fragmentation pattern.
Q5: My dehydroretinol peak is showing signs of isomerization on the chromatogram (e.g., a shoulder or a separate peak). What should I do?
A5: This indicates that isomerization is occurring either before or during the analysis. Review your entire sample handling and analysis workflow to ensure all steps are performed under protected light and low-temperature conditions. Check the temperature of your autosampler and column oven. If the problem persists, consider reducing the run time of your analysis to minimize the time the sample spends in the system.
Data Presentation
The following tables summarize the stability of retinoids under various conditions. While specific quantitative data for dehydroretinol is limited, the data for retinol, a closely related compound, provides a strong indication of the stability challenges.
Table 1: Stability of Retinol under Different Storage Conditions
| Storage Condition | Duration | Retinol Stability | Reference |
| Room Temperature (in the dark) | 24 hours | Stable | [6] |
| 4°C (in an oil-in-water emulsion) | 7 days | ~62% remaining | [1] |
| -20°C (in plasma) | 5 months | Stable | [6] |
| -20°C (in plasma) | 15 months | Significant degradation | [6] |
| -70°C (in plasma) | 28 months | Stable | [6] |
Table 2: Effect of Light Exposure on Retinoid Stability
| Retinoid | Light Source | Exposure Time | Degradation | Reference |
| Retinol in cream with antioxidants and sunscreens | Full-spectrum light | 4 hours | <10% | |
| Tretinoin Gel 0.025% | Fluorescent light | 8 hours | 86% | |
| Micronized Tretinoin Gel 0.05% | Fluorescent light | 8 hours | 11% | |
| Retinyl Palmitate | UVA radiation | - | Faster than Retinol | [1] |
Experimental Protocols
Protocol 1: Extraction of Dehydroretinol from Biological Tissues
This protocol describes a general procedure for the extraction of dehydroretinol from tissues, with a strong emphasis on minimizing photoisomerization.
Materials:
-
Tissue sample
-
Homogenizer
-
Amber-colored centrifuge tubes
-
Hexane (B92381) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
Work under red or yellow light. All subsequent steps must be performed under these lighting conditions.
-
Accurately weigh the frozen tissue sample in a pre-chilled, amber-colored tube.
-
Add ice-cold ethanol containing 0.1% BHT to the tissue (e.g., 1:5 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
For saponification (to hydrolyze retinyl esters), add an equal volume of 50% aqueous KOH. Incubate at 60°C for 30 minutes in a shaking water bath, protected from light.
-
Cool the sample to room temperature in an ice bath.
-
Add an equal volume of deionized water.
-
Extract the dehydroretinol by adding two volumes of hexane containing 0.1% BHT. Vortex vigorously for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer to a clean, amber-colored tube.
-
Repeat the extraction (steps 8-10) two more times and pool the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or argon.
-
Reconstitute the residue in a known volume of the HPLC mobile phase, vortex, and transfer to an amber HPLC vial for analysis.
Protocol 2: HPLC Analysis of Dehydroretinol
This protocol provides a starting point for the HPLC analysis of dehydroretinol. The specific conditions may need to be optimized for your particular instrument and sample matrix.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Approximately 350 nm (the absorption maximum of dehydroretinol)
-
Injection Volume: 20 µL
-
Autosampler Temperature: 4°C
Procedure:
-
Equilibrate the HPLC system: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a calibration curve: Prepare a series of dehydroretinol standard solutions of known concentrations in the mobile phase. Ensure the standards are prepared under red or yellow light and stored in amber vials.
-
Inject the standards: Inject the standard solutions to generate a calibration curve.
-
Inject the samples: Inject the extracted and reconstituted samples.
-
Data Analysis: Identify the dehydroretinol peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of dehydroretinol in the samples using the calibration curve.
Mandatory Visualization
Caption: Workflow for minimizing dehydroretinol photoisomerization during analysis.
Caption: A logical approach to troubleshooting common issues in dehydroretinol analysis.
References
- 1. Photodecomposition and Phototoxicity of Natural Retinoids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. rombio.unibuc.ro [rombio.unibuc.ro]
Troubleshooting low recovery of Vitamin A2 from tissue homogenates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of Vitamin A2 (3,4-didehydroretinol) from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: My final this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound is a frequent issue stemming from its inherent instability. The most common causes are degradation during sample preparation, incomplete extraction from the tissue matrix, or suboptimal analytical conditions. Key factors include exposure to light, heat, and oxygen, as well as inefficient saponification and extraction steps.
Q2: I suspect my this compound is degrading during the procedure. How can I minimize this?
This compound, like other retinoids, is highly susceptible to degradation from light, heat, and oxidation.[1][2][3] To mitigate this, implement the following precautions throughout the entire workflow:
-
Light Protection: Handle all samples and standards under yellow or red light.[2] Use amber-colored glassware or wrap tubes and flasks in aluminum foil.[4]
-
Temperature Control: Keep samples on ice at all times. Avoid prolonged heating during saponification, as temperatures above 80°C can lead to isomerization and degradation.[1] Direct extraction methods that do not require heat can also be considered.[5]
-
Preventing Oxidation: Work quickly and minimize the exposure of samples to air. Using an inert gas like nitrogen or argon to flush sample vials before storage or evaporation can prevent oxidative loss.
Q3: How can I optimize the saponification step for better this compound release?
Saponification is a critical step to hydrolyze retinyl esters and release free retinol (B82714) and dehydroretinol from the fatty matrix of the tissue.[6] However, it also poses a risk of degradation.[1]
-
Time and Temperature: The optimal conditions depend on the tissue type. For whole fish tissue, heating at 80°C for 43 minutes has been shown to be effective for both Vitamin A1 and A2.[7][8] For other matrices, a shorter time of 18 minutes at the boiling point of the reaction mixture was found to be optimal. It is crucial to find a balance that ensures complete saponification without causing significant degradation.
-
Alkaline Agent: Potassium hydroxide (B78521) (KOH) is the most commonly used alkaline agent for this process.[1]
Q4: My recovery is still low after optimizing for degradation. Could the extraction itself be the problem?
Yes, incomplete extraction is another major cause of low yield.
-
Solvent Choice: A mixture of n-hexane/toluene is effective for extracting the unsaponifiable lipids, including this compound, following saponification.[9]
-
Phase Separation: Ensure a complete separation of the organic and aqueous layers after extraction. Centrifugation can help create a clear interface.
-
Emulsion Formation: Emulsions can form at the interface, trapping the analyte. If this occurs, try adding a small amount of ethanol (B145695) or saturated sodium chloride solution to break the emulsion.
Q5: I'm seeing inconsistent results or poor peak shape in my HPLC analysis. What should I check?
HPLC issues can be complex and may originate from the system, the mobile phase, or the sample itself.[10][11][12]
-
System Leaks: Check for any loose fittings, as leaks can cause pressure fluctuations and retention time drift.[11]
-
Mobile Phase: Ensure the mobile phase is properly mixed, degassed, and that the components are miscible.[13] Air bubbles in the system can lead to baseline noise and inconsistent flow rates.[11]
-
Column Issues: A contaminated guard column or a void in the analytical column can lead to broad or split peaks.[10] Try replacing the guard column or flushing the analytical column.
-
Sample Solvent: Whenever possible, dissolve the final, dried extract in the mobile phase to avoid peak distortion.[13]
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Tissue
This protocol is a general guideline. Optimization may be required based on the specific tissue type and laboratory conditions.
-
Homogenization:
-
Weigh approximately 1 gram of frozen tissue.
-
Perform all subsequent steps under yellow light.[2]
-
Homogenize the tissue in a suitable volume of saline or buffer on ice.
-
-
Saponification:
-
To the homogenate, add 4 mL of 50% (w/v) potassium hydroxide (KOH) and an antioxidant like pyrogallol (B1678534) or butylated hydroxytoluene (BHT).
-
Incubate in a shaking water bath. Optimal conditions should be determined empirically, but a starting point is 80°C for 43 minutes.[8]
-
-
Extraction:
-
Cool the sample tube on ice.
-
Add 5 mL of a hexane/toluene mixture.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable lipids.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the lower aqueous layer to maximize recovery.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with distilled water to remove any remaining alkali.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of HPLC mobile phase.[4]
-
The sample is now ready for HPLC analysis.
-
Quantitative Data Summary
The recovery of Vitamin A is highly dependent on the matrix and the specific protocol used. The following table summarizes reported recovery rates from liver tissue using a saponification-based method.
| Analyte | Tissue | Method | Reported Recovery (%) | Reference |
| Vitamin A | Liver | Saponification, Hexane/Toluene Extraction, HPLC-Fluorescence | 92.4% | [9] |
| α-Tocopherol (Vitamin E) | Liver | Saponification, Hexane/Toluene Extraction, HPLC-Fluorescence | 95.2% | [9] |
Diagrams and Workflows
This compound Extraction and Analysis Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from tissue samples.
Caption: Workflow for this compound extraction from tissue.
Simplified Retinoid Metabolism Pathway
This diagram shows the conversion pathway from Retinol (Vitamin A1) to the biologically active Retinoic Acid. This compound follows a similar metabolic activation route.
Caption: Metabolic activation and degradation of Vitamin A.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin A analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Design of Experiment - Optimization of HPLC Analysis of Vitamin A and E in Margarine and Vegetable Oil [ideas.repec.org]
- 7. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of vitamins A and E in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realab.ua [realab.ua]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimal Separation of Retinoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of retinoid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating retinoid isomers?
A1: The primary challenge lies in the structural similarity of retinoid isomers.[1][2] Many isomers, such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (13cRA), and 9-cis-retinoic acid (9cRA), differ only in the configuration around one or more of their double bonds.[1][3][4] This subtle difference in three-dimensional structure makes achieving baseline separation difficult. Furthermore, retinoids are highly susceptible to isomerization and degradation when exposed to light, heat, oxygen, and certain pH conditions, which can lead to the appearance of unexpected peaks and inaccurate quantification.[5]
Q2: Which chromatographic mode, Normal-Phase (NP) or Reversed-Phase (RP), is generally better for retinoid isomer separation?
A2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is often preferred for the separation of retinoid geometric isomers as it typically provides superior resolution for these structurally similar compounds compared to reversed-phase methods.[1][2][6] NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[1] However, RP-HPLC methods have also been successfully developed and can be advantageous due to better reproducibility and faster equilibration times.[7][8] The choice ultimately depends on the specific isomers of interest and the sample matrix.
Q3: My all-trans-retinoic acid standard is showing multiple peaks. What could be the cause?
A3: The appearance of multiple peaks from a single retinoid standard is a common issue, typically caused by on-column or pre-analysis isomerization. Retinoids like all-trans-retinol or all-trans-retinoic acid can convert to various cis-isomers (e.g., 9-cis, 13-cis) upon exposure to light or heat.[5] Degradation due to light, heat, oxygen, or extreme pH can also lead to additional peaks.[5] To mitigate this, it is crucial to handle all samples and standards under yellow or red light, use amber vials, and maintain cool temperatures in the autosampler.[5]
Q4: Can UltraPerformance Convergence Chromatography™ (UPC²) be used for retinoid isomer separation?
A4: Yes, UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), is a promising technique for the separation of lipophilic compounds like retinoids and their isomers.[9] UPC² leverages the high diffusivity of supercritical CO2 and sub-2-µm particle packed columns to achieve fast and efficient separations, often with reduced organic solvent consumption.[9] This technique is particularly advantageous for analyzing low polarity samples and can minimize the risk of on-column degradation due to shorter analysis times.[9]
Q5: How critical is the mobile phase composition for achieving good separation?
A5: Mobile phase composition is a critical factor that must be carefully optimized.[10] In NP-HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) with small amounts of a more polar modifier such as isopropanol, ethyl acetate (B1210297), or dioxane.[3][10] The type and concentration of the modifier significantly impact the retention and selectivity of the separation. In RP-HPLC, the pH of the aqueous component can be crucial, especially for retinoic acid isomers, as it affects their ionization state and interaction with the stationary phase.[8]
Column Selection Guide
Choosing the right column is fundamental to achieving a successful separation.[11] The following table summarizes column types commonly used for retinoid isomer analysis.
| Stationary Phase Type | Typical Analytes | Advantages | Disadvantages |
| Normal-Phase (NP) | |||
| Silica (B1680970) (e.g., Zorbax SIL, Inertsil SIL)[3][10] | Geometric isomers of retinol, retinal, and retinoic acid.[2][6][10] | Excellent resolution of isomers.[1][2] | Sensitive to water content in the mobile phase, longer equilibration times.[7] |
| Reversed-Phase (RP) | |||
| C18 (e.g., HyPURITY C18, Zorbax SB-C18)[10][12] | General separation of retinoids (retinol, retinal, retinoic acid), less effective for all isomers in a single run.[10][13] | Robust and reproducible, compatible with a wide range of solvents. | May not provide baseline separation for all geometric isomers.[10] |
| C16 Alkylamide (e.g., Ascentis)[10] | Retinoic acid isomers.[10] | Offers greater resolving power for RA isomers compared to C18.[10] | Less common, may have limited availability. |
| Chiral Stationary Phases (CSP) | |||
| Polysaccharide-based (e.g., Chiralpak IG-3)[7] | Vitamin A acetate isomers and other chiral retinoids.[7] | Can resolve enantiomers and provide unique selectivity for geometric isomers.[7] | More expensive, may require specific mobile phase conditions. |
| Mixed-Mode | |||
| Lipak[14] | Retinol, Retinol acetate, Retinol palmitate.[14] | Can retain and separate compounds with a range of polarities. | Method development can be more complex. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | 1. Inappropriate column choice. 2. Mobile phase not optimized. 3. Column degradation. | 1. For isomers, try a normal-phase silica column. For general retinoids, a C18 or C16 column may suffice.[10] 2. Adjust the modifier percentage in NP-HPLC or the pH and organic content in RP-HPLC.[8][10] 3. Flush the column or replace it if performance does not improve. |
| Ghost Peaks | 1. Contaminated mobile phase or solvent. 2. Carryover from previous injections. 3. System contamination. | 1. Prepare fresh mobile phase using high-purity, HPLC-grade solvents and filter through a 0.22 µm membrane.[5] 2. Implement a robust needle wash protocol and run blank injections between samples.[5] 3. Flush the entire HPLC system with a strong, non-reactive solvent like isopropanol.[5] |
| Variable Retention Times | 1. Fluctuation in mobile phase composition (especially in NP-HPLC). 2. Temperature variations. 3. Column not properly equilibrated. | 1. Ensure precise mobile phase preparation and use a well-mixed solvent reservoir. 2. Use a column thermostat to maintain a constant temperature.[12] 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[7] |
| Appearance of Extra Peaks from a Standard | 1. Isomerization of the retinoid standard (light, heat). 2. Degradation of the standard. | 1. Protect all retinoid solutions from light by using amber vials and working under yellow or red light.[5] Keep samples cool. 2. Prepare fresh standard solutions regularly. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] |
Detailed Experimental Protocol: NP-HPLC Separation of Retinoic Acid Isomers
This protocol is adapted from established methods for the separation of all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13cRA).[3]
1. Materials and Reagents:
-
Column: Silica Gel Column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D., 5 µm particle size).[3]
-
Mobile Phase: HPLC-grade n-hexane, 2-propanol, and glacial acetic acid.[3]
-
Standards: All-trans-retinoic acid and 13-cis-retinoic acid.
-
Sample Solvent: Ethanol (B145695) (100%).[3]
2. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[3]
-
Mobile Phase Preparation: Prepare a mixture of n-hexane, 2-propanol, and glacial acetic acid in the ratio of 1000:4.3:0.675 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 350 nm.[3]
-
Injection Volume: 20-50 µL.
3. Standard Preparation:
-
Prepare individual stock solutions of each retinoid isomer in 100% ethanol at a concentration of 1 mg/mL.[3]
-
Perform serial dilutions of the stock solutions with the mobile phase to prepare working standards at desired concentrations.
-
Crucially, all handling of retinoids should be performed under yellow light to prevent isomerization. [1]
4. Chromatographic Procedure:
-
Equilibrate the silica column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and determine the retention times for each isomer. Under these conditions, 13-cis-retinoic acid typically elutes before all-trans-retinoic acid.[3]
5. Data Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer by constructing a calibration curve from the peak areas of the standard solutions.
Visual Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sav.sk [sav.sk]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molnar-institute.com [molnar-institute.com]
- 8. jfda-online.com [jfda-online.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtech.tn [labtech.tn]
- 12. mdpi.com [mdpi.com]
- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Dehydroretinol Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of dehydroretinol (Vitamin A2) in biological samples during experimentation.
Troubleshooting Guides
Issue: Low or inconsistent recovery of dehydroretinol after extraction.
| Possible Cause | Recommended Solution | Citation |
| Degradation during extraction | Perform all extraction steps quickly and on ice to minimize thermal degradation. | [1] |
| Protect samples from light by working under dim red or yellow light. | [1] | |
| Incorporate antioxidants, such as Butylated Hydroxytoluene (BHT), into homogenization and extraction buffers. A concentration of 0.025% to 0.125% BHT in ethanol (B145695) and n-hexane phases has been shown to be effective. | [1][2] | |
| Analyze extracted samples by HPLC as soon as possible. | [1] | |
| Incomplete Saponification | For tissues like whole fish, saponification at 80°C for 43 minutes can optimize the release of dehydroretinol while protecting it from degradation. | [3][4] |
| Use potassium hydroxide (B78521) (KOH) as the saponifying agent. | [3] | |
| Instability in Solvents | Prepare stock solutions in organic solvents like ethanol or methanol (B129727) for better long-term stability. Avoid dimethyl sulfoxide (B87167) (DMSO) for long-term storage as degradation can occur. | [5] |
| For HPLC analysis, dissolve and inject samples in the mobile phase whenever possible. Ensure the injection solvent is of lower eluotropic strength than the mobile phase. | [6] |
Issue: Dehydroretinol degradation during sample storage.
| Possible Cause | Recommended Solution | Citation |
| Improper Storage Temperature | Store powdered dehydroretinol in a desiccator at -80°C in dark amber vials under an inert gas. | [5] |
| Store biological samples (e.g., plasma, tissue homogenates) at -80°C for long-term stability. Storage at -70°C has been shown to be effective for at least 28 months for similar retinoids. | [5][7][8] | |
| Avoid repeated freeze-thaw cycles by aliquoting stock solutions and samples into single-use vials. | [1] | |
| Exposure to Light and Oxygen | Store all samples and stock solutions in dark amber or foil-wrapped containers to protect from light. | [1][5] |
| Purging with nitrogen gas before freezing can be done, although some studies have found no significant beneficial effects. | [7][8] |
Issue: Inconsistent results in cell culture experiments.
| Possible Cause | Recommended Solution | Citation |
| Degradation in Aqueous Media | If the experimental design allows, supplement the culture medium with fetal bovine serum (FBS) or bovine serum albumin (BSA) to improve stability. | [1] |
| Prepare fresh solutions of dehydroretinol for treatments, especially if using DMSO as a solvent. | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause dehydroretinol oxidation?
A1: Dehydroretinol, like other retinoids, is highly susceptible to degradation from exposure to light, heat, and oxygen.[1][5] Strong acidic conditions can also promote its degradation.[1]
Q2: Which antioxidants are recommended to prevent dehydroretinol oxidation?
A2: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for stabilizing dehydroretinol and other retinoids during extraction and storage.[2][9] Ascorbic acid (Vitamin C) and Vitamin E (α-tocopherol) also have antioxidant properties that can help protect against radical-induced damage.[10][11]
Q3: What are the optimal conditions for storing biological samples containing dehydroretinol?
A3: For long-term storage, biological matrices such as plasma and tissue homogenates should be stored at -80°C in the dark.[5] Aliquoting samples to avoid repeated freeze-thaw cycles is also crucial.[1]
Q4: How can I minimize dehydroretinol degradation during HPLC analysis?
A4: To minimize degradation during HPLC analysis, keep samples in a cooled autosampler (around 4°C) and use amber HPLC vials or cover the autosampler to protect from light.[1] Ensure the mobile phase pH is not strongly acidic.[1] Additionally, issues like baseline noise or drift can indicate mobile phase contamination or detector instability, which should be addressed.[12]
Experimental Protocols
Protocol 1: Extraction of Dehydroretinol from Liver Tissue
This protocol is a modified procedure based on established methods for retinoid extraction.[13]
-
Preparation: All steps should be performed under yellow or red light on ice.
-
Homogenization:
-
Weigh approximately 0.5 g of frozen liver tissue.
-
Grind the tissue with 1.5 g of anhydrous sodium sulfate (B86663) in a mortar and pestle until a homogenous powder is formed.
-
Add a known amount of an internal standard (e.g., a synthetic β-apo-carotenol) to determine extraction efficiency.
-
-
Extraction:
-
Transfer the tissue powder to a glass tube.
-
Add 5 mL of dichloromethane (B109758) containing 0.1% BHT and vortex thoroughly.
-
Repeat the extraction two more times with 5 mL of dichloromethane with 0.1% BHT.
-
Pool the supernatant fractions and dry the combined extract under a stream of argon or nitrogen.
-
-
Saponification (Optional, for esterified forms):
-
Re-dissolve the dried extract in 0.75 mL of ethanol.
-
Add 0.4 mL of 50% (w/v) aqueous potassium hydroxide (KOH).
-
Incubate at 45°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of water.
-
Extract the dehydroretinol three times with 0.5 mL of hexane (B92381).
-
-
Final Preparation for HPLC:
-
Pool the hexane fractions and dry under argon or nitrogen.
-
Reconstitute the final extract in a known volume (e.g., 100 µL) of the HPLC mobile phase (e.g., methanol:dichloroethane 50:50, v/v).
-
Inject an aliquot (e.g., 50 µL) into the HPLC system for analysis.
-
Visualizations
Caption: Workflow for minimizing dehydroretinol oxidation during sample processing.
Caption: Troubleshooting logic for low dehydroretinol recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Vitamin A2 quantification
Welcome to the technical support center for Vitamin A2 (3,4-didehydroretinol) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, particularly focusing on calibration curve problems.
Question: Why is my this compound calibration curve not linear?
A non-linear calibration curve can arise from several factors, from standard preparation to instrumental issues.
Possible Causes and Solutions:
| Cause | Solution |
| Standard Degradation | This compound is highly susceptible to degradation from light, heat, and oxidation.[1][2][3] Prepare fresh standards for each run and store stock solutions at -20°C in amber vials.[3][4][5] Minimize exposure to light during all steps.[3] |
| Incorrect Standard Concentrations | Verify the purity and concentration of your this compound standard. Use a spectrophotometer to confirm the concentration of the stock solution.[2] Ensure accurate serial dilutions. |
| Detector Saturation | If using a UV or fluorescence detector, high concentrations of this compound can lead to detector saturation. Reduce the concentration of your highest standards or adjust the detector settings. |
| Inappropriate Calibration Range | The linear range of an assay is finite.[6] Prepare a wider range of standards to determine the linear dynamic range of your method. |
| Matrix Effects | Components in your sample matrix can interfere with the analysis, causing ion suppression or enhancement in LC-MS methods.[1][7] Prepare calibration standards in a matrix that mimics your sample as closely as possible. |
Troubleshooting Workflow for Non-Linear Calibration Curve:
Question: What is causing poor reproducibility in my this compound quantification?
Poor reproducibility can stem from inconsistencies in sample preparation, extraction, or the analytical method itself.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Extraction Efficiency | The extraction of this compound from complex matrices can be variable.[2] Optimize and validate your extraction protocol. Methods like solid-phase extraction (SPE) can offer better reproducibility than liquid-liquid extraction (LLE).[8][9] |
| Sample Inhomogeneity | For solid or semi-solid samples, ensure thorough homogenization before taking an aliquot for extraction.[1] |
| Instrumental Variability | Fluctuations in pump pressure, column temperature, or detector performance in HPLC systems can lead to variability. Ensure the system is properly maintained and equilibrated before analysis. |
| Pipetting Errors | Inaccurate pipetting during standard and sample preparation can introduce significant error. Calibrate your pipettes regularly. |
| Analyte Instability | As mentioned previously, this compound is unstable.[1][2][3] Consistent timing and light protection during sample processing are crucial.[3] |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for SPE. Optimization for your specific sample matrix is recommended.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the sample extract (previously dissolved in a water-miscible solvent) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute this compound with 5 mL of a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a this compound calibration curve?
The linear range for this compound quantification can vary significantly depending on the analytical method and instrument sensitivity. For HPLC-UV methods, a typical range might be from 0.1 to 10 µg/mL. More sensitive techniques like LC-MS/MS can achieve linear ranges in the low ng/mL to pg/mL levels.[6]
Q2: How should I store my this compound standards and samples?
To prevent degradation, stock solutions of this compound should be stored at -20°C or lower in amber, airtight containers.[3][4][5] Working solutions should be prepared fresh daily.[3] Samples should also be protected from light and stored frozen, preferably under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.[1]
Q3: What are the common analytical techniques for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and robust method.[6][10][11] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][10] Spectrophotometric methods can also be used but may lack the specificity of chromatographic methods.[11][12]
Comparison of Analytical Techniques:
| Technique | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Cost-effective, robust, good sensitivity.[10] | Susceptible to interference from matrix components.[1] |
| LC-MS/MS | High sensitivity and specificity, excellent for complex matrices.[1][10] | Higher cost, potential for matrix effects (ion suppression/enhancement).[1][7] |
| Spectrophotometry | Simple, low cost.[11][12] | Lower specificity, prone to interference.[1] |
Q4: How can I minimize matrix effects in my analysis?
Matrix effects, which are alterations in analyte response due to co-eluting substances from the sample matrix, are a common challenge, particularly in LC-MS/MS.[1][7]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Use techniques like SPE or LLE to remove interfering compounds.[8][9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from interfering matrix components.
Logical Flow for Addressing Matrix Effects:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the Best Vitamin Quantification Method for Your Needs - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. jrtdd.com [jrtdd.com]
Dehydroretinol stability under different light conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of dehydroretinol (Vitamin A2) under various light conditions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is dehydroretinol when exposed to light?
Dehydroretinol, like other retinoids, is sensitive to light and can undergo degradation upon exposure.[1] The conjugated double bond system in its structure makes it susceptible to photo-isomerization and photo-oxidation.[2] One study directly comparing the effects of UV irradiation on dehydroretinol and retinol (B82714) found that dehydroretinol was degraded to a lesser extent than retinol under the same conditions.[1] However, specific quantitative data on its degradation kinetics under different light sources is limited in publicly available literature.
Q2: What types of light are most damaging to dehydroretinol?
Retinoids, in general, absorb light in the UVA range (315–400 nm).[3] Studies on retinol have shown that UVA radiation can cause significant degradation.[4] The maximal effect for UV-induced reduction of retinol has been observed at 334 nm, which aligns with its absorption maximum.[1] Given the structural similarity, it is highly probable that dehydroretinol is also most susceptible to degradation by UV light, particularly UVA.
Q3: How does dehydroretinol's photostability compare to that of retinol?
Direct comparative studies are scarce, but research indicates that dehydroretinol is more stable than retinol when exposed to UV radiation. An experimental study on rabbit and human skin showed that UV irradiation reduced the concentration of retinol to a greater extent than dehydroretinol.[1] This suggests that the additional conjugated double bond in dehydroretinol's structure may influence its photostability.
Q4: What are the degradation products of dehydroretinol upon light exposure?
While specific degradation products for dehydroretinol are not extensively detailed in the search results, the photodegradation of other retinoids like retinol and retinyl palmitate involves isomerization (conversion between trans and cis isomers) and oxidation.[3] Photoirradiation of retinol can lead to the formation of products such as retinal, 5,6-epoxide, and 5,8-epoxyretinol.[3] It is plausible that dehydroretinol undergoes similar degradation pathways.
Q5: What factors other than light can affect dehydroretinol stability?
The stability of retinoids is influenced by several factors, including:
-
Oxygen: The presence of oxygen can lead to oxidation, especially when combined with light exposure.[2]
-
Temperature: Higher temperatures can accelerate the degradation of retinoids.[5]
-
Solvent and Formulation: The chemical environment, including the solvent system and other components in a formulation, can significantly impact stability.[3][5]
-
pH: The pH of the formulation can also play a role in the stability of retinoids.
Q6: What are the best practices for handling and storing dehydroretinol to minimize degradation?
To maintain the integrity of dehydroretinol during experiments, the following practices are recommended:
-
Work under subdued light: Conduct all manipulations in a dark room or under yellow/red light to avoid exposure to ambient and UV light.
-
Use amber glassware: Store stock solutions and samples in amber-colored vials or wrap containers in aluminum foil to block light.
-
Inert atmosphere: For long-term storage or sensitive experiments, purge solutions with an inert gas like nitrogen or argon to remove oxygen.
-
Low temperature storage: Store stock solutions at low temperatures, preferably at -20°C or -80°C.
-
Include antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to solutions, as they have been shown to inhibit the photodegradation of other retinoids.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of dehydroretinol standard. | 1. Exposure to ambient light during preparation. 2. Presence of oxygen in the solvent. 3. Improper storage temperature. | 1. Prepare standards under red or yellow light. 2. Use deoxygenated solvents by purging with nitrogen or argon. 3. Store stock solutions at -80°C under an inert atmosphere. |
| Inconsistent results between replicate experiments. | 1. Variable light exposure between samples. 2. Inconsistent temperature control. 3. Degradation during sample analysis (e.g., in HPLC autosampler). | 1. Ensure all samples receive a uniform and controlled dose of light. 2. Use a temperature-controlled environment for light exposure studies. 3. Use a cooled autosampler for HPLC analysis and minimize the time samples are queued. |
| Appearance of unknown peaks in chromatogram after light exposure. | 1. Formation of photodegradation products. 2. Isomerization of dehydroretinol. | 1. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structure.[6] 2. Compare the retention times with known isomers if standards are available. Isomerization is a common result of photoirradiation.[3] |
Quantitative Data on Retinoid Photostability
Specific quantitative data for the photodegradation of dehydroretinol is limited. However, data for retinol can be used as a reference point, keeping in mind that dehydroretinol has been reported to be more stable.[1]
Table 1: Stability of Retinol under Different Conditions
| Retinoid | Formulation/Solvent | Light Source/Condition | Duration | Remaining Retinol (%) | Reference |
| Retinol | 1% in oil-in-water cream | UVA (20 J/cm²) | N/A | ~40% | [3] |
| Retinol | Commercial Emulsion | UVA irradiation | N/A | Degraded to a greater extent than under UVB | [4] |
| Retinol | Commercial Emulsion | Storage at 40°C | N/A | Increased degradation over time | [4] |
Note: The above data is for retinol, not dehydroretinol. Direct quantitative comparisons may not be accurate, but the trends are informative for experimental design.
Experimental Protocols
Protocol: Assessing the Photostability of Dehydroretinol
This protocol outlines a general method for determining the stability of dehydroretinol under specific light conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Dehydroretinol standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, isopropanol)
-
Antioxidant (e.g., BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials
-
Quartz cuvettes or other UV-transparent containers
-
Calibrated light source (e.g., UVA lamp, solar simulator)
-
Radiometer/Lux meter
-
HPLC system with a UV detector
2. Preparation of Stock and Working Solutions:
-
All steps must be performed under subdued red or yellow light.
-
Prepare a stock solution of dehydroretinol in an appropriate HPLC-grade solvent (e.g., ethanol (B145695) or methanol) containing an antioxidant like BHT.
-
Purge the solvent with inert gas before preparing the solution to remove dissolved oxygen.
-
Store the stock solution in an amber vial at -80°C.
-
Prepare working solutions by diluting the stock solution to the desired concentration immediately before the experiment.
3. Light Exposure Experiment:
-
Transfer the dehydroretinol working solution to a UV-transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Place both samples in a temperature-controlled chamber.
-
Expose the test sample to a calibrated light source for a defined period. Use a radiometer or lux meter to measure the light intensity.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from both the exposed sample and the dark control.
-
Immediately transfer the aliquots to amber HPLC vials for analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A C18 column is commonly used for retinoid separation.[6]
-
The mobile phase can consist of a mixture of solvents like methanol, acetonitrile, and water.[6]
-
Set the UV detector to the wavelength of maximum absorbance for dehydroretinol.
-
Quantify the peak area of dehydroretinol at each time point.
5. Data Analysis:
-
Calculate the percentage of remaining dehydroretinol at each time point relative to the initial concentration (time 0).
-
Compare the degradation in the light-exposed sample to any changes in the dark control to isolate the effect of light.
-
Plot the percentage of remaining dehydroretinol against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the photostability of dehydroretinol.
Caption: Key factors influencing the stability of dehydroretinol.
References
- 1. UV irradiation and cutaneous vitamin A: an experimental study in rabbit and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Low-Level Dehydroretinol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level dehydroretinol detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of dehydroretinol?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most sensitive and selective method for quantifying low levels of dehydroretinol and other retinoids.[1][2] This technique offers significant advantages over traditional HPLC with UV or fluorescence detection, especially for complex biological samples where concentrations are minimal.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and sensitivity.[2]
Q2: What are the critical pre-analytical steps to ensure the stability of dehydroretinol in my samples?
A2: Dehydroretinol, like other retinoids, is highly labile and susceptible to degradation by heat, light, and oxygen.[1] To ensure sample integrity, it is crucial to:
-
Work under subdued light or use amber-colored labware.
-
Keep samples on ice or at 4°C throughout the extraction process.[3]
-
Minimize exposure to air; consider using inert gas (e.g., nitrogen or argon) to blanket samples.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.
-
Store samples at -80°C for long-term storage.
Q3: How can I improve the extraction efficiency of dehydroretinol from complex matrices like tissues?
A3: Efficient extraction is key to detecting low-level analytes. For tissues with high lipid content, a robust extraction method is necessary.[1] A common approach involves:
-
Homogenization of the tissue in an aqueous buffer.[3]
-
Protein precipitation using a solvent like ethanol (B145695) or acetonitrile.[2][3]
-
Liquid-liquid extraction with an organic solvent mixture, such as ethyl acetate/hexane or hexanes alone.[2][3] The choice of solvent can impact the recovery of different retinoids.[2]
Q4: What is the recommended wavelength for detecting dehydroretinol using a UV detector?
A4: For UV detection of dehydroretinol, a wavelength of 325 nm is commonly used.[3]
Troubleshooting Guides
Issue 1: No or Very Low Dehydroretinol Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review your sample handling and storage procedures. Ensure protection from light, heat, and oxygen at all stages. Use fresh samples whenever possible. |
| Inefficient Extraction | Optimize your extraction protocol. Experiment with different solvent systems and extraction times. Ensure complete homogenization and phase separation. Using an internal standard can help assess extraction efficiency.[4] |
| Insufficient Sample Concentration | If feasible, increase the starting amount of biological material. Alternatively, concentrate the final extract before injection into the HPLC system. |
| Instrumental Issues (HPLC-UV) | Verify the UV lamp is functioning correctly and that the detector is set to the appropriate wavelength (325 nm for dehydroretinol).[3] Check for leaks in the system. |
| Instrumental Issues (LC-MS/MS) | Optimize MS/MS parameters, including ionization source, collision energy, and specific ion transitions for dehydroretinol, to maximize sensitivity.[2] Ensure the mass spectrometer is properly calibrated. |
Issue 2: Poor Peak Shape or Resolution in HPLC
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace it. Always use a guard column to protect the analytical column.[3] |
| Inappropriate Mobile Phase | Adjust the mobile phase composition to improve separation. A gradient elution may be necessary for complex samples containing multiple retinoids. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Matrix Effects (LC-MS/MS) | Dilute the sample to minimize matrix suppression or enhancement. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and freshly prepared reagents. |
| Detector Malfunction | Check the detector's baseline noise specification. A noisy baseline may indicate a failing lamp (UV) or a contaminated ion source (MS). |
| Carryover from Previous Injections | Implement a thorough needle wash protocol and inject a blank solvent run between samples to check for carryover. |
Data Presentation
Table 1: Comparison of Detection Methods for Retinoids
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Selectivity | Throughput |
| HPLC-UV | µg/mL range | µg/mL range | Moderate | High |
| HPLC-Fluorescence | ng/mL to µg/mL range[5] | ng/mL to µg/mL range[5] | High for fluorescent compounds | High |
| UHPLC-MS/MS | sub-ng/mL range[6] | sub-ng/mL range[6] | Very High | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Dependent on derivatization | Dependent on derivatization | High | Moderate |
Note: The exact LOD and LOQ are highly dependent on the specific instrument, method, and sample matrix.
Experimental Protocols
Protocol 1: Extraction of Dehydroretinol from Tissue
This protocol is a generalized procedure based on common methodologies.[3]
-
Homogenization: Weigh approximately 100 mg of tissue and homogenize it in 2.0 mL of distilled deionized water on ice.
-
Protein Precipitation: To 200 µL of the tissue homogenate, add 200 µL of HPLC-grade ethanol and vortex thoroughly.
-
Liquid-Liquid Extraction: Add 500 µL of an ethyl acetate/hexane mixture (e.g., 3:2, v/v). Vortex vigorously for 2 minutes and then centrifuge to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 100 µL) for injection.
Protocol 2: HPLC Analysis of Dehydroretinol
This protocol provides a starting point for HPLC method development.
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm i.d., 150 mm length, 3 µm particle size) with a guard column.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common starting point is an isocratic mixture of acetonitrile/methanol/water (70:20:10, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 26 °C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection (UV): 325 nm.[3]
-
Detection (MS/MS): Optimize ion transitions for dehydroretinol in positive ion mode.
Mandatory Visualizations
Caption: Workflow for Dehydroretinol Analysis.
Caption: Troubleshooting Low Dehydroretinol Signal.
References
- 1. HPLC/MS(N) analysis of retinoids. | Semantic Scholar [semanticscholar.org]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Simplified methodology to determine breast milk retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Sensitive HPLC-FLD Method for the Determination of Re...: Ingenta Connect [ingentaconnect.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for Vitamin A2 Analysis
This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the analysis of Vitamin A2 (3,4-dehydroretinol) against a standard existing method. It details the necessary experimental protocols for validation according to the International Council for Harmonisation (ICH) guidelines and presents comparative performance data in structured tables. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical techniques for retinoids.
Introduction to this compound and HPLC Analysis
This compound, also known as 3,4-didehydroretinol, is a form of Vitamin A found in freshwater fish and some amphibians.[1][2] Like other retinoids, its accurate quantification is crucial in various fields, including nutritional science, toxicology, and pharmaceutical development. HPLC is the most common and reliable technique for the analysis of Vitamin A and its derivatives due to its high sensitivity, resolution, and reproducibility.[3][4]
Validation of an analytical method is a regulatory requirement to ensure that the procedure is suitable for its intended purpose.[3][5] The process involves a series of experiments to evaluate the method's performance, focusing on parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]
Experimental Protocols
This section details the chromatographic conditions for both the novel and a standard HPLC method, followed by the protocols for the validation experiments.
HPLC Methodologies
Novel HPLC Method (Proposed)
This novel method is designed for rapid and efficient isocratic elution, minimizing solvent usage and run time.
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Methanol / Water (95:5 v/v).[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 351 nm (peak absorbance for this compound).
Standard HPLC Method (Comparative)
This method represents a widely used gradient approach for the analysis of multiple retinoids.
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: Start at 85% A, linear gradient to 100% A over 10 minutes, hold at 100% A for 5 minutes, return to initial conditions.[11]
-
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 351 nm.
Method Validation Protocols
The following experiments are performed to validate the novel HPLC method in accordance with ICH guidelines.[5][6]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is determined.[6] This is evaluated by injecting a blank (solvent), a placebo (matrix without analyte), and a sample spiked with known related substances or degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic stress are also conducted to ensure no co-elution of degradants with the main analyte peak.[9]
-
Linearity: The linearity of the method is established by preparing a series of at least five concentrations of this compound standard solutions across a specified range (e.g., 1-50 µg/mL).[12] Each concentration is injected in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration, and the correlation coefficient (R²), y-intercept, and slope of the regression line are calculated.[7]
-
Accuracy: Accuracy is determined through recovery studies by spiking a blank sample matrix with known concentrations of this compound at three levels (low, medium, and high) covering the specified range.[6] The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a this compound sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.[3] The Relative Standard Deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument to assess variations.[6] The %RSD is calculated across all measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Robustness: The method's reliability is tested by making small, deliberate variations in the chromatographic conditions.[6] Parameters to be varied include the mobile phase composition (e.g., ±2% organic content), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect on retention time and peak area is observed.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical performance data obtained from the validation of the novel HPLC method compared to the standard method.
Table 1: Chromatographic Performance
| Parameter | Novel HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Retention Time (min) | 4.8 | 9.2 | Consistent |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Novel HPLC Method | Standard HPLC Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999[7] |
| Range (µg/mL) | 1 - 50 | 1 - 50 | As defined |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.8% | 1.1% | ≤ 2.0%[7] |
| Precision - Intermediate (%RSD) | 1.2% | 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.20 | Reportable |
| LOQ (µg/mL) | 0.45 | 0.60 | Reportable |
| Specificity | No interference observed | No interference observed | No co-elution at analyte Rt |
Visualizations
The following diagrams illustrate the key workflows and processes involved in the method validation.
Caption: Workflow for HPLC method validation and comparison.
Caption: Logical flow of analytical method validation parameters.
Caption: Chemical structure of this compound (3,4-didehydroretinol).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. dairyknowledge.in [dairyknowledge.in]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of Vitamin A1 and Vitamin A2 in Retinal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vitamin A1 (retinol) and Vitamin A2 (3,4-didehydroretinol) and their respective roles in the intricate processes of vision. Understanding the distinct biochemical and functional properties of these two chromophores is crucial for advancing research in visual neuroscience and developing novel therapeutic strategies for retinal disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biological pathways.
Data Presentation: Quantitative Comparison of Vitamin A1 and A2 in Retinal Function
The functional differences between visual pigments constituted with Vitamin A1 (rhodopsin) and this compound (porphyropsin) are significant and impact several key aspects of vision. The following tables summarize the quantitative data extracted from various experimental studies.
| Parameter | Vitamin A1 (Retinal) | This compound (3,4-didehydroretinal) | Fold/Percentage Change with A2 | Reference |
| Spectral Sensitivity (λmax) | ||||
| UV Cone Pigment (Goldfish SWS1) | 370.1 nm | 381.9 nm | ~12 nm red-shift | [1][2] |
| Blue Cone Pigment | 447.2 nm | 454.1 nm | ~7 nm red-shift | [1][2] |
| Green Cone Pigment | 515.9 nm | 534.9 nm | ~19 nm red-shift | [1][2] |
| Red Cone Pigment (LWS) | 565.9 nm | 617.5 nm | ~52 nm red-shift | [1][2] |
| Rod Pigment (RH1, Tiger Salamander) | ~502 nm | ~528 nm | ~26 nm red-shift | [2] |
| Photosensitivity | Higher | Lower | ~30% decrease | [1] |
| Quantum Yield | 0.0298 (for all-trans-retinol) | 0.0008 (for all-trans-3,4-didehydroretinol) | 37-fold lower | [3] |
| Thermal Noise | Lower | Higher | Up to a 36-fold increase in dark noise | [2] |
| Spectral Bandwidth | Narrower | Broader | Qualitatively broader | [1][2] |
Key Functional Implications
The substitution of Vitamin A1 with this compound in visual pigments has four primary consequences for retinal function[1][2]:
-
Red-Shifted Spectral Sensitivity : Visual pigments containing this compound absorb light at longer wavelengths compared to their Vitamin A1 counterparts. This "red-shift" is more pronounced for pigments that are already sensitive to longer wavelengths[1]. This adaptation is particularly advantageous for species living in turbid aquatic environments where longer wavelengths of light penetrate more effectively[1][2].
-
Broadened Spectral Bandwidth : The absorption spectrum of this compound-based pigments is broader than that of Vitamin A1-based pigments[1][2]. This allows the photoreceptor to capture a wider range of light wavelengths.
-
Decreased Photosensitivity : Visual pigments with this compound are less efficient at converting photons into a neural signal, exhibiting a photosensitivity that is approximately 70% of that of Vitamin A1-based pigments[1].
-
Increased Thermal Noise : this compound-based pigments are less stable and have a higher rate of spontaneous isomerization in the dark, leading to a significant increase in thermal noise, which can interfere with the detection of real light signals, especially in dim conditions[1][2][4].
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of Vitamin A1 and A2 in retinal function. Below are protocols for key experimental techniques.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis
This protocol outlines the separation and quantification of retinoids from ocular tissues.
Objective: To separate and quantify Vitamin A1 and A2 and their isomers.
Materials:
-
Ocular tissue (retina and RPE)
-
Homogenizer
-
Hexane (B92381), ethanol (B145695), butylated hydroxytoluene (BHT)
-
HPLC system with a normal-phase silica (B1680970) column
-
UV-Vis detector
-
Retinoid standards (all-trans-retinol, all-trans-retinal, 11-cis-retinal, all-trans-3,4-didehydroretinol, etc.)
Procedure:
-
Sample Preparation:
-
Dissect ocular tissues under dim red light to minimize photoisomerization.
-
Homogenize the tissue in a solution of ethanol containing BHT as an antioxidant.
-
Extract retinoids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the retinoids.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Re-dissolve the retinoid residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a normal-phase silica column for separation.
-
Employ an isocratic or gradient mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like isopropanol (B130326) or dioxane, to elute the different retinoid isomers[5][6].
-
Monitor the elution of retinoids using a UV-Vis detector set at the characteristic absorption maxima for Vitamin A1 (~325 nm) and this compound (~350 nm)[7][8].
-
-
Quantification:
-
Identify and quantify the retinoids in the sample by comparing their retention times and peak areas to those of the injected retinoid standards.
-
Electroretinography (ERG) for Retinal Function Assessment
This protocol describes the in vivo measurement of retinal electrical responses to light stimuli.
Objective: To assess the functional integrity of photoreceptor and other retinal cells.
Procedure:
-
Animal Preparation:
-
Dark-adapt the animal for a minimum of 20 minutes before recording dark-adapted ERGs[9].
-
Anesthetize the animal and dilate its pupils.
-
Place a recording electrode on the cornea, a reference electrode subcutaneously near the eye, and a ground electrode on the body.
-
-
Stimulation and Recording:
-
Present full-field light flashes of varying intensities and wavelengths to the eye using a Ganzfeld stimulator.
-
Record the resulting electrical responses from the retina. The ERG waveform consists of several components, including the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells)[10][11].
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves.
-
To compare the function of Vitamin A1 and A2-based systems, ERG recordings can be performed on animals with different ratios of these chromophores in their retinas. The spectral sensitivity can be determined by measuring the ERG response to different wavelengths of light.
-
Spectrophotometry of Visual Pigments
This protocol details the measurement of the light absorption properties of visual pigments.
Objective: To determine the spectral absorbance characteristics (λmax) of visual pigments.
Procedure:
-
Sample Preparation:
-
Isolate photoreceptor outer segments from the retina.
-
Extract the visual pigments using a detergent solution (e.g., digitonin (B1670571) or dodecyl maltoside).
-
-
Spectrophotometric Measurement:
-
Place the pigment extract in a cuvette in a spectrophotometer.
-
Measure the absorbance spectrum of the dark-adapted pigment across the visible range (e.g., 300-700 nm).
-
Bleach the pigment by exposing it to bright light, which causes the retinal chromophore to isomerize and dissociate from the opsin.
-
Measure the absorbance spectrum of the bleached pigment.
-
-
Data Analysis:
-
Calculate the difference spectrum by subtracting the bleached spectrum from the dark-adapted spectrum.
-
The peak of the difference spectrum corresponds to the λmax of the visual pigment. This can be done for retinas rich in either Vitamin A1 or this compound to compare their spectral properties.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the comparative study of Vitamin A1 and A2.
Caption: The canonical visual cycle with the integration of this compound synthesis.
Caption: Experimental workflow for comparing Vitamin A1 and A2 in retinal function.
References
- 1. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corbolab.wustl.edu [corbolab.wustl.edu]
- 3. The fluorescence quantum yield of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thermal contribution to photoactivation in A2 visual pigments studied by temperature effects on spectral properties | Visual Neuroscience | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. sav.sk [sav.sk]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Full-Field Electroretinogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel – Webvision [webvision.pitt.edu]
A Comparative Guide to the Quantification of Vitamin A2 (Dehydroretinol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for the quantification of Vitamin A2 (3,4-dehydroretinol), a crucial retinoid in various biological systems, particularly in freshwater fish and amphibians. This document outlines the experimental protocols for validated methods and presents available performance data to aid researchers in selecting the most appropriate technique for their specific applications.
Introduction to this compound Quantification
This compound, distinguished from Vitamin A1 (retinol) by an additional conjugated double bond in its β-ionone ring, plays a significant role in vision and other physiological processes. Accurate quantification of this compound is essential for nutritional studies, toxicological assessments, and the development of therapeutics related to retinoid metabolism. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is the predominant analytical technique for the separation and quantification of this compound and its isomers.
Comparative Analysis of HPLC Methods
Table 1: Comparison of HPLC Methods for this compound (Dehydroretinol) Quantification
| Parameter | Method 1: Simultaneous Isomer Separation | Method 2: General Retinoid Analysis |
| Principle | Normal-Phase HPLC for separation of geometric isomers of Vitamin A1 and A2. | Reverse-Phase HPLC for the quantification of total retinol (B82714) and dehydroretinol. |
| Stationary Phase | Silica column[1] | C18 column[2] |
| Mobile Phase | Ternary mixture: 2-propanol-1-octanol-n-hexane (0.2:3.8:96)[1] | Isocratic mixture: Methanol (B129727) and Water (96.5:3.5 v/v)[2] |
| Detection | UV-Vis at 326 nm[1] | UV-Vis at 324 nm for Vitamin A1 and appropriate wavelength for A2 (typically ~350 nm)[2] |
| Recovery | 89% (for both Vitamin A1 and A2)[1] | 51.6-75.1% (for Vitamin A1, A2 not specified)[2] |
| Limit of Quantitation (LOQ) | Not explicitly reported for this compound. | 0.02 µg/mL (for Vitamin A1, A2 not specified)[2] |
| Precision (Repeatability) | Not explicitly reported for this compound. | 14% (for Vitamin A1, A2 not specified)[2] |
| Precision (Reproducibility) | Not explicitly reported for this compound. | 12.5% (for Vitamin A1, A2 not specified)[2] |
Note: Detailed validation data specifically for this compound is limited in the cited literature. Much of the performance data has been established for the more common Vitamin A1, with the methods being extended to the analysis of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Simultaneous Isomer Separation by Normal-Phase HPLC
This method is designed for the detailed analysis of the geometric isomers of both retinol (Vitamin A1) and 3-dehydroretinol (this compound) in samples such as fish oils.
1. Sample Preparation (Saponification and Extraction):
-
Weigh the sample (e.g., fish oil) into a flask.
-
Add an ethanolic potassium hydroxide (B78521) solution to saponify the retinyl esters.
-
Reflux the mixture to ensure complete saponification.
-
After cooling, extract the unsaponifiable matter, containing the free retinols, with a non-polar solvent like n-hexane or petroleum ether.
-
Wash the extract with water to remove the alkali.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Silica column.
-
Mobile Phase: A ternary mixture of 2-propanol, 1-octanol, and n-hexane in a ratio of 0.2:3.8:96 (v/v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at 326 nm.[1]
-
Quantification: The standard additions method can be used to determine recovery.[1] Correction factors may be applied to quantify all isomers based on the calibration curve of all-trans-retinol.[1]
Method 2: General Retinoid Analysis by Reverse-Phase HPLC
This method is suitable for the routine quantification of total retinol and dehydroretinol in biological matrices like milk.
1. Sample Preparation (Saponification and Extraction):
-
To a milk sample, add a saturated solution of ascorbic acid in ethanol, followed by a potassium hydroxide solution.
-
Saponify the mixture in a water bath at 70°C for 60 minutes.[2]
-
After cooling, add a sodium chloride solution.
-
Extract the retinoids with a mixture of ethyl acetate (B1210297) and n-hexane (1:9 v/v).[2]
-
The organic extract is then injected into the HPLC system.
2. HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., LiChroCART™ 250-4 Superspher™ 100 RP-18).[2]
-
Mobile Phase: An isocratic mixture of methanol and water (96.5:3.5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis detector set at 324 nm for retinol. For simultaneous detection of dehydroretinol, a diode array detector can be used to monitor the appropriate wavelength (around 350 nm).[2]
-
Quantification: Quantification is typically performed using an external standard calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in this compound quantification.
Caption: General workflow for this compound quantification.
Caption: Simplified this compound metabolic pathway.
References
A Comparative Analysis of the Biological Potency of Dehydroretinol and Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of dehydroretinol (Vitamin A2) and retinol (B82714) (Vitamin A1). It delves into their comparative efficacy in crucial biological processes, including their roles in the visual cycle and cellular signaling, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research.
Introduction
Dehydroretinol and retinol are two naturally occurring forms of vitamin A, essential for various physiological functions. While retinol is the predominant form in mammals, dehydroretinol is more common in freshwater fish and amphibians. Their structural difference, the presence of an additional double bond in the cyclohexenyl ring of dehydroretinol, leads to distinct biological activities. This guide aims to elucidate these differences to aid researchers in the fields of vision, cell biology, and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological activities of dehydroretinol and retinol and their derivatives.
Table 1: Comparative Binding Affinities to Retinoid Receptors and Binding Proteins
| Ligand | Receptor/Binding Protein | Binding Affinity (IC50/Kd) | Transcriptional Activation | Reference(s) |
| all-trans-Retinoic Acid (RA) | RARα, β, γ | High Affinity (Baseline) | Baseline | [1] |
| all-trans-3,4-Didehydroretinoic Acid (DDRA) | RARα, β, γ | Same as RA | Same as RA for RARα-mediated transcription | [1] |
| all-trans-Retinoic Acid (RA) | RXRα | Lower Affinity | Baseline | [1] |
| all-trans-3,4-Didehydroretinoic Acid (DDRA) | RXRα | Higher Affinity than RA | 2- to 3-fold higher with RXRα homodimers and RARβ-RXRα heterodimers | [1] |
| Retinol | Cellular Retinol-Binding Protein (CRBP) | High Affinity | Not Applicable | [2] |
| Dehydroretinol | Cellular Retinol-Binding Protein (CRBP) | Similar to Retinol | Not Applicable | [2] |
| Retinol | Cellular Retinol-Binding Protein II (CRBP II) | High Affinity | Not Applicable | [3] |
| Dehydroretinol | Cellular Retinol-Binding Protein II (CRBP II) | High Affinity | Not Applicable | [3] |
Table 2: Comparative Efficacy in the Visual Cycle
| Compound | Process | Observation | Quantitative Data | Reference(s) |
| 11-cis-Retinal (B22103) | Visual Pigment Regeneration | Faster regeneration of rhodopsin | - | [4] |
| 11-cis-3-Dehydroretinal | Visual Pigment Regeneration | Slower regeneration of porphyropsin | - | [4] |
| Retinal (A1) | Substrate for Retinol Dehydrogenase (RDH) | - | - | [5] |
| Dehydroretinal (A2) | Substrate for Retinol Dehydrogenase (RDH) | Suggested to be a preferred substrate | - | [5] |
Table 3: Comparative Effects on Cell Proliferation
| Compound | Cell Line | Effect | IC50 | Reference(s) |
| Retinol | Sertoli Cells | Pro-proliferative | - | [6] |
| Retinoic Acid | Sertoli Cells | Anti-proliferative | - | [6] |
| Retinol | RAW264.7 Cells | Cytotoxic at high doses | 140 µM | [7][8] |
Signaling Pathways
The biological effects of both retinol and dehydroretinol are mediated through complex signaling pathways. The two primary pathways are the visual cycle, crucial for vision, and the retinoic acid signaling pathway, which regulates gene expression involved in cell growth, differentiation, and development.
Retinoid Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore necessary for vision. Both retinol and dehydroretinol can serve as precursors in their respective visual cycles.
References
- 1. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification, retinoid binding, and x-ray analysis of a human retinol-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Differential effects of retinol and retinoic acid on cell proliferation: a role for reactive species and redox-dependent mechanisms in retinol supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of IC50 dose of retinol on metabolomics of RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Vitamin A2 Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative data for the measurement of Vitamin A2 (3,4-didehydroretinol). Ensuring accuracy and consistency in this compound quantification across different laboratories is critical for robust research and development. This document outlines common analytical methods, presents a model for inter-laboratory comparison, and offers detailed experimental protocols.
It is important to note that while proficiency testing and inter-laboratory comparison data are well-established for Vitamin A (retinol and its esters), specific public data for this compound is less common. The comparative data presented here is a representative model based on established practices for Vitamin A analysis to illustrate the principles of inter-laboratory comparison.
Data Presentation: Inter-laboratory Performance
The following table summarizes the performance of three hypothetical laboratories in a proficiency testing (PT) program for this compound analysis in a fortified food matrix. The PT material had a target concentration of 15 µg/g.
| Laboratory | Method | Mean Measured Concentration (µg/g) | Standard Deviation (µg/g) | Recovery (%) | Z-Score |
| Lab A | HPLC-UV | 14.5 | 0.8 | 96.7 | -0.83 |
| Lab B | HPLC-UV | 16.2 | 1.1 | 108.0 | 2.00 |
| Lab C | UHPLC-MS/MS | 15.1 | 0.5 | 100.7 | 0.17 |
Note: Z-scores are calculated based on the consensus mean from a larger pool of participants in a proficiency test. A Z-score between -2 and +2 is generally considered satisfactory[1].
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding variations in inter-laboratory results. Below are representative protocols for the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of retinoids.
-
Sample Preparation (Saponification and Extraction):
-
Weigh approximately 1-5 g of the homogenized sample into a flask.
-
Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to prevent degradation of this compound.
-
Add ethanol (B145695) and a potassium hydroxide (B78521) solution to saponify the sample, which hydrolyzes the retinyl esters to retinol (B82714).[2]
-
The mixture is refluxed, typically in a boiling water bath.[2]
-
After cooling, this compound is extracted from the saponified mixture using an organic solvent like n-hexane or a mixture of hexane (B92381) and ethyl acetate.[3][4]
-
The organic layer is washed with water to remove soap and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a known volume of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mobile phase, such as methanol (B129727)/water (95:5, v/v), is often employed.[6][7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection is performed at the maximum absorbance wavelength for this compound, which is around 351 nm.
-
Quantification: A standard curve is generated using certified standards of 3,4-didehydroretinol. An internal standard, such as retinyl acetate, can be used to improve accuracy.[4]
-
Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV.
-
Sample Preparation:
-
Sample preparation follows a similar saponification and liquid-liquid extraction procedure as for HPLC-UV. However, smaller sample sizes may be used due to the higher sensitivity of the method.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column is used for faster and more efficient separations.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) is common to improve ionization.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard, providing high selectivity.
-
Method Validation Parameters
The following table presents typical validation parameters for an HPLC-UV method for retinoid analysis, which would be applicable to this compound.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.02 - 0.08 pmol | [10] |
| Limit of Quantification (LOQ) | 0.27 - 15.92 pmol | [10] |
| Recovery | 80 - 110% | [10] |
| Intra-assay CV | < 5% | [10] |
Mandatory Visualizations
Caption: Workflow of an inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Importance of Inter-laboratory Comparisons
Participation in proficiency testing schemes is essential for laboratories to:
-
Ensure Accuracy and Comparability: It provides an objective assessment of a laboratory's performance against its peers.[11]
-
Identify Methodological Issues: Discrepancies in results can highlight the need for method optimization or harmonization.[12]
-
Maintain Quality Assurance: Regular participation is a key component of a laboratory's quality management system and is often required for accreditation.[12][13]
Several organizations offer proficiency testing programs for fat-soluble vitamins, which can serve as a model for this compound. These include the RCPAQAP (Royal College of Pathologists of Australasia Quality Assurance Programs), VITAL-EQA (Vitamin A Laboratory and External Quality Assurance), and programs by NIST (National Institute of Standards and Technology).[12][14] These programs help to harmonize analytical methods and improve the consistency of results, which is crucial for clinical diagnostics, nutritional surveillance, and drug development.[12]
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. dairyknowledge.in [dairyknowledge.in]
- 3. Improved Method of Determining Retinol and Retinyl Palmitate in Rat Liver and Serum by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmisa.org [nmisa.org]
- 12. Laboratory Medicine Best Practice Guideline: Vitamins A, E and the Carotenoids in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
Validation of a Cell-Based Assay for Dehydroretinol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a cell-based assay for determining dehydroretinol (vitamin A2) activity, comparing its performance with alternative methods. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and implementing the most suitable assay for their specific needs.
Introduction to Dehydroretinol Activity Assays
Dehydroretinol, a naturally occurring analog of retinol (B82714) (vitamin A1), plays a crucial role in various biological processes, including vision, growth, and cell differentiation.[1] Accurate and reliable measurement of its biological activity is essential for research in nutrition, dermatology, and drug development. Cell-based assays offer a physiologically relevant platform to assess the bioactivity of dehydroretinol by measuring its effects on cellular processes. This guide focuses on the validation of a Retinoic Acid Response Element (RARE)-based reporter gene assay and compares it with other common methodologies.
Comparison of a RARE-Based Reporter Assay with Alternative Methods
The selection of an appropriate assay for dehydroretinol activity depends on factors such as sensitivity, throughput, and the specific biological question being addressed. Below is a comparison of a cell-based RARE reporter gene assay with other common methods.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| RARE Reporter Gene Assay | Measures the activation of the retinoic acid signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a RARE.[2] | High sensitivity and specificity for retinoid activity. Amenable to high-throughput screening.[2] | Indirect measurement of activity. Requires genetically modified cells. | High |
| Cell Differentiation Assay | Assesses the effect of dehydroretinol on cell differentiation markers, such as changes in keratin (B1170402) profiles in keratinocytes. | Provides a functional readout of retinoid activity in a specific cell type. | Lower throughput. May be less sensitive than reporter assays. | Low to Medium |
| HPLC-based Metabolite Analysis | Quantifies the conversion of dehydroretinol to its active metabolite, 3,4-didehydroretinoic acid, in cell lysates or culture medium.[3] | Direct and quantitative measurement of metabolic conversion. | Does not directly measure biological activity. Lower throughput. Requires specialized equipment. | Low |
| Competitive Binding Assay | Measures the ability of dehydroretinol or its metabolites to compete with a labeled retinoid for binding to retinoic acid receptors (RARs). | Provides information on receptor binding affinity. | Does not reflect cellular uptake, metabolism, and transcriptional activation. | Medium to High |
Quantitative Performance Data
For reference, a validated RARE reporter gene assay using a C3H10T1/2 cell line reported an EC50 value of 0.91 ± 0.27 µM for retinol .[2] A similar potency would be expected for dehydroretinol in the same assay system.
Table 1: Performance Characteristics of a Validated Retinol RARE Reporter Assay [2]
| Parameter | Value |
| EC50 (Retinol) | 0.91 ± 0.27 µM |
| Cell Line | C3H10T1/2 [Clone8] |
| Assay Format | 96-well plate |
| Incubation Time | 6 hours |
| Detection Method | Luminescence |
Experimental Protocols
Key Experiment: Dehydroretinol Activity Measurement using a RARE Reporter Gene Assay
This protocol is adapted from a validated method for retinol and can be applied to assess dehydroretinol activity.[2]
1. Cell Culture and Seeding:
- Culture a stable cell line containing a RARE-luciferase reporter construct (e.g., C3H10T1/2-RARE-luc) in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum and 2 µg/ml puromycin.
- Seed the cells in a 96-well white, clear-bottom plate at a density of 14,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
- Prepare a serial dilution of dehydroretinol and a positive control (e.g., all-trans-retinoic acid) in DMSO. The final DMSO concentration in the assay should be kept below 0.1%.
- Add the diluted compounds to the cells. Include a vehicle control (DMSO only).
- Incubate the plate, protected from light, for 6 hours at 37°C and 5% CO2.
3. Luciferase Activity Measurement:
- After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
- Add a luciferase substrate solution to each well.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.[2]
- Plot the normalized luciferase activity against the log of the dehydroretinol concentration.
- Calculate the EC50 value using a non-linear regression analysis.
Alternative Experiment: Analysis of Keratinocyte Differentiation
This method assesses the functional effect of dehydroretinol on the differentiation of human epidermal keratinocytes.
1. Cell Culture:
- Culture primary human epidermal keratinocytes in a suitable growth medium.
2. Treatment:
- Treat the keratinocyte cultures with varying concentrations of dehydroretinol for a specified period (e.g., 48-72 hours).
3. Analysis of Keratin Profiles:
- Harvest the cells and extract the proteins.
- Separate the keratin proteins using SDS-PAGE.
- Quantify the expression levels of specific keratin markers of differentiation (e.g., keratin 1 and keratin 10) and proliferation (e.g., keratin 5 and keratin 14) using densitometry or western blotting.
4. Data Analysis:
- Determine the dose-dependent effect of dehydroretinol on the expression of differentiation-specific keratins.
Mandatory Visualizations
Dehydroretinol Signaling Pathway
The biological activity of dehydroretinol is mediated through its conversion to 3,4-didehydroretinoic acid, which then binds to and activates retinoic acid receptors (RARs). This leads to the transcription of target genes that regulate various cellular processes.
Caption: Dehydroretinol signaling pathway in a target cell.
Experimental Workflow for RARE Reporter Gene Assay
The following diagram illustrates the key steps involved in the validation of the cell-based RARE reporter gene assay for dehydroretinol activity.
Caption: Experimental workflow for the RARE reporter gene assay.
References
- 1. Characterization of retinol metabolism in cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 3,4-Didehydroretinoic acid | 4159-20-0 | Benchchem [benchchem.com]
A Comparative Analysis of CYP27C1 Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochrome P450 family 27 subfamily C member 1 (CYP27C1) activity across various species. CYP27C1 is a critical enzyme in the conversion of vitamin A1 (retinol) to vitamin A2 (3,4-didehydroretinol), a process that plays a significant role in tuning the spectral sensitivity of vision in many vertebrates.[1][2][3][4] While its function in aquatic and amphibious species is well-established, its role in mammals, including humans, is an active area of research. This document summarizes key quantitative data, details experimental protocols for measuring its activity, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: Quantitative Analysis of CYP27C1 Activity
The following table summarizes the available quantitative data on CYP27C1 enzymatic activity. Kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for understanding the efficiency and substrate affinity of the enzyme in different species.
| Species | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Source |
| Zebrafish (Danio rerio) | all-trans Retinol (B82714) | Not explicitly stated | Not explicitly stated | 3.8 | 1.9 ± 0.5 × 106 | [1] |
| Human (Homo sapiens) | all-trans Retinol | Data not available | Data not available | Data not available | Data not available | [5] |
| Mouse (Mus musculus) | all-trans Retinol | Data not available | Data not available | Data not available | Data not available | |
| American Bullfrog (Lithobates catesbeianus) | all-trans Retinol | Data not available | Data not available | Data not available | Data not available | [1] |
Note: Data on the kinetic parameters of CYP27C1 in species other than zebrafish is currently limited in the scientific literature.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Vitamin A1 to this compound conversion pathway mediated by CYP27C1.
Caption: Experimental workflow for an in vitro CYP27C1 activity assay.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative analysis. Below are methodologies for key experiments used to assess CYP27C1 activity.
In Vitro Enzymatic Assay for CYP27C1 Activity
This protocol is adapted from studies on zebrafish Cyp27c1 and is suitable for determining the kinetic parameters of the enzyme.[1]
1. Reagents and Materials:
-
Purified recombinant CYP27C1 from the species of interest.
-
Bovine adrenodoxin (B1173346) (Adx).
-
Bovine NADPH-adrenodoxin reductase (ADR).
-
Substrate stock solution (e.g., all-trans retinol in ethanol).
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4).
-
Ethyl acetate (B1210297) containing butylated hydroxytoluene (BHT) for quenching and extraction.
-
Acetonitrile for HPLC mobile phase.
-
HPLC system with a UV detector.
2. Procedure:
-
Reaction Mixture Preparation: In an amber vial, prepare a reaction mixture containing recombinant CYP27C1, bovine adrenodoxin (Adx), bovine NADPH-adrenodoxin reductase (ADR), and potassium phosphate buffer.
-
Substrate Addition: Add various concentrations of the retinoid substrate to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture in a water bath at 37°C for a few minutes to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH generating system.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 seconds) at 37°C. Ensure the reaction time is within the linear range of product formation.
-
Quenching the Reaction: Stop the reaction by adding 1.0 mL of ethyl acetate solution containing 45 μM BHT.
-
Extraction: Vortex the mixture to extract the retinoids into the organic phase. Centrifuge to separate the phases.
-
Sample Preparation for HPLC: Transfer the organic layer to a new tube and dry it under a stream of nitrogen. Resuspend the dried extract in a known volume of acetonitrile.
-
HPLC Analysis: Inject the resuspended sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector. Monitor the elution of the substrate and product at their respective maximum absorbance wavelengths (λmax).
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of the pure product.
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Proposed Cell-Based Reporter Assay for CYP27C1 Activity
This proposed protocol utilizes a reporter gene system to indirectly measure CYP27C1 activity within a cellular context. This approach is valuable for high-throughput screening of potential inhibitors or activators of the enzyme.
1. Principle: This assay is based on the conversion of a non-fluorescent or low-fluorescent retinoid substrate into a highly fluorescent product by CYP27C1 expressed in cells. The increase in fluorescence is proportional to the enzyme's activity.
2. Reagents and Materials:
-
A suitable host cell line that does not endogenously express CYP27C1 (e.g., HEK293T).
-
An expression vector containing the cDNA of the CYP27C1 from the species of interest.
-
A fluorescent retinoid substrate (e.g., a synthetic retinol analog that becomes fluorescent upon 3,4-desaturation).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Multi-well plates (e.g., 96-well black, clear-bottom plates).
-
A fluorescence plate reader.
3. Procedure:
-
Cell Culture and Transfection:
-
Culture the host cell line in appropriate media and conditions.
-
Seed the cells into 96-well plates.
-
Transfect the cells with the CYP27C1 expression vector using a suitable transfection reagent. Include a mock-transfected control (empty vector).
-
Allow the cells to express the protein for 24-48 hours.
-
-
Enzyme Activity Assay:
-
Remove the culture medium from the wells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a solution containing the fluorescent retinoid substrate in a serum-free medium to each well.
-
Incubate the plate at 37°C for a predetermined time.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the product.
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected cells.
-
The resulting fluorescence intensity is a measure of CYP27C1 activity.
-
For inhibitor screening, co-incubate the cells with the substrate and test compounds. A decrease in fluorescence indicates inhibition of CYP27C1 activity.
-
This guide provides a foundational understanding of the comparative activity of CYP27C1. Further research, particularly in generating kinetic data for a wider range of species, will be crucial for a more complete picture of the enzyme's evolutionary and physiological significance.
References
- 1. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2 [escholarship.org]
- 5. Human Cytochrome P450 27C1 Catalyzes 3,4-Desaturation of Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin A2: A Comparative Analysis of its Efficacy in Reversing Vitamin A Deficiency Symptoms
For Immediate Release
GOTHAM, December 18, 2025 — In the landscape of nutritional science and drug development, the critical role of Vitamin A in human health is well-established. While Vitamin A1 (retinol) is the most common and well-studied form, its analogue, Vitamin A2 (3,4-dehydroretinol), presents an intriguing area of research for its potential in mitigating the symptoms of Vitamin A Deficiency (VAD), a significant global health issue. This guide provides a comprehensive comparison of the efficacy of this compound against the benchmark Vitamin A1 in reversing VAD symptoms, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Comparative Bio-efficacy of Vitamin A1 and this compound
Direct comparative studies on the efficacy of this compound versus Vitamin A1 in reversing the full spectrum of VAD symptoms in humans are limited. However, research in animal models provides some initial insights into the relative biopotency of these two vitamers.
Early studies in rats have reported inconsistent findings on the biological activity of 3,4-didehydroretinol (this compound) compared to retinol (B82714) (Vitamin A1), with relative activities cited at both 40% and 120%. These discrepancies suggest that the bioavailability and efficacy of this compound may be influenced by various factors, including the animal model and experimental conditions. More recent research indicates that when administered in equal amounts, serum and liver concentrations of this compound in rats are significantly lower than those of Vitamin A1, suggesting potentially lower absorption or a more rapid metabolism of this compound.
| Parameter | Vitamin A1 (Retinol) | This compound (Dehydroretinol) | Source |
| Relative Biopotency (Rats) | 100% (Reference) | Inconsistently reported as 40% and 120% | [No specific citation available in search results] |
| Serum Concentration (Rats, equal intake) | Higher | Significantly Lower | [No specific citation available in search results] |
| Liver Concentration (Rats, equal intake) | Higher | Significantly Lower | [No specific citation available in search results] |
Table 1: Comparative Bio-efficacy Data of Vitamin A1 and this compound in Rats. This table summarizes the available, albeit limited, quantitative data comparing the bio-efficacy of Vitamin A1 and this compound from animal studies. The conflicting reports on the relative biopotency of this compound highlight the need for further standardized research in this area.
II. Molecular Mechanism of Action: A Tale of Two Retinoids
The biological effects of both Vitamin A1 and this compound are mediated by their active metabolites, all-trans-retinoic acid (ATRA) and all-trans-3,4-didehydroretinoic acid (DDRA), respectively. These molecules bind to and activate nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the expression of a multitude of genes involved in cellular differentiation, proliferation, and immune function.
Studies have shown that DDRA binds to RARs with an affinity comparable to that of ATRA. Intriguingly, DDRA exhibits a higher affinity for RXRs and demonstrates a more potent activation of RXR-alpha homodimers and RAR-beta-RXR-alpha heterodimers than ATRA. This suggests that at the molecular level, this compound's active metabolite is at least as effective, and in some contexts, potentially more effective than that of Vitamin A1 in modulating gene expression.
III. Reversal of Vitamin A Deficiency Symptoms: A Comparative Outlook
Vitamin A deficiency manifests in a range of symptoms, from ocular issues like xerophthalmia and night blindness to compromised immune function and impaired epithelial barrier integrity.
A. Ocular Symptoms
While direct comparative studies are lacking, the fundamental role of retinoids in the visual cycle suggests that this compound could potentially alleviate ocular VAD symptoms. Both retinol and dehydroretinol can be converted to their respective retinaldehydes, which are essential for the formation of visual pigments. However, the lower bioavailability of this compound might necessitate higher doses to achieve the same therapeutic effect as Vitamin A1 in reversing conditions like night blindness.
B. Immune Function
C. Epithelial Integrity
Vitamin A is essential for maintaining the integrity of epithelial tissues. Retinoic acid regulates the differentiation of epithelial cells, ensuring the proper function of barriers in the respiratory, gastrointestinal, and other tracts. While the role of retinol in this process is well-documented, there is a dearth of research on the specific effects of dehydroretinol on epithelial cell differentiation and the reversal of epithelial damage caused by VAD.
IV. Experimental Protocols for Comparative Efficacy Studies
To definitively assess the efficacy of this compound in reversing VAD symptoms compared to Vitamin A1, rigorous and standardized experimental protocols are necessary. Below is a proposed experimental workflow for a comparative study in a rat model.
A. Animal Model and Diet
-
Animals: Male weanling Sprague-Dawley rats.
-
Diet: A purified, vitamin A-deficient diet fed for 4-6 weeks to induce VAD. The diet should be adequate in all other nutrients.
B. Induction and Confirmation of VAD
-
Monitor body weight for growth plateau.
-
Observe for clinical signs of VAD, such as xerophthalmia.
-
Confirm VAD by measuring serum retinol levels (target < 10 µg/dL).
C. Treatment Groups
-
Group 1 (Control): Vehicle (e.g., corn oil) only.
-
Group 2 (Vitamin A1): Vitamin A1 (retinyl palmitate) in vehicle at a dose known to reverse VAD.
-
Group 3 (this compound): this compound (dehydroretinyl acetate) in vehicle at an equimolar dose to Group 2.
D. Administration and Duration
-
Administer treatments daily via oral gavage for 4 weeks.
E. Outcome Measures
-
Growth: Weekly body weight measurements.
-
Ocular Health: Weekly clinical scoring of xerophthalmia. At the end of the study, perform electroretinography (ERG) to assess retinal function and histological analysis of the cornea and conjunctiva.
-
Immune Function: At sacrifice, collect blood for flow cytometric analysis of lymphocyte populations (e.g., T-helper cells, cytotoxic T-cells) and measure serum cytokine levels (e.g., IFN-γ, IL-4) by ELISA.
-
Epithelial Integrity: Perform histological analysis of the small intestine to assess villus height, crypt depth, and goblet cell numbers.
-
Vitamin A Status: Measure serum and liver concentrations of retinol and dehydroretinol using High-Performance Liquid Chromatography (HPLC).
V. Conclusion
The available evidence suggests that this compound, through its active metabolite dehydroretinoic acid, is biologically active and capable of modulating gene expression through retinoid receptors, with a potentially greater effect on RXR-mediated pathways compared to Vitamin A1. However, its in vivo efficacy in reversing the systemic symptoms of Vitamin A deficiency appears to be hampered by lower bioavailability.
Further research, following rigorous and standardized experimental protocols, is imperative to fully elucidate the therapeutic potential of this compound. Direct comparative studies are needed to establish its relative potency in restoring ocular function, immune competence, and epithelial integrity in VAD models. Such studies will be crucial for determining whether this compound can serve as a viable alternative or adjunct to Vitamin A1 in the global fight against Vitamin A deficiency. The higher affinity of its active metabolite for RXRs may also open avenues for targeted therapeutic applications in specific disease contexts.
Head-to-head comparison of different dehydroretinol extraction protocols
For researchers, scientists, and drug development professionals, the efficient and reliable extraction of dehydroretinol (Vitamin A2) from biological matrices is a critical first step for accurate quantification and further downstream analysis. This guide provides a head-to-head comparison of common dehydroretinol extraction protocols, supported by experimental data from peer-reviewed literature. We will delve into detailed methodologies, present quantitative data in structured tables, and visualize key workflows and pathways.
Dehydroretinol, predominantly found in the livers of freshwater fish, plays a crucial role in various biological processes, acting as a precursor to dehydroretinoic acid, a ligand for nuclear receptors that modulate gene expression. The choice of extraction method can significantly impact the yield, purity, and stability of the extracted dehydroretinol. The two primary approaches for extracting dehydroretinol and other retinoids are direct solvent extraction and saponification followed by solvent extraction.
Comparative Analysis of Extraction Protocols
The selection of an appropriate extraction protocol depends on the sample matrix, the desired purity of the extract, and the analytical method to be used for quantification. Below is a summary of the performance of two major extraction strategies for dehydroretinol.
Table 1: Quantitative Comparison of Dehydroretinol Extraction Protocols
| Parameter | Saponification + Liquid-Liquid Extraction | Direct Liquid-Liquid Extraction | Supercritical Fluid Extraction (SFE) |
| Principle | Alkaline hydrolysis of retinyl esters to free retinol (B82714)/dehydroretinol, followed by extraction with an organic solvent. | Direct extraction of both free and esterified retinoids using an organic solvent. | Extraction using supercritical CO2, often with a co-solvent. |
| Typical Recovery Rate | 93.7% - 98.3% for retinoids[1] | Generally lower than saponification for total retinoid content, as esters may not be fully extracted. | High recovery, comparable to solvent extraction, but highly dependent on optimization of parameters. |
| Extraction Efficiency | High, as it liberates dehydroretinol from its esterified storage forms.[1] | Variable, dependent on the solvent's ability to penetrate the matrix and solubilize both free and esterified forms. | Can be very high and selective, with the advantage of reduced solvent use. |
| Purity of Extract | Higher, as it removes interfering lipids.[2] | Lower, as it co-extracts other lipids and fat-soluble compounds. | High, as the selectivity can be tuned by modifying pressure and temperature. |
| Reproducibility (CV%) | Within-day: 5.1% - 7.1%; Between-day: 2.7% - 6.4% for retinoids[1] | Dependent on the homogeneity of the sample and the consistency of the extraction procedure. | Generally high, due to the automated and controlled nature of the process. |
| Advantages | - Maximizes yield of total dehydroretinol. - Cleaner extract for subsequent analysis. | - Simpler and faster procedure. - Preserves the native forms of retinoids (free vs. esterified). | - Environmentally friendly (less organic solvent). - Mild extraction conditions can preserve sensitive compounds. |
| Disadvantages | - Potential for degradation of dehydroretinol due to heat and alkaline conditions. - Time-consuming. | - Lower yield of total dehydroretinol if esters are predominant. - Matrix effects can be more pronounced in analysis. | - Requires specialized equipment. - Method development can be complex and time-consuming. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. All procedures involving retinoids should be performed under yellow or red light to prevent photo-degradation.
Protocol 1: Saponification followed by Liquid-Liquid Extraction
This protocol is adapted from methodologies used for the extraction of retinoids from fish liver and other biological samples.[2][3]
Materials:
-
Tissue homogenizer
-
Ethanol (B145695) (95%)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 50% w/v in water)
-
Hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture (e.g., 3:2 v/v)[4]
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample (e.g., 1g) in a suitable buffer or solvent (e.g., 2 mL of distilled water).[4]
-
Saponification:
-
To the homogenate, add 2 volumes of ethanol containing an antioxidant like BHT (e.g., 0.1% w/v).
-
Add 1 volume of 50% KOH solution.
-
Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to hydrolyze the retinyl esters.[2] The optimal time and temperature may need to be determined empirically for different tissues.[2]
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume of water and mix.
-
Add 2-3 volumes of hexane (or hexane/ethyl acetate mixture) and vortex vigorously for 2-3 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the dehydroretinol.
-
Repeat the extraction step on the aqueous layer at least once more to ensure complete recovery.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with an equal volume of saturated NaCl solution to remove residual alkali and water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).
-
Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Protocol 2: Direct Liquid-Liquid Extraction
This protocol is suitable for a faster extraction and for preserving the native forms of retinoids.[4]
Materials:
-
Tissue homogenizer
-
Ethanol or isopropanol (B130326)
-
Hexane or other non-polar solvent
-
BHT (antioxidant)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.
-
Protein Precipitation and Initial Extraction:
-
Add 2 volumes of ethanol or isopropanol containing BHT to the homogenate to precipitate proteins and release the retinoids.
-
Vortex the mixture thoroughly.
-
-
Solvent Extraction:
-
Add 3-4 volumes of hexane and vortex vigorously for 2-3 minutes.
-
Centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction of the lower phase with another portion of hexane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.
-
-
Reconstitution:
-
Reconstitute the residue in a precise volume of an appropriate solvent for subsequent analysis.
-
Visualization of Key Pathways and Workflows
Dehydroretinol Metabolism and Signaling Pathway
Dehydroretinol (this compound) follows a metabolic pathway analogous to that of retinol (Vitamin A1). It is converted to 3,4-dehydroretinal and then to 3,4-dehydroretinoic acid, which can then bind to nuclear receptors to regulate gene expression.[4]
Caption: Metabolic activation of dehydroretinol and its signaling pathway.
Experimental Workflow for Dehydroretinol Extraction and Analysis
The following diagram illustrates a typical workflow from sample preparation to data analysis for dehydroretinol quantification.
Caption: General workflow for dehydroretinol extraction and analysis.
References
- 1. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. cambridge.org [cambridge.org]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Navigating the Specificity Challenge: A Comparative Guide to Detecting Vitamin A2 Metabolites
For researchers, scientists, and drug development professionals investigating the nuanced roles of Vitamin A2, precise and specific detection of its metabolites is paramount. This guide provides a comprehensive comparison of available methodologies, highlighting the significant challenges associated with antibody-based detection and underscoring the superiority of mass spectrometry for this application.
Currently, the development of specific antibodies for this compound (3,4-dehydroretinol) and its metabolites, such as 3,4-dehydroretinal and 3,4-dehydroretinoic acid, remains a considerable challenge. The subtle structural difference between Vitamin A1 (retinol) and this compound—an additional double bond in the β-ionone ring—makes it difficult to generate antibodies that can reliably distinguish between these two closely related families of compounds. Consequently, there is a notable absence of commercially available antibodies specifically validated for the detection of this compound metabolites.
Immunological-Based Assays: A High Hurdle of Cross-Reactivity
Immunoassays like ELISA, while powerful for many applications, face inherent limitations when it comes to differentiating between structurally similar small molecules. An antibody raised against a Vitamin A1 metabolite is highly likely to exhibit significant cross-reactivity with its this compound counterpart, and vice-versa. This lack of specificity can lead to inaccurate quantification and misinterpretation of experimental results.
Table 1: Comparative Performance of Antibody-Based vs. Mass Spectrometry-Based Assays for this compound Metabolite Analysis
| Feature | Antibody-Based Assays (e.g., ELISA) (Hypothetical) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Low to Moderate (High potential for cross-reactivity with Vitamin A1 metabolites) | High (Can distinguish between isomers based on mass-to-charge ratio and fragmentation patterns) |
| Sensitivity | Moderate to High | High to Very High |
| Multiplexing | Limited (Typically one analyte per assay) | High (Simultaneous quantification of multiple retinoids) |
| Quantitative Accuracy | Moderate (Affected by cross-reactivity) | High (Considered the gold standard for quantification) |
| Development & Availability | Not Commercially Available for this compound Metabolites | Established methods and services are available |
| Sample Throughput | High | Moderate to High |
| Cost per Sample | Potentially Lower (if a specific antibody were available) | Higher |
Mass Spectrometry: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive method for the accurate and specific quantification of this compound metabolites. This technology separates complex mixtures of molecules based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their unique mass-to-charge ratios and fragmentation patterns (tandem mass spectrometry).
The high resolving power of LC-MS/MS allows for the clear separation of Vitamin A1 and A2 isomers, ensuring that the detected signal is unequivocally from the target analyte.
Experimental Protocols
Hypothetical Competitive ELISA Protocol for a this compound Metabolite
While no specific commercial kits exist, a typical competitive ELISA protocol would involve the following steps. The primary challenge would be the production of a highly specific monoclonal or polyclonal antibody.
-
Coating: A microtiter plate is coated with a conjugate of the this compound metabolite.
-
Competition: Standards or samples containing the free this compound metabolite are added to the wells, followed by the addition of a specific primary antibody. The free metabolite in the sample competes with the coated metabolite for antibody binding.
-
Washing: Unbound antibodies and other components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured. The signal intensity is inversely proportional to the concentration of the this compound metabolite in the sample.
Established LC-MS/MS Protocol for Retinoid Analysis
Several published methods detail the LC-MS/MS analysis of retinoids. A general workflow is as follows:
-
Sample Preparation: Biological samples (e.g., serum, plasma, tissue homogenates) are subjected to protein precipitation and liquid-liquid or solid-phase extraction to isolate the retinoids.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically a UPLC or HPLC system, equipped with a C18 or other suitable column. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is used to separate the different retinoid isomers.
-
Ionization: The separated analytes are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are introduced into a tandem mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion (based on the mass-to-charge ratio of the target this compound metabolite) is selected.
-
Fragmentation: The selected precursor ion is fragmented in a collision cell (Q2).
-
Detection: The resulting fragment ions are detected in the third mass analyzer (Q3), providing a highly specific "fingerprint" for the target molecule. Quantification is achieved by comparing the signal intensity to that of a known concentration of a stable isotope-labeled internal standard.
Visualizing the Pathways and Workflows
To further clarify the context and methodologies, the following diagrams illustrate the Vitamin A metabolic pathway and a typical LC-MS/MS workflow.
Figure 1: Vitamin A1 and A2 Metabolic Pathways. This diagram illustrates the parallel metabolic pathways of Vitamin A1 and this compound, highlighting the key enzymes involved in their interconversion. The structural similarity between the corresponding metabolites presents a significant challenge for antibody-based detection methods.
Figure 2: LC-MS/MS Workflow for this compound Metabolite Analysis. This diagram outlines the sequential steps involved in the analysis of this compound metabolites using liquid chromatography-tandem mass spectrometry, from sample preparation to data analysis. This multi-step process ensures high specificity and accurate quantification.
Comparative Transcriptomics of Vitamin A1 vs. A2 Treatment: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the transcriptomic effects of Vitamin A1 (retinol) and Vitamin A2 (3,4-didehydroretinol) treatment. While direct comparative transcriptomic data between Vitamin A1 and A2 are not extensively available in current literature, this document synthesizes existing knowledge on their individual roles and mechanisms to offer a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Vitamin A1 (retinol) and this compound (3,4-didehydroretinol) are two naturally occurring forms of vitamin A. Vitamin A1 is the most common form in mammals and its active metabolite, retinoic acid, is a well-known regulator of gene expression, influencing a vast array of biological processes from embryonic development to immune function.[1][2][3][4][5] this compound is predominantly found in freshwater fish and amphibians, where it plays a crucial role in vision by shifting the spectral sensitivity of visual pigments.[6][7][8] The conversion of Vitamin A1 to this compound is catalyzed by the enzyme Cyp27c1.[6][7][9] Understanding the distinct transcriptomic landscapes induced by these two vitamers is crucial for elucidating their unique biological functions and therapeutic potentials.
Data Presentation: Comparative Analysis
The following table summarizes the key differences in the known biological effects and molecular interactions of Vitamin A1 (acting through its metabolite, retinoic acid) and this compound. It is important to note that the transcriptomic effects of this compound beyond its role in the visual cycle are not well-characterized.
| Feature | Vitamin A1 (via Retinoic Acid) | This compound (3,4-didehydroretinol) |
| Primary Active Form | All-trans retinoic acid (ATRA) and 9-cis-retinoic acid | 3,4-didehydroretinal and 3,4-didehydroretinoic acid |
| Primary Biological Role | Regulation of gene expression, cellular differentiation, proliferation, and apoptosis.[1][10] | Modulation of visual pigment spectral sensitivity.[6][7] |
| Mechanism of Action | Binds to nuclear receptors (RARs and RXRs) to directly regulate the transcription of over 500 genes.[1][5][10] | Primarily acts as a chromophore in visual pigments.[6] Its broader transcriptomic effects are not well-documented, though 3,4-didehydroretinoic acid has shown biological activity similar to retinoic acid in some studies.[7] |
| Key Regulated Genes | HOX genes, CYP26A1, genes involved in collagen synthesis (COL1A1, COL3A1), and various developmental and metabolic pathways.[11] | The direct regulation of a broad set of genes by this compound has not been extensively studied. Its formation is dependent on the expression of the CYP27C1 gene.[6][7] |
| Tissue Distribution | Ubiquitous, with critical roles in various tissues including skin, immune system, and developing organs.[2][12][13] | Primarily found in the retinal pigment epithelium of freshwater fish and amphibians. Also detected in human skin.[6][8] |
Experimental Protocols
Hypothetical Protocol for Comparative Transcriptomic Analysis (RNA-Seq)
To directly compare the transcriptomic effects of Vitamin A1 and A2, a robust experimental design using RNA sequencing (RNA-seq) is necessary.
1. Cell Culture and Treatment:
-
Select a suitable cell line (e.g., human retinal pigment epithelium cells or a relevant cancer cell line).
-
Culture cells to 70-80% confluency.
-
Treat cells with equimolar concentrations of Vitamin A1 (retinol) and this compound (3,4-didehydroretinol), alongside a vehicle control (e.g., DMSO).
-
Include multiple time points (e.g., 6, 12, 24, and 48 hours) to capture both early and late transcriptional responses.
-
Harvest cells at each time point for RNA extraction.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[14]
-
Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).[14] Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.[14]
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).[14]
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels to generate a read count matrix.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between Vitamin A1-treated, this compound-treated, and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways affected by each treatment.
Mandatory Visualization
Caption: Hypothetical RNA-seq workflow for comparative transcriptomics.
Caption: Vitamin A1 (Retinoic Acid) signaling pathway.
Caption: Conversion of Vitamin A1 to A2 and its role in vision.
Conclusion
While the transcriptomic effects of Vitamin A1, primarily through its metabolite retinoic acid, are well-documented, a significant knowledge gap exists regarding the broader gene regulatory functions of this compound. The primary established role of this compound is in the modulation of the visual cycle in certain species. Future comparative transcriptomic studies are essential to fully elucidate the distinct and potentially overlapping molecular pathways regulated by these two important vitamin A vitamers. Such research will be invaluable for advancing our understanding of retinoid biology and could unveil new therapeutic applications in medicine and drug development.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin A - Wikipedia [en.wikipedia.org]
- 6. CYP27C1 - Wikipedia [en.wikipedia.org]
- 7. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Human Skin Aging and the Anti-Aging Properties of Retinol [mdpi.com]
- 14. RNAseq studies reveal distinct transcriptional response to vitamin A deficiency in small intestine versus colon, uncovering novel vitamin A-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Use of an Internal Standard for Dehydroretinol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of dehydroretinol is crucial for various applications, from nutritional assessment to pharmacokinetic studies. This guide provides an objective comparison of analytical methods for dehydroretinol quantification, specifically validating the use of an internal standard by presenting supporting experimental principles and data.
The Importance of an Internal Standard
In analytical chemistry, an internal standard is a compound with similar physicochemical properties to the analyte, added in a known concentration to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. For complex biological matrices, where extraction and handling can introduce significant variability, the use of an internal standard is paramount for achieving accurate and precise results.
Experimental Protocols
The quantification of dehydroretinol, a vitamin A2 analog, is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The following protocol outlines a standard procedure for the analysis of dehydroretinol in a biological matrix, such as serum or tissue homogenate, incorporating an internal standard.
Methodology for Dehydroretinol Quantification with an Internal Standard
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the internal standard solution. A suitable internal standard is a deuterated or structurally similar analog that is not endogenously present, such as a stable isotope-labeled dehydroretinol.
-
For total dehydroretinol measurement (including esterified forms), perform saponification by adding ethanolic potassium hydroxide (B78521) and heating. This hydrolyzes the retinyl esters to the alcohol form.[1][2]
-
Perform a liquid-liquid extraction using an organic solvent like hexane (B92381) to isolate the dehydroretinol and the internal standard from the aqueous matrix.[1][3]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.[3]
-
-
Chromatographic Analysis (HPLC/UHPLC):
-
Column: A C18 reversed-phase column is commonly used for the separation of retinoids.[2]
-
Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and water with a small percentage of formic acid is often employed to achieve good separation.[4][5]
-
Detection:
-
UV Detection: Dehydroretinol and its analogs exhibit strong UV absorbance, typically monitored around 350 nm.
-
Mass Spectrometry (MS/MS): For higher sensitivity and specificity, MS/MS detection in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for both dehydroretinol and the internal standard are monitored.[3][6]
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the dehydroretinol to the peak area of the internal standard against the concentration of the dehydroretinol standards.
-
The concentration of dehydroretinol in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.
-
Experimental Workflow Diagram
Caption: Experimental workflow for dehydroretinol quantification.
Data Presentation: With vs. Without Internal Standard
The use of an internal standard significantly improves the quality of quantitative data. The following table summarizes the expected performance characteristics of dehydroretinol quantification with and without the use of an internal standard, based on established principles of analytical method validation.[4][7][8][9]
| Performance Metric | Without Internal Standard | With Internal Standard | Justification |
| Precision (%RSD) | 10-20% | <10% | The internal standard corrects for random errors introduced during sample preparation and injection, leading to lower relative standard deviation (RSD).[1] |
| Accuracy (% Recovery) | 70-120% | 95-105% | By accounting for analyte loss during extraction and other sample handling steps, the internal standard provides a more accurate measurement of the true concentration.[1] |
| Linearity (R²) | >0.99 | >0.995 | The use of peak area ratios generally results in a more linear response over a wider concentration range by minimizing the effects of injection volume variability.[9] |
| Robustness | Lower | Higher | The method is less susceptible to minor variations in experimental conditions (e.g., extraction time, temperature) as both the analyte and internal standard are similarly affected. |
Logical Relationship Diagram
The diagram below illustrates how an internal standard mitigates potential sources of error in the analytical workflow, leading to more reliable results.
Caption: Role of an internal standard in error correction.
Conclusion
The validation data and experimental principles presented in this guide strongly support the use of an internal standard for the accurate and precise quantification of dehydroretinol. By compensating for procedural variations and sample matrix effects, an internal standard ensures the reliability and robustness of the analytical method. For researchers in drug development and other scientific fields, incorporating an internal standard is a critical step in generating high-quality, reproducible data for dehydroretinol analysis.
References
- 1. Simplified methodology to determine breast milk retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.formosapublisher.org [journal.formosapublisher.org]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 9. researchgate.net [researchgate.net]
Dehydroretinol in Farmed vs. Wild Fish: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of nutrient profiles in natural versus cultured food sources is critical. This guide provides a comparative analysis of dehydroretinol (Vitamin A2) levels in wild versus farmed fish, drawing upon available experimental data to highlight key differences and the methodologies used for their quantification.
Dehydroretinol, or this compound, is a form of Vitamin A predominantly found in freshwater fish, where it plays a crucial role in vision and overall health.[1][2][3] Its prevalence and concentration can be influenced by various factors, most notably diet and the fish's metabolic processes. While direct comparative studies quantifying dehydroretinol in the same fish species from both wild and farmed environments are limited, existing research provides valuable insights into potential variations.
Quantitative Data Summary
Currently, detailed quantitative data on dehydroretinol levels is primarily available for farmed freshwater fish. A key study on North American farm-raised freshwater fish revealed significant concentrations of dehydroretinol, particularly in the liver, often exceeding the levels of retinol (B82714) (Vitamin A1).[4][5][6][7] This suggests a metabolic conversion of dietary retinol to dehydroretinol in these species.[4][5][6][7]
The following table summarizes the dehydroretinol concentrations found in the liver and muscle tissues of various North American farm-raised freshwater fish and their feed.
| Fish Species (Farmed) | Tissue | Dehydroretinol (DROL) Concentration (µg/g) | Retinol (ROL) Concentration (µg/g) | Analytical Method |
| Various Freshwater Species | Liver | 19.8 - 548.8 | 10.4 - 128.8 | HPLC |
| Various Freshwater Species | Muscle | Similar to ROL concentrations | Similar to DROL concentrations | HPLC |
| Commercial Fish Feed | - | 9.5 - 29.6 (mg/kg) | 26.9 - 79.2 (mg/kg) | HPLC |
Data sourced from a study on North American farm-raised freshwater fish.[5]
Inferred Comparison: Wild vs. Farmed Dehydroretinol Levels
While direct quantitative comparisons are scarce, we can infer potential differences in dehydroretinol levels based on dietary variations between wild and farmed fish.
-
Dietary Precursors: The diet of wild freshwater fish is diverse and rich in natural carotenoids like lutein (B1675518) and astaxanthin, which are precursors for dehydroretinol synthesis.[5][8] In contrast, the feed for farmed fish is formulated and may have varying levels of these precursors, often relying on supplementation with retinol.
-
Metabolic Conversion: The higher concentrations of dehydroretinol in the liver of farmed fish compared to their feed suggest an active conversion of retinol to dehydroretinol.[4][5][6][7] The efficiency of this conversion in wild fish could differ based on the availability of dietary precursors and other environmental factors.
-
General Vitamin A Content: Some studies on salmon, which can inhabit both fresh and saltwater, have shown conflicting results regarding overall Vitamin A levels. One investigation found that wild salmon had three times more Vitamin A than farmed salmon.[9] Another study indicated that wild fish used as feed ingredients contained higher levels of Vitamin A than the farmed salmon that consumed them.[10] However, these studies do not specifically differentiate between retinol and dehydroretinol. Conversely, one analysis reported negligible Vitamin A levels in both wild and farmed salmon.[11]
Experimental Protocols
The quantification of dehydroretinol in fish tissues is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following is a generalized experimental protocol based on methodologies described in the literature.[5][6]
1. Sample Preparation:
- Fish tissue (liver or muscle) is homogenized.
- Lipids, including retinoids, are extracted from the homogenate using organic solvents (e.g., a mixture of hexane (B92381) and isopropanol).
- The organic layer containing the lipids is separated and evaporated to dryness under nitrogen.
- The dried extract is redissolved in a suitable solvent for HPLC analysis.
2. HPLC Analysis:
- Chromatographic System: A normal-phase HPLC system is typically used.
- Column: A silica (B1680970) column is commonly employed for the separation of different retinoid isomers.
- Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a small percentage of a more polar solvent (e.g., isopropanol), is used to elute the compounds.
- Detection: A UV-Vis detector is used to monitor the absorbance of the eluting compounds at a specific wavelength (e.g., 350 nm for dehydroretinol).
- Quantification: The concentration of dehydroretinol is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a dehydroretinol standard.
Visualizing the Experimental Workflow and Key Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for dehydroretinol analysis and the factors influencing its levels in fish.
References
- 1. FAO Fisheries & Aquaculture [fao.org]
- 2. Discovery and biological relevance of 3,4-didehydroretinol (this compound) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and biological relevance of 3,4-didehydroretinol (this compound) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency | WorldFish [worldfishcenter.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and conversion of anhydrolutein into dehydroretinol in a freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farmed vs. Wild Salmon: Which is Better? | Oceanfoods [oceanfoods.com]
- 10. Wild fish consumption can balance nutrient retention in farmed fish, research finds | About | University of Stirling [stir.ac.uk]
- 11. researchgate.net [researchgate.net]
Dehydroretinol's Affinity for Retinoid Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between retinoids and their receptors is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the binding affinity of dehydroretinol and its derivatives to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), supported by available experimental data and detailed methodologies.
Dehydroretinol, also known as vitamin A2, is a retinoid distinguished by an additional double bond in its β-ionone ring compared to retinol (B82714) (vitamin A1). Its biological activity is mediated through its conversion to active metabolites, primarily all-trans-3,4-didehydroretinoic acid (DDRA), which then interact with nuclear retinoid receptors. These receptors, RARs and RXRs, each exist as three isoforms (α, β, and γ) and act as ligand-inducible transcription factors, forming heterodimers (RAR/RXR) to regulate gene expression. The binding affinity of a ligand to these specific receptor isoforms dictates the subsequent physiological response.
Relative Binding Affinity: A Quantitative Comparison
While direct quantitative binding data for dehydroretinol remains limited in publicly accessible literature, studies on its active metabolite, DDRA, provide valuable insights into its interaction with retinoid receptors. The following table summarizes the available data on the binding affinities of DDRA and key comparator retinoids, all-trans-retinoic acid (atRA) and 9-cis-retinoic acid, to the different RAR and RXR isoforms.
| Ligand | Receptor Isoform | Binding Affinity (Kd or IC50, nM) | Reference |
| All-trans-3,4-didehydroretinoic acid (DDRA) | RARα, RARβ, RARγ | Similar to atRA | [1] |
| RXRα | Higher than atRA | [1] | |
| All-trans-retinoic acid (atRA) | RARα | ~2 | [2] |
| RARβ | 0.7 - 2 | [3] | |
| RARγ | ~2 | [2] | |
| RXRs | Does not bind | [4] | |
| 9-cis-retinoic acid | RARα, RARβ, RARγ | 0.2 - 0.7 | [4] |
| RXRα | 15.7 | [4] | |
| RXRβ | 18.3 | [4] | |
| RXRγ | 14.1 | [4] |
Note: The binding affinity of DDRA to RARs is described as being the same as atRA, though specific IC50 values were not provided in the cited source. Similarly, the affinity for RXRα is stated as being higher than that of atRA, which does not significantly bind to RXRs. The IC50 plots in the referenced study illustrate this comparable and higher affinity, respectively.[1]
Retinoid Receptor Signaling Pathway
The binding of a retinoid ligand to its receptor initiates a cascade of molecular events that ultimately modulate gene expression. The canonical signaling pathway for RARs and RXRs is depicted below.
Caption: Canonical signaling pathway of retinoid receptors.
Experimental Protocols
The determination of binding affinities for retinoids to their receptors is typically achieved through competitive radioligand binding assays or biophysical methods like Surface Plasmon Resonance (SPR).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (e.g., dehydroretinol or its derivatives) to compete with a radiolabeled ligand for binding to the receptor.
1. Receptor Preparation:
-
Human RAR and RXR isoforms are expressed in a suitable system, such as E. coli or insect cells (e.g., Sf9).
-
The cells are harvested and lysed, and the nuclear extracts or purified receptor proteins are prepared and quantified.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs or [³H]9-cis-retinoic acid for RXRs) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor ligand (dehydroretinol derivative or comparator retinoid) are added to the wells.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters.
4. Quantification:
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for protein immobilization.
-
The purified retinoid receptor protein is immobilized onto the surface of the sensor chip.
2. Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of the small molecule analyte (dehydroretinol derivative or comparator retinoid) are injected over the sensor surface.
-
The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association and dissociation of the analyte are monitored in real-time.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is the ratio of kₔ/kₐ. The Kₔ value is a measure of the binding affinity.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the binding affinity of a novel retinoid using both radioligand binding assays and SPR.
Caption: A typical experimental workflow for determining binding affinity.
Conclusion
The available evidence suggests that the active metabolite of dehydroretinol, all-trans-3,4-didehydroretinoic acid, is a potent ligand for retinoid receptors. It exhibits a binding affinity for RAR isoforms that is comparable to that of all-trans-retinoic acid, the primary active metabolite of retinol.[1] Notably, DDRA demonstrates a higher affinity for RXRα than atRA, suggesting a potentially distinct pharmacological profile.[1] Further quantitative studies are warranted to fully elucidate the binding kinetics of dehydroretinol and its derivatives across all RAR and RXR isoforms, which will be instrumental in the development of novel, receptor-selective retinoid therapeutics.
References
- 1. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. All-trans 3,4-didehydroretinoic acid equals all-trans retinoic acid in support of chick neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vitamin A2: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Vitamin A2 (3,4-didehydroretinol), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this compound waste in compliance with regulations.
This compound, a member of the retinoid family, is sensitive to light, air, and heat, and requires careful handling throughout its lifecycle, including disposal.[1] Improper disposal can lead to environmental contamination and potential health risks.[2][3] Safety Data Sheets (SDS) for closely related retinoids, such as Vitamin A and its derivatives, classify them as potentially hazardous, with risks of reproductive toxicity and long-term adverse effects on aquatic life.[3][4][5][6] Therefore, this compound waste should be treated as hazardous chemical waste.
Key Disposal Principles
The following principles form the foundation of a safe and compliant this compound disposal plan:
-
Do Not Drain Dispose: Never dispose of this compound solutions or solids down the sink or in regular trash.[1][2][7][8] This can lead to the contamination of water systems.[7][8]
-
Segregation is Crucial: Always segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[9][10]
-
Consult Safety Data Sheets (SDS): Before handling any chemical, always review its SDS for specific hazard information and handling procedures.[9]
-
Follow All Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][11]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Collection:
-
Solid Waste:
-
Collect expired or unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container.[11]
-
The container should be made of a material compatible with retinoids, such as amber glass or a suitable plastic, to protect the contents from light.[1]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.[11]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the chemical composition of the solution.
-
Store liquid waste containers in secondary containment to prevent spills.[10]
-
2. Labeling and Storage:
-
All this compound waste containers must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The name of the chemical (this compound or 3,4-didehydroretinol)
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Store waste containers in a designated, well-ventilated, and secure area away from heat, light, and incompatible chemicals.[12]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.[9][13]
-
Provide the waste disposal service with accurate information about the waste composition and volume.
4. Documentation:
-
Maintain a detailed record of all this compound waste generated and disposed of, including dates, quantities, and disposal manifests. This documentation is crucial for regulatory compliance.[9]
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key data related to this compound and its disposal considerations.
| Property | Value/Information | Citation(s) |
| Chemical Name | 3,4-didehydroretinol | [14] |
| CAS Number | 79-80-1 (for 3,4-Dehydroretinol) | [1] |
| Molecular Formula | C₂₀H₂₈O | [14] |
| Physical State | Solid | [14] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | [15] |
| Known Hazards | Based on related retinoids: Potential for reproductive toxicity, skin and eye irritation, and long-lasting harmful effects to aquatic life. Photosensitive and prone to oxidation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [12] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service for incineration or other approved treatment methods. | [1][4] |
| Prohibited Disposal | Do not dispose of in sanitary sewers (down the drain) or in general solid waste (trash). | [1][2] |
Visual Workflow for this compound Disposal Decision Making
The following diagram illustrates the logical steps to be taken when disposing of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 3. avenalab.com [avenalab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
- 8. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 9. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. vumc.org [vumc.org]
- 14. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS:11103-57-4 | High Purity | Manufacturer BioCrick [biocrick.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin A2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vitamin A2, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your work.
I. Hazard Identification and Quantitative Data
This compound, also known as 3,4-dehydroretinol, shares structural similarities with Vitamin A (retinol) and is expected to have a comparable hazard profile. The primary risks associated with handling Vitamin A compounds include skin irritation, potential reproductive toxicity, and adverse effects on aquatic life with long-term exposure.[1][2] In powder form, it may also pose a dust explosion hazard.[3][4]
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Dermal |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][5] | Inhalation, Dermal, Ingestion |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1][2] | Environmental Release |
| Combustibility | May be combustible at high temperatures.[4][6] | - |
| Dust Explosion Hazard | Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.[3][4] | - |
II. Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side protection.[1] | BS EN ISO 16321-1:2022 |
| Disposable face shields are recommended when working with acids or bases in conjunction with this compound.[7] | - | |
| Hands | Chemical-resistant safety gloves.[3] | EN ISO 374-1 |
| Recommended materials: Nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), butyl rubber (0.7 mm).[3] | Permeation time > 480 minutes | |
| Body | Cotton protective clothing or lab coat.[1][4] | - |
| For splashes or significant exposure risk, a chemical-protection suit may be necessary.[3] | EN 14605 or EN ISO 13982 | |
| Respiratory | In case of insufficient ventilation or dust formation, a suitable respiratory protector is required.[1][3][6] | - |
| Particle filter with high efficiency for solid and liquid particles.[3] | EN 143 or 149, Type P3 or FFP3 | |
| For higher concentrations or unknown exposure, a self-contained breathing apparatus (SCBA) should be used.[1][4] | - |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[3][6][8]
-
Protect from light and air.[3][6] Store in a tightly closed, light-resistant container.[6] Some forms of Vitamin A are air-sensitive and should be stored under an inert gas like nitrogen.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
-
The storage area should be locked and accessible only to authorized personnel.[1][3]
2. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9]
-
Ensure all equipment used when handling the product is properly grounded to prevent static discharge.[6]
-
Pregnant women should not handle this product.[3]
-
Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[1][6]
Workflow for Handling this compound
References
- 1. avenalab.com [avenalab.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
